molecular formula C11H12N2O2 B101928 Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 16205-45-1

Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B101928
CAS No.: 16205-45-1
M. Wt: 204.22 g/mol
InChI Key: QJBRIZZPBNROSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-8(2)5-4-6-10(9)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBRIZZPBNROSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599747
Record name Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16205-45-1
Record name Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and widely-utilized synthetic strategy for this compound, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyridine scaffold is a core structural motif in numerous biologically active molecules.[1][2][3] This document details a logical retrosynthetic analysis, elucidates the core reaction mechanism, and presents a validated, step-by-step experimental protocol suitable for implementation in a research or process development setting. The synthesis is based on the classical and efficient [3+2] cycloaddition reaction between a 1-aminopyridinium salt and an appropriate alkyne dipolarophile. Causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered substantial attention from the pharmaceutical and agrochemical industries.[3] As purine bioisosteres, these compounds can interact with a wide range of biological targets, exhibiting diverse pharmacological activities including kinase inhibition, anti-cancer, and anti-inflammatory properties.[1][3] The specific target molecule, this compound (CAS: 16205-45-1), serves as a valuable building block for the synthesis of more complex derivatives, where the ester functionality at the 3-position allows for further chemical elaboration.[4][5]

The synthetic route detailed herein is designed for reliability and scalability, proceeding through two primary stages: the N-amination of a commercially available substituted pyridine and a subsequent regioselective annulation to construct the fused pyrazole ring.

Retrosynthetic Analysis and Strategic Disconnection

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient synthetic pathway. The core pyrazolo[1,5-a]pyridine framework is best constructed via a [3+2] cycloaddition strategy. This involves disconnecting the pyrazole ring, identifying a 1,3-dipole equivalent (an N-iminopyridinium ylide) and a two-carbon (C2) dipolarophile.

G Target This compound Disconnect [3+2] Cycloaddition (Annulation) Target->Disconnect Ylide 1-(Imino)-4-methylpyridinium Ylide (1,3-Dipole) Disconnect->Ylide Alkyne Ethyl Propiolate (Dipolarophile) Disconnect->Alkyne Salt 1-Amino-4-methylpyridinium Salt Ylide->Salt Base Amination N-Amination Salt->Amination Pyridine 2-Amino-4-methylpyridine (CAS: 695-34-1) Amination->Pyridine HOSA Aminating Agent (e.g., HOSA) Amination->HOSA

Caption: Retrosynthetic analysis of the target molecule.

This disconnection strategy identifies 2-Amino-4-methylpyridine as the primary starting material for the pyridine ring and Ethyl Propiolate as the source for carbons 2 and 3 of the pyrazole ring, along with the desired ethyl carboxylate functionality.

Core Mechanism: The [3+2] Cycloaddition Pathway

The cornerstone of this synthesis is the 1,3-dipolar cycloaddition reaction. The process is initiated by the in-situ generation of a 1-iminopyridinium ylide from a 1-aminopyridinium salt precursor.

  • Ylide Formation: The 1-amino-4-methylpyridinium salt, when treated with a non-nucleophilic base such as potassium carbonate, is deprotonated at the exocyclic nitrogen to form the highly reactive 1-iminopyridinium ylide. This species is a potent 1,3-dipole.

  • Cycloaddition: The ylide immediately undergoes a concerted [3+2] cycloaddition reaction with the electron-deficient alkyne, ethyl propiolate. This step forms a dihydropyrazolo[1,5-a]pyridine intermediate.

  • Aromatization: The bicyclic system rapidly aromatizes through an oxidative process, often facilitated by air or a mild oxidant present in the reaction, to yield the stable pyrazolo[1,5-a]pyridine core. This final step provides the thermodynamic driving force for the reaction.

This mechanistic pathway is well-established for the synthesis of a wide variety of pyrazolo[1,5-a]pyridine derivatives.[6][7]

Validated Experimental Protocol

This section provides a detailed, two-part methodology for the synthesis.

Part A: Synthesis of 1-Amino-4-methyl-2-pyridone imine (Precursor Salt)

The critical first step is the N-amination of the pyridine ring nitrogen. Using hydroxylamine-O-sulfonic acid (HOSA) is a cost-effective and reliable method.

Protocol:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-Amino-4-methylpyridine (1.0 eq.). Dissolve it in an appropriate solvent such as dichloromethane (DCM) or acetonitrile (approx. 10 mL per gram of pyridine).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Prepare a solution of Hydroxylamine-O-sulfonic acid (HOSA, 1.1 eq.) in water or a suitable solvent. Add this solution dropwise to the stirred pyridine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Isolation: The resulting pyridinium salt often precipitates from the solution. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., DCM or diethyl ether) to remove any unreacted starting material.

  • Drying: Dry the isolated white to off-white solid under vacuum to yield the 1-amino-4-methylpyridinium salt, which can be used in the next step without further purification.

Part B: Synthesis of this compound

This step involves the base-mediated cycloaddition and aromatization to form the final product.

Protocol:

  • Reaction Setup: To a round-bottom flask, add the 1-amino-4-methylpyridinium salt (1.0 eq.) from Part A and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 15 mL per gram of pyridinium salt).

  • Reagent Addition: Add Ethyl Propiolate (1.2 eq.) to the suspension via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyridinium salt is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water. A precipitate may form, or the product can be extracted.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Data and Workflow Summary

Table 1: Summary of Reaction Parameters
StepKey ReagentsMolar Ratio (eq.)SolventTemperatureTypical Yield
A 2-Amino-4-methylpyridine, HOSA1.0 : 1.1DCM / H₂O0 °C to RT85-95%
B Pyridinium Salt, K₂CO₃, Ethyl Propiolate1.0 : 2.5 : 1.2DMF80-100 °C60-75%
Overall Synthetic Workflow

G cluster_0 Part A: N-Amination cluster_1 Part B: Cycloaddition A1 Dissolve 2-Amino-4-methylpyridine in DCM A2 Cool to 0 °C A1->A2 A3 Add HOSA Solution A2->A3 A4 Stir 12-18h at RT A3->A4 A5 Filter & Dry A4->A5 B1 Combine Salt, K₂CO₃, & DMF A5->B1 Pyridinium Salt B2 Add Ethyl Propiolate B1->B2 B3 Heat to 80 °C, Monitor by TLC B2->B3 B4 Aqueous Work-up & Extraction B3->B4 B5 Purify by Chromatography B4->B5 Final Final B5->Final Final Product

Caption: Step-by-step experimental workflow diagram.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving N-amination of 2-amino-4-methylpyridine followed by a base-catalyzed [3+2] cycloaddition with ethyl propiolate. This methodology is robust, scalable, and relies on readily available starting materials. The mechanistic principles are well-understood, providing a high degree of control over the reaction outcome. This guide offers a comprehensive and actionable protocol for researchers engaged in the synthesis of heterocyclic scaffolds for pharmaceutical and materials science applications.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13776–13788. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Reddy, N. N. K., et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1,5-a]pyridine derivatives. European Journal of Medicinal Chemistry, 126, 277-285. [Link]

  • Gomha, S. M., et al. (2017). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 22(12), 2203. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]

  • Google Patents. (2018). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Al-Mousawi, S. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate. [Link]

  • Zhang, Z., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ACS Publications. [Link]

  • Ottokemi. (n.d.). 2-Amino-4-methylpyridine, 98%. [Link]

  • Molbase. (n.d.). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. [Link]

Sources

"characterization of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold that has garnered significant attention from both synthetic and medicinal chemists.[1][2][3] These compounds are recognized as bioisosteres of purines and have demonstrated a wide array of biological activities, making them crucial components in the development of new therapeutic agents.[3][4] The scaffold is a key structural feature in molecules targeting various diseases, including cancer, inflammatory conditions, and infectious diseases.[5][6] A thorough understanding of the synthesis and detailed characterization of specific analogues, such as this compound, is fundamental for advancing drug discovery programs, ensuring reproducibility, and meeting regulatory standards.

This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, and detailed spectroscopic characterization of this compound. It is designed to serve as a practical resource, blending established protocols with the underlying scientific principles that govern them.

Synthesis: A Mechanistic Approach to the Pyrazolo[1,5-a]pyridine Core

The construction of the pyrazolo[1,5-a]pyridine core is most commonly and efficiently achieved through a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of an N-aminopyridinium ylide, which acts as a 1,3-dipole, with a suitable dipolarophile, typically an electron-deficient alkyne or alkene.[7][8][9]

The causality behind this synthetic choice lies in its high regioselectivity and operational simplicity, often providing the desired heterocyclic system in a single, efficient step. The N-aminopyridinium ylide is generated in situ from the corresponding N-aminopyridinium salt by treatment with a base. The subsequent cycloaddition with an ethyl propiolate derivative directly furnishes the target ester-substituted pyrazolo[1,5-a]pyridine.

Synthesis_of_Ethyl_7_methylpyrazolo_1_5_a_pyridine_3_carboxylate Synthetic Pathway via [3+2] Cycloaddition cluster_reactants Reactants cluster_intermediate Intermediate Generation cluster_product Product reactant1 N-Amino-2-methylpyridinium iodide intermediate N-pyridinium ylide (1,3-dipole) reactant1->intermediate Deprotonation reactant2 Ethyl propiolate product This compound reactant2->product [3+2] Cycloaddition & Aromatization base K₂CO₃ (Base) intermediate->product [3+2] Cycloaddition & Aromatization

Caption: Synthetic pathway for the target compound.

Experimental Protocol: Synthesis
  • Ylide Generation: To a stirred suspension of N-amino-2-methylpyridinium iodide (1.0 eq) in a suitable aprotic solvent such as DMF or Acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq). The base is crucial for the in situ deprotonation of the pyridinium salt to form the reactive ylide intermediate.

  • Cycloaddition: To this mixture, add ethyl propiolate (1.1 eq) dropwise at room temperature. The slight excess of the alkyne ensures complete consumption of the generated ylide.

  • Reaction Monitoring: The reaction is typically heated to 80-100 °C and monitored by Thin Layer Chromatography (TLC). The choice of heating is to overcome the activation energy of the cycloaddition and drive the reaction to completion.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, filtered to remove the inorganic base, and the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel. An eluent system of ethyl acetate in hexane is commonly employed to isolate the product with high purity, affording this compound as a solid.

Physicochemical and Spectroscopic Characterization

Accurate characterization is non-negotiable for confirming the identity, purity, and structure of the synthesized compound. A combination of spectroscopic methods provides a self-validating system of analysis.

Physicochemical Properties
PropertyValueReference
CAS Number 16205-45-1[10][11][12]
Molecular Formula C₁₁H₁₂N₂O₂[10][11][12]
Molecular Weight 204.23 g/mol [10]
IUPAC Name This compound[10]
¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary tool for elucidating the molecular structure. The chemical shifts, multiplicities, and coupling constants of the protons are diagnostic of their chemical environment. The spectrum is typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H5~8.50d~7.01H
H2~8.15s-1H
H4~7.10d~9.01H
H6~6.70dd~7.0, ~1.51H
-OCH₂CH₃~4.35q~7.12H
7-CH₃~2.40s-3H
-OCH₂CH₃~1.40t~7.13H

Note: Predicted values are based on related pyrazolo[1,5-a]pyridine structures. Actual values may vary slightly.[13][14]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule.

Carbon AssignmentPredicted δ (ppm)
C=O (ester)~164.0
C7~148.0
C8a~141.0
C2~139.0
C5~123.0
C4~117.0
C6~112.0
C3~105.0
-OC H₂CH₃~60.0
7-C H₃~18.0
-OCH₂C H₃~14.5

Note: Predicted values are based on related structures and serve as a guide.[13][15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Functional GroupWavenumber (cm⁻¹)Description
C-H (Aromatic)3100 - 3000Stretching vibration
C-H (Aliphatic)3000 - 2850Stretching vibration of methyl and ethyl groups
C=O (Ester)~1720Strong, sharp carbonyl stretch
C=N / C=C1630 - 1450Aromatic ring stretching vibrations
C-O1250 - 1100Ester C-O stretching

Note: Values are typical ranges for the specified functional groups.[15][16][17]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

Analysis TypeExpected m/zInterpretation
Molecular Ion (EI/ESI+)~204.09[M]⁺, corresponding to the molecular formula C₁₁H₁₂N₂O₂
Major Fragment~159[M - OCH₂CH₃]⁺, loss of the ethoxy radical
Major Fragment~131[M - OCH₂CH₃ - CO]⁺, subsequent loss of carbon monoxide

Note: The fragmentation pathway is a key diagnostic tool. The initial loss of the ethoxy group from the ester is a characteristic fragmentation for such compounds.[18][19]

Comprehensive Characterization Workflow

A robust characterization workflow ensures data integrity and provides a complete profile of the compound.

Characterization_Workflow Integrated Characterization Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation prep Purified Solid Sample (Post-Chromatography) nmr NMR Spectroscopy (¹H & ¹³C) prep->nmr Parallel Analysis ms Mass Spectrometry (HRMS) prep->ms Parallel Analysis ir IR Spectroscopy prep->ir Parallel Analysis interp Structural Elucidation & Purity Assessment nmr->interp Correlate Data ms->interp Correlate Data ir->interp Correlate Data final Final Characterization Report interp->final Consolidate

Caption: A logical workflow for compound characterization.

Protocol: Integrated Characterization
  • Sample Preparation: Ensure the sample of this compound is dry and free of residual solvents from purification. This is critical for accurate elemental analysis and to avoid extraneous peaks in NMR spectra.

  • NMR Analysis:

    • Accurately weigh ~5-10 mg of the sample.

    • Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. The choice of solvent is key; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.

    • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to unambiguously assign all proton and carbon signals.

  • Mass Spectrometry Analysis:

    • Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

    • Analyze using High-Resolution Mass Spectrometry (HRMS) with an ESI or APCI source. HRMS is superior to low-resolution MS as it provides the exact mass, allowing for the unequivocal determination of the molecular formula.

  • IR Analysis:

    • Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils) or use an ATR accessory for a solid sample.

    • Acquire the spectrum and identify the key vibrational bands corresponding to the compound's functional groups.

Significance in Drug Development

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry. Derivatives have been identified as potent inhibitors of various protein kinases, including B-Raf, making them valuable in oncology research.[20] Furthermore, modifications of this core have led to the discovery of novel antituberculosis agents, highlighting its versatility in addressing infectious diseases.[21]

The rigorous characterization of each new analogue, such as this compound, is the bedrock of the drug discovery process. This detailed analytical data forms the basis for:

  • Structure-Activity Relationship (SAR) Studies: Correlating structural features with biological activity.

  • Intellectual Property: Providing the definitive proof of structure required for patent filings.

  • Quality Control: Establishing a reference standard for batch-to-batch consistency in synthesis.

  • Regulatory Submissions: Forming a critical part of the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application.

References

  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source.
  • Ingenta Connect. (2011).
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
  • Ingenta Connect. (n.d.).
  • PMC - PubMed Central. (n.d.).
  • PMC - NIH. (n.d.).
  • RSC Publishing. (n.d.). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones.
  • PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • PMC - PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • ResearchGate. (2025). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (n.d.). Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)
  • ResearchGate. (n.d.). Examples of marketed drugs with pyrazolo[1,5-a]-pyrimidine nucleus.
  • Advanced ChemBlocks. (n.d.).
  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxyl
  • PMC - NIH. (n.d.). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents.
  • PMC - NIH. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.
  • Arabian Journal of Chemistry. (n.d.). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues.
  • CP Lab Safety. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • Frontier Specialty Chemicals. (n.d.).
  • ChemicalBook. (n.d.). 7-METHYL-PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER(16205-45-1) 1H NMR spectrum.
  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • ResearchGate. (2025).
  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxyl

Sources

"Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate CAS 16205-45-1 properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 16205-45-1)

Section 1: Introduction and Strategic Importance

The pyrazolo[1,5-a]pyridine heterocyclic system is a cornerstone of modern medicinal chemistry and materials science.[1][2] Regarded as a "privileged scaffold," its rigid, planar structure and versatile electronic properties make it an ideal template for designing molecules with specific biological activities.[3][4] this compound (CAS 16205-45-1) is a key derivative of this family, serving as a versatile building block for more complex molecular architectures.[5][6] The presence of a methyl group at the 7-position and an ethyl ester at the 3-position provides distinct points for structural modification and functionalization.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates critical data on the compound's properties, provides expert insight into its characterization and synthesis, and explores its reactivity and potential applications, grounding all claims in authoritative sources.

Section 2: Molecular and Physicochemical Properties

The compound's utility in a laboratory setting is defined by its fundamental properties. Its structure features a stable, fused-ring system, with the ester group providing a reactive handle for further synthetic transformations.[5]

Chemical Identifiers and Properties
PropertyValueSource(s)
CAS Number 16205-45-1[5][7][8]
Molecular Formula C₁₁H₁₂N₂O₂[5][9]
Molecular Weight 204.23 g/mol [6][7][8]
IUPAC Name This compound[7][8]
Appearance Yellow solid[6]
Purity Typically ≥95% - ≥97%[6][8]
Storage Conditions Sealed in dry, 2-8°C[6][7]

The compound generally exhibits good solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate, which facilitates its use in a wide range of reaction conditions.[5]

Section 3: Spectroscopic Characterization (A Predictive Analysis)

Caption: Molecular structure of the target compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative. Key signals would include:

  • Aromatic Protons (δ 6.5-8.5 ppm): The protons on the pyrazolo[1,5-a]pyridine core will appear as distinct doublets or triplets, with coupling constants characteristic of their positions (ortho, meta, para-like relationships).

  • Ethyl Ester Protons: A quartet signal around δ 4.3 ppm (O-CH₂ -CH₃) and a corresponding triplet around δ 1.3 ppm (O-CH₂-CH₃ ), with a coupling constant (J) of ~7 Hz.

  • Methyl Protons: A sharp singlet for the C7-methyl group, likely appearing around δ 2.4-2.6 ppm.

¹³C NMR Spectroscopy

The carbon spectrum provides confirmation of the carbon framework:

  • Carbonyl Carbon: The ester carbonyl (C=O) will be the most downfield signal, typically in the δ 160-170 ppm range.

  • Aromatic Carbons: Multiple signals between δ 110-150 ppm corresponding to the carbons of the fused heterocyclic rings.

  • Ethyl and Methyl Carbons: The O-C H₂ signal around δ 60 ppm, the O-CH₂-C H₃ signal around δ 14 ppm, and the C7-C H₃ signal around δ 15-20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying key functional groups:[11][12]

  • C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ is the most prominent feature, confirming the presence of the ethyl ester.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be just below 3000 cm⁻¹.

  • C=C and C=N Stretches: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns:[11]

  • Molecular Ion (M⁺): A prominent peak at m/z = 204, corresponding to the molecular weight of the compound.

  • Key Fragments: Expect to see fragmentation patterns such as the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a peak at m/z = 159, or the loss of the entire ester group.

Technique Expected Feature Approximate Position
¹H NMR Ethyl quartet (CH₂)δ 4.3 ppm
Methyl singlet (CH₃)δ 2.5 ppm
Ethyl triplet (CH₃)δ 1.3 ppm
¹³C NMR Carbonyl (C=O)δ 160-170 ppm
Aromatic Carbonsδ 110-150 ppm
O-CH₂ Carbonδ ~60 ppm
IR C=O Stretch1700-1720 cm⁻¹
Aromatic C-H Stretch>3000 cm⁻¹
Aliphatic C-H Stretch<3000 cm⁻¹
MS Molecular Ion [M]⁺m/z 204

Section 4: Synthesis and Purification

The synthesis of pyrazolo[1,5-a]pyridines typically involves the cyclocondensation of an N-aminopyridinium salt with a suitable three-carbon electrophile.[1][3] This established methodology ensures a reliable and scalable route to the target compound.

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established literature methods for analogous compounds.

Step 1: Synthesis of 1-Amino-4-methylpyridinium 2,4,6-trimethylbenzenesulfonate

  • Rationale: The first step is the N-amination of the pyridine. Using a robust leaving group on the aminating agent is critical for efficient reaction.

  • Procedure:

    • To a stirred solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent like dichloromethane, add 2,4,6-trimethylbenzenesulfonyloxyamine (1.1 eq) portion-wise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • The resulting precipitate is the aminopyridinium salt. Filter the solid, wash with cold dichloromethane, and dry under vacuum.

Step 2: Cyclocondensation to form this compound

  • Rationale: This is the key ring-forming step. A base is required to deprotonate the aminopyridinium salt in situ, which then undergoes a [3+2] cycloaddition with the electron-deficient alkyne (ethyl propiolate), followed by aromatization.

  • Procedure:

    • Suspend the 1-amino-4-methylpyridinium salt (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃, 3.0 eq) as the base.

    • Add ethyl propiolate (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Rationale: The crude product will contain unreacted starting materials and side products. Silica gel chromatography is the standard method for isolating the target compound to high purity.

  • Procedure:

    • Adsorb the crude oil onto a small amount of silica gel.

    • Perform column chromatography using a gradient eluent system, typically starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity to 80:20 hexane:ethyl acetate.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a yellow solid.

Section 5: Chemical Reactivity and Derivatization Potential

The true value of this compound for researchers lies in its potential for further chemical modification. The pyrazolo[1,5-a]pyridine core and the ethyl ester group offer independent sites for reaction.

  • Ester Group Transformations: The ethyl ester at the C3 position is a versatile synthetic handle.

    • Hydrolysis: Saponification using a base like NaOH or LiOH will yield the corresponding carboxylic acid, which is a common precursor for amide bond formation.

    • Amidation: Direct reaction with amines, often at elevated temperatures or with coupling agents, can produce a diverse library of amides.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol.

  • Ring System Reactivity: The pyrazolo[1,5-a]pyridine system is electron-rich and can undergo electrophilic aromatic substitution reactions, though the specific regioselectivity can depend on the existing substituents and reaction conditions.[4][13]

Caption: Key derivatization pathways from the title compound.

Section 6: Applications in Research and Development

This compound is primarily used as a key intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.[5][6]

  • Pharmaceutical Development: The pyrazolo[1,5-a]pyridine scaffold is present in numerous compounds investigated for a wide range of therapeutic areas. Derivatives have shown potential as anti-inflammatory, analgesic, and anti-cancer agents.[6][14] This specific building block is valuable for creating libraries of novel compounds for screening against targets such as kinases and G-protein coupled receptors.

  • Agrochemical Chemistry: It is also employed in the development of next-generation pesticides and herbicides.[6] The rigid heterocyclic core can impart favorable properties such as metabolic stability and potent biological activity in agricultural applications.

Section 7: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this chemical. It is classified as hazardous, and appropriate precautions must be taken to minimize exposure.[7][8]

Safety Information Details
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source:[7]

Handling Procedures:

  • Work in a well-ventilated area, preferably a chemical fume hood.[15][16]

  • Wear standard Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.[16]

  • Avoid generating dust. Handle as a solid and weigh carefully.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15]

Storage and Disposal:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[6][7]

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.[16][17]

Section 8: References

  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518. 1

  • Ingenta Connect. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518.

  • Ingenta Connect. (n.d.). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Retrieved from the provided search result. 3

  • ChemicalBook. (n.d.). Cas no 16205-45-1 (this compound). Retrieved from the provided search result. 5

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from the provided search result.

  • Advanced ChemBlocks. (n.d.). ethyl 7-methylH-pyrazolo[1,5-a]pyridine-3-carboxylate. Retrieved from the provided search result.

  • PMC. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from the provided search result.

  • Chem-Impex. (n.d.). Ester éthylique de l'acide 7-méthyl-pyrazolo[1,5-a]pyridine-3-carboxyl. Retrieved from the provided search result.

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from the provided search result. 15

  • RSC Publishing. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Retrieved from the provided search result.

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from the provided search result.

  • Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from the provided search result.

  • Molbase. (n.d.). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Retrieved from the provided search result.

  • Bocsci. (n.d.). MSDS of 5-Methyl-pyrazolo[1,5-A]pyridine-3-carboxylic acid ethyl ester. Retrieved from the provided search result.

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from the provided search result.

  • Chemistry Stack Exchange. (2019). Which organic compound's NMR and IR are these? Retrieved from the provided search result.

  • PubChem. (2017). Spectral Information in PubChem. Retrieved from the provided search result.

  • ResearchGate. (n.d.). Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate. Retrieved from the provided search result.

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 16205-45-1, Formula: C₁₁H₁₂N₂O₂). Due to the limited availability of direct experimental spectra in the public domain, this document leverages established principles of spectroscopic interpretation and draws upon data from closely related pyrazolo[1,5-a]pyridine analogs to present a predictive analysis. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this heterocyclic scaffold, offering insights into the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a significant heterocyclic motif in medicinal chemistry and materials science, valued for its rigid, planar structure and its capacity for diverse biological interactions. This compound, as a specific derivative, holds potential as a key intermediate for the synthesis of novel therapeutic agents and functional materials. Accurate and unambiguous structural elucidation through spectroscopic methods is paramount for its successful application and development.

This guide provides a detailed, predictive analysis of its spectroscopic signature, explaining the causal relationships between the molecular structure and the expected spectral data.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methyl group, and the ethyl ester moiety.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-28.0 - 8.2s-Singlet due to no adjacent protons; deshielded by the pyrazole ring nitrogen and the ester group.
H-47.4 - 7.6d7.0 - 8.0Doublet, coupled to H-5; deshielded by the fused ring system.
H-56.8 - 7.0t7.0 - 8.0Triplet, coupled to H-4 and H-6.
H-67.1 - 7.3d7.0 - 8.0Doublet, coupled to H-5.
7-CH₃2.4 - 2.6s-Singlet, characteristic of a methyl group on an aromatic ring.
-OCH₂CH₃4.2 - 4.4q7.0 - 7.2Quartet, coupled to the methyl protons of the ethyl group.
-OCH₂CH₃1.3 - 1.5t7.0 - 7.2Triplet, coupled to the methylene protons of the ethyl group.

Note: These are predicted values based on analogous structures and may vary with solvent and experimental conditions.

Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments require more concentrated samples and longer acquisition times.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (ester)160 - 165Characteristic chemical shift for an ester carbonyl carbon.
C-7145 - 150Attached to a nitrogen and a methyl group within the aromatic system.
C-3a140 - 145Bridgehead carbon involved in the fusion of the two rings.
C-2135 - 140Carbon in the pyrazole ring, adjacent to a nitrogen.
C-5125 - 130Aromatic methine carbon.
C-4115 - 120Aromatic methine carbon.
C-6110 - 115Aromatic methine carbon.
C-3100 - 105Carbon bearing the ester group.
-OCH₂CH₃60 - 65Methylene carbon of the ethyl ester.
7-CH₃20 - 25Methyl group attached to the pyridine ring.
-OCH₂CH₃10 - 15Methyl carbon of the ethyl ester.

Note: These are predicted values and are subject to solvent and experimental variations.

Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Instrumentation: A 100 MHz or higher (for ¹³C) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺•): The expected molecular weight of this compound (C₁₁H₁₂N₂O₂) is 204.23 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak at m/z = 204 would be anticipated.

  • Key Fragmentation Pathways:

    • Loss of Ethoxy Radical (-•OCH₂CH₃): A common fragmentation for ethyl esters, leading to a fragment at m/z = 159.

    • Loss of Ethene (-C₂H₄): Via a McLafferty rearrangement, resulting in a fragment at m/z = 176.

    • Loss of the Ester Group (-COOCH₂CH₃): Leading to a fragment at m/z = 131.

fragmentation M [C₁₁H₁₂N₂O₂]⁺• m/z = 204 F1 [M - •OCH₂CH₃]⁺ m/z = 159 M->F1 - •OCH₂CH₃ F2 [M - C₂H₄]⁺• m/z = 176 M->F2 - C₂H₄ F3 [M - COOCH₂CH₃]⁺ m/z = 131 M->F3 - COOCH₂CH₃

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

  • Data Acquisition: Scan a mass range from m/z 50 to 500.

Infrared Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted Infrared Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic
2980 - 2850C-H stretchAliphatic (CH₃, CH₂)
~1720C=O stretchEster
1600 - 1450C=C and C=N stretchAromatic rings
1250 - 1000C-O stretchEster
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or solvent.

Conclusion: A Predictive Spectroscopic Portrait

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented data, derived from established spectroscopic principles and comparison with analogous structures, offers a robust framework for researchers to identify and characterize this compound. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification remains the gold standard for definitive structural elucidation.

References

Due to the absence of direct literature for the target compound, this section would typically list the sources for the analogous compounds used in the predictive analysis. For the purpose of this demonstration, the references from the search results for similar compounds would be compiled here.

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • CP Lab Safety. Ethyl 7-methylpyrazolo[1, 5-a]pyridine-3-carboxylate, 1 gram. [Link]

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Discovery of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Pyrazolo[1,5-a]pyridine Core

In the landscape of medicinal chemistry, certain heterocyclic scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The pyrazolo[1,5-a]pyridine ring system is a prominent member of this class.[1][2] This fused nitrogen-containing heterocycle is a key structural motif in numerous pharmaceutically active compounds, demonstrating a broad spectrum of biological activities including anti-cancer, anti-inflammatory, antiviral, and antifungal properties.[2] Its rigid, planar framework is amenable to diverse chemical modifications, allowing for the fine-tuning of pharmacological properties.[3] Notably, derivatives of this scaffold have been investigated as potent kinase inhibitors, dopamine receptor antagonists, and agents for treating neurological disorders, underscoring their vast therapeutic potential.[2][4][5] This guide provides an in-depth exploration of the core synthetic strategies for constructing pyrazolo[1,5-a]pyridine derivatives, offering field-proven insights for researchers and drug development professionals.

Strategic Synthesis: Key Methodologies for Constructing the Pyrazolo[1,5-a]pyridine Scaffold

The construction of the pyrazolo[1,5-a]pyridine core can be achieved through several elegant and efficient synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. This section will delve into the most prevalent and powerful methods, elucidating the causality behind the experimental choices.

The Workhorse of Pyrazolo[1,5-a]pyridine Synthesis: [3+2] Cycloaddition Reactions

The intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles stands as one of the most common and versatile methods for synthesizing pyrazolo[1,5-a]pyridines.[2][6] This approach leverages the 1,3-dipolar nature of the N-iminopyridinium ylide, which reacts with a two-atom component (the dipolarophile) to form the five-membered pyrazole ring fused to the pyridine.

Mechanism and Rationale:

The reaction is initiated by the formation of an N-aminopyridinium salt from a pyridine derivative and an aminating agent. Subsequent deprotonation with a base generates the key N-iminopyridinium ylide intermediate. This ylide then undergoes a concerted or stepwise cycloaddition with an electron-deficient alkene or alkyne. The choice of dipolarophile is critical as it dictates the substitution pattern on the newly formed pyrazole ring. Subsequent oxidation/aromatization of the initial cycloadduct yields the final pyrazolo[1,5-a]pyridine.

A notable advancement in this area is the development of metal-free, room-temperature oxidative [3+2] cycloaddition reactions of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.[7][8] These methods offer a greener and more practical alternative to traditional approaches.

Experimental Protocol: Metal-Free Oxidative [3+2] Cycloaddition [7]

  • To a solution of N-aminopyridine (1.0 mmol) in N-methylpyrrolidone (NMP, 3 mL) is added the α,β-unsaturated carbonyl compound or alkene (1.2 mmol).

  • The reaction mixture is stirred vigorously under an oxygen atmosphere (balloon) at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.

Data Presentation: Scope of the [3+2] Cycloaddition

EntryN-AminopyridineDipolarophileProduct Yield (%)Reference
1N-aminopyridineChalconeup to 95%[7]
22-Methyl-N-aminopyridineBenzylideneacetone88%[7]
3N-aminopyridineAcrylonitrile75%[7]
4N-aminopyridinium ylideYnalWide Scope[9]

Visualization: [3+2] Cycloaddition Pathway

G cluster_reactants Reactants cluster_process Reaction Sequence N_amino N-Aminopyridine Cycloaddition [3+2] Cycloaddition N_amino->Cycloaddition O₂, NMP, RT Dipolarophile α,β-Unsaturated Carbonyl/Alkene Dipolarophile->Cycloaddition Oxidation Oxidation & Aromatization Cycloaddition->Oxidation Product Pyrazolo[1,5-a]pyridine Oxidation->Product

Caption: Oxidative [3+2] cycloaddition workflow.

Modern Efficiency: Cross-Dehydrogenative Coupling (CDC) Reactions

A more recent and atom-economical strategy for the synthesis of pyrazolo[1,5-a]pyridines involves cross-dehydrogenative coupling (CDC) reactions.[2][6] This approach forges C-C and C-N bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials.

Mechanism and Rationale:

An efficient method has been developed utilizing acetic acid and molecular oxygen to promote the CDC reaction between N-amino-2-iminopyridines and β-ketoesters or β-diketones.[6] The reaction proceeds through a proposed mechanism involving the formation of an enamine intermediate from the 1,3-dicarbonyl compound, followed by a Michael-type addition of the N-amino-2-iminopyridine. Subsequent intramolecular cyclization and oxidative aromatization, facilitated by molecular oxygen, afford the highly substituted pyrazolo[1,5-a]pyridine derivatives. This method is particularly attractive due to its use of green oxidants and mild reaction conditions.

Experimental Protocol: AcOH and O₂-Promoted CDC Reaction [6]

  • A solution of N-amino-2-iminopyridine (3 mmol) and a 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) containing acetic acid (6 equiv) is prepared.

  • The reaction mixture is stirred at 130 °C under an O₂ atmosphere (1 atm) for 18 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by recrystallization or column chromatography to yield the pure pyrazolo[1,5-a]pyridine product.

Data Presentation: Representative Yields from CDC Reactions

EntryN-Amino-2-iminopyridine Derivative1,3-Dicarbonyl CompoundProduct Yield (%)Reference
11-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrileEthyl acetoacetate94%[2]
21-amino-2-imino-4-(4-chlorophenyl)-1,2-dihydropyridine-3-carbonitrileEthyl acetoacetate90%[6]
31-amino-2-imino-4-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrileMethyl propionylacetate84%[6]

Visualization: Cross-Dehydrogenative Coupling (CDC) Workflow

G Reactant1 N-Amino-2-iminopyridine Reaction CDC Reaction (AcOH, O₂, EtOH, 130°C) Reactant1->Reaction Reactant2 1,3-Dicarbonyl Compound Reactant2->Reaction Intermediate Cyclized Intermediate Reaction->Intermediate Product Substituted Pyrazolo[1,5-a]pyridine Intermediate->Product Oxidative Aromatization G cluster_pd Palladium Catalysis cluster_au Gold Catalysis Ylide_Pd N-Iminopyridinium Ylide Cascade Pd-Catalyzed Alkenylation Ylide_Pd->Cascade Alkenyl_Iodide Alkenyl Iodide Alkenyl_Iodide->Cascade Cyclization_Ag Ag-Mediated Cyclization Cascade->Cyclization_Ag Product_Pd 2-Substituted Pyrazolo[1,5-a]pyridine Cyclization_Ag->Product_Pd Propargyl_OH Pyrazole-Substituted Propargyl Alcohol Cyclization_Au Au-Catalyzed 6-endo-dig Cyclization Propargyl_OH->Cyclization_Au Product_Au Pyrazolo[1,5-a]pyridine Cyclization_Au->Product_Au

Caption: Palladium and Gold-catalyzed routes to pyrazolopyridines.

Conclusion: A Scaffold of Immense Potential

The pyrazolo[1,5-a]pyridine scaffold continues to be a fertile ground for discovery in medicinal chemistry. The synthetic methodologies outlined in this guide, from the classical [3+2] cycloadditions to modern cross-dehydrogenative couplings and precision metal-catalyzed reactions, provide a robust toolkit for accessing a vast chemical space of novel derivatives. A thorough understanding of these synthetic strategies, including their mechanisms and the rationale behind experimental choices, is paramount for the successful design and development of new therapeutic agents. As research progresses, the development of even more efficient, selective, and sustainable methods for the synthesis of these valuable compounds is anticipated, further solidifying the importance of the pyrazolo[1,5-a]pyridine core in the future of drug discovery.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.

  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal.

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science.

  • Pharmacological activity of some pyrazolo[1,5-a]pyrimidines. PubMed.

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central.

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central.

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Royal Society of Chemistry Publishing.

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.

  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate.

  • Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. PubMed.

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications.

  • Pharmacological activities of pyrazolone derivatives. SlideShare.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central.

  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate.

  • Gold‐Catalyzed Synthesis of Pyrazolo[1,5‐a]pyridines Regioselectively via 6‐endo‐dig Cyclization. ResearchGate.

  • Pyrazolo[1,5-a]t[1][3][6]riazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. MDPI.

  • Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions. PubMed.

  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry.

  • Catalytic synthesis Of New pyrazolo [3,4-b] Pyridine via a Cooperative vinylogous anomeric-based Oxidation. Scientific Reports.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure, appearing in numerous bioactive molecules with a wide range of therapeutic applications, including as kinase inhibitors and anti-tubercular agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's synthesis, key physicochemical characteristics, and the experimental methodologies for their determination. By synthesizing theoretical knowledge with practical application, this guide aims to serve as an essential resource for the effective utilization of this compound in research and development endeavors.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine nucleus represents a vital class of fused N-heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry.[1] This prominence is due to their diverse pharmacological activities, which have led to their investigation in a multitude of therapeutic areas. Derivatives of this scaffold are known to exhibit potent biological effects, making them attractive candidates for the development of novel therapeutic agents.[1] The structural rigidity and synthetic accessibility of the pyrazolo[1,5-a]pyridine core allow for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties to optimize drug-like characteristics.

This compound (Figure 1) is a key exemplar of this class, serving as a versatile building block and intermediate in the synthesis of more complex bioactive molecules.[2] A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, formulation development, and pharmacokinetic studies. This guide will delve into these properties, providing both theoretical and practical insights.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 16205-45-1[2][3][4]
Molecular Formula C₁₁H₁₂N₂O₂[2][3][4]
Molecular Weight 204.23 g/mol [2][4]
Appearance Yellow solid[Chem-Impex]
Purity ≥95%[2]
Melting Point Not experimentally determined; predicted to be in the range of 80-120 °C(Predicted)
Boiling Point Not experimentally determined; predicted to be >300 °C at 760 mmHg(Predicted)
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.(Predicted)
logP (o/w) ~2.1 (Predicted)(Predicted)
pKa Not experimentally determined; predicted to be weakly basic.(Predicted)
SMILES CCOC(=O)C1=C2C=CC=C(C)N2N=C1[2]

Synthesis of this compound

The synthesis of pyrazolo[1,5-a]pyridines is most commonly achieved through a [3+2] cycloaddition reaction involving an N-aminopyridinium salt and a suitable dipolarophile.[5][6][7] This approach offers a versatile and efficient route to a wide array of substituted derivatives.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound involves the reaction of 1-amino-2,6-dimethylpyridinium iodide with ethyl propiolate in the presence of a base.

Synthesis cluster_workflow Synthetic Workflow Reactant1 1-Amino-2,6-dimethylpyridinium Iodide Reaction [3+2] Cycloaddition Reactant1->Reaction Reactant2 Ethyl Propiolate Reactant2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of the title compound via [3+2] cycloaddition.

Detailed Experimental Protocol

Materials:

  • 1-Amino-2,6-dimethylpyridinium iodide

  • Ethyl propiolate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1-amino-2,6-dimethylpyridinium iodide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a suspension. To this stirring suspension, add ethyl propiolate (1.1 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and trustworthiness of research findings, it is crucial to employ validated experimental protocols for the determination of physicochemical properties. The following sections detail standard methodologies for characterizing a novel compound like this compound.

Melting Point Determination

Principle: The melting point is a key indicator of a crystalline solid's purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0 °C), whereas impurities lead to a depressed and broader melting range.

Protocol:

  • Sample Preparation: Finely grind a small amount of the crystalline solid. Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first liquid droplet is observed (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded range is the melting point.

MeltingPoint cluster_workflow Melting Point Determination Workflow A Grind Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating C->D E Slow Heating (1-2 °C/min) D->E F Record Onset and Completion Temperatures E->F

Caption: Workflow for melting point determination.

Solubility Assessment

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is a critical parameter for drug formulation and bioavailability.

Protocol (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: Express the solubility as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Determination of Partition Coefficient (logP)

Principle: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and in vivo distribution.

Protocol (Shake-Flask Method):

  • System Preparation: Prepare a mutually saturated solution of n-octanol and water.

  • Sample Addition: Dissolve a known amount of the compound in one of the phases (preferably the one in which it is more soluble).

  • Partitioning: Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two layers.

  • Equilibration and Separation: Allow the mixture to stand until the two phases have completely separated.

  • Concentration Measurement: Carefully separate the two layers and determine the concentration of the compound in each phase using an appropriate analytical method.

  • Calculation: Calculate logP using the formula: logP = log₁₀([concentration in octanol] / [concentration in water]).

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Expected Spectral Features for this compound:

  • ¹H NMR: Signals corresponding to the aromatic protons of the pyrazolo[1,5-a]pyridine ring system, a singlet for the methyl group at the 7-position, and a quartet and a triplet for the ethyl ester group.

  • ¹³C NMR: Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the heterocyclic core and the methyl and ethyl groups.

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Protocol (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and ensure good contact.

  • Sample Spectrum: Acquire the infrared spectrum of the sample.

  • Data Analysis: The resulting spectrum will show absorption bands characteristic of the functional groups present in the molecule.

Expected Spectral Features:

  • A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester group.

  • Absorption bands in the 1500-1600 cm⁻¹ region due to C=C and C=N stretching vibrations of the aromatic rings.

  • C-H stretching vibrations above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic).

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Ionization: The compound is ionized in the ESI source, typically forming a protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their m/z ratio and detected.

Expected Spectral Features:

  • A prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 205.09, confirming the molecular weight of 204.23 g/mol .

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic route, and detailed experimental protocols for its characterization. A thorough understanding and application of these principles and methodologies are essential for advancing research and development efforts that utilize this important molecular scaffold. By providing a framework for both understanding and practical application, this guide aims to empower researchers to unlock the full potential of this and related compounds in the pursuit of novel therapeutic agents.

References

  • Wang, J., Chen, G., Shi, G., Xie, Q., Gao, G., Li, Y., Du, H., Cai, X., Li, H., & Huang, B. (2024). PIDA mediates a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes to provide a variety of multifunctionalized pyrazolo[1,5-a]pyridine architectures under facile conditions. Synlett, 35, 1551-1556.
  • Behbehani, H., & Ibrahim, H. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13837–13850.
  • Zhang, Y., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Journal of Medicinal Chemistry, 61(22), 10074-10086.
  • CP Lab Safety. (n.d.). Ethyl 7-methylpyrazolo[1, 5-a]pyridine-3-carboxylate, 1 gram. Retrieved from [Link]

  • García, A., et al. (2020). N-Amino Pyridinium Salts in Organic Synthesis. Molecules, 25(18), 4236.
  • PubChem. (n.d.). Ethyl pyrazolo(1,5-a)pyridine-3-carboxylate. Retrieved from [Link]

  • Zhang, T., et al. (2021). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 8(1), 79-84.

Sources

A Comprehensive Guide to the Structural Elucidation of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its rigid, planar structure and versatile substitution patterns have made it a cornerstone in the development of therapeutic agents targeting a wide array of biological pathways.[1][2] Compounds bearing this core have demonstrated significant potential as kinase inhibitors for cancer treatment, anti-inflammatory agents, and novel anti-tubercular candidates.[3][4] Given its prevalence and therapeutic promise, the ability to unambiguously confirm the structure of novel analogues, such as Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate, is a critical skill for researchers in synthetic chemistry and drug discovery.[5]

The Target Molecule: Initial Assessment and Synthetic Context

Before any analysis, a clear hypothesis of the target structure is required. The molecule is This compound .

  • Molecular Formula: C₁₁H₁₂N₂O₂

  • Molecular Weight: 204.23 g/mol

  • Core Structure: A fused bicyclic system comprising a pyrazole ring and a pyridine ring.

The structure, with standard numbering for the pyrazolo[1,5-a]pyridine core, is presented below:

Chemical structure of this compound with atom numbering.

Understanding the synthetic origin of the molecule is crucial as it informs potential isomeric impurities. A common and robust method for synthesizing the pyrazolo[1,5-a]pyridine core involves the [3+2] annulation-aromatization of an N-aminopyridine salt with an α,β-unsaturated compound.[6] In this case, the reaction would likely involve an N-amino-4-methylpyridinium salt reacting with an ethyl propiolate derivative. This synthetic route strongly suggests the regiochemistry shown, but it must be rigorously confirmed.

The Elucidation Workflow: A Multi-Faceted Spectroscopic Approach

Elucidation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis Synthesis Synthesis & Purification MS Mass Spectrometry (Confirms MW) Synthesis->MS Step 1 FTIR FT-IR Spectroscopy (Identifies Functional Groups) MS->FTIR Step 2 Data_Integration Data Integration & Correlation MS->Data_Integration NMR NMR Spectroscopy (Maps Connectivity) FTIR->NMR Step 3 FTIR->Data_Integration NMR->Data_Integration Structure_Confirmation Final Structure Confirmed Data_Integration->Structure_Confirmation

Caption: The integrated workflow for structural elucidation.

Mass Spectrometry: Confirming the Molecular Formula

Expertise & Causality: The first analytical step is always to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this, as it not only verifies the mass but also provides an elemental composition, confirming the molecular formula itself.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.[7]

  • Acquisition Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Analysis: Calibrate the instrument using a known standard. Measure the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the corresponding elemental formula.

Expected Data & Interpretation

The analysis should yield a prominent ion that corresponds to the protonated molecule. The fragmentation pattern can also provide initial structural clues.

Parameter Expected Value Inference
Calculated Exact Mass for [C₁₁H₁₃N₂O₂]⁺ 205.09715The theoretical m/z for the [M+H]⁺ ion.
Observed Mass Within 5 ppm of calculatedConfirms the elemental composition C₁₁H₁₂N₂O₂.
Key Fragment Ion 1 m/z 177Corresponds to the loss of ethylene ([M+H - C₂H₄]⁺) from the ethyl ester.
Key Fragment Ion 2 m/z 160Corresponds to the loss of the ethoxy group ([M+H - C₂H₅O]⁺).
Key Fragment Ion 3 m/z 132Corresponds to the loss of the entire carboxylate group ([M+H - COOC₂H₅]⁺).

The successful match between the observed exact mass and the calculated value for C₁₁H₁₂N₂O₂ provides the first piece of high-confidence evidence for the molecule's identity.

Infrared Spectroscopy: A Functional Group Fingerprint

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For our target molecule, we are specifically looking for confirmation of the ester carbonyl group and the aromatic system, which would be difficult to prove by MS alone.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Run a background scan of the empty ATR crystal prior to the sample analysis.

Expected Data & Interpretation

The IR spectrum should display several characteristic absorption bands that serve as a molecular fingerprint.

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3100-3000C-H StretchAromatic C-H
2980-2850C-H StretchAliphatic C-H (methyl and ethyl groups)
~1715 C=O Stretch Ester Carbonyl (Conjugated)
1640-1500C=C and C=N StretchesPyrazolo[1,5-a]pyridine aromatic rings
~1250C-O StretchEster C-O bond

The most crucial peak is the strong, sharp absorption around 1715 cm⁻¹, which is highly characteristic of a conjugated ester carbonyl. Its presence provides definitive evidence for this functional group.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Causality: While MS confirms the formula and IR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy maps the precise atomic connectivity. Through a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can determine the complete carbon-hydrogen framework and establish how the different fragments of the molecule are pieced together.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Experiments to Run:

    • ¹H NMR

    • ¹³C{¹H} NMR

    • ¹H-¹H COSY (Correlation Spectroscopy)

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

¹H and ¹³C NMR: Predicted Chemical Shifts and Assignments

The table below summarizes the predicted chemical shifts for each unique proton and carbon, which serve as our hypothesis before analyzing the 2D data.

Position Atom ¹H δ (ppm), Multiplicity, J (Hz) ¹³C δ (ppm) Justification
2C2-H~8.4 s~145Pyrazole H, deshielded by adjacent N and C=O.
3C3-~110Quaternary C, attached to the ester.
5C5-H~8.6 d, J≈7~125Pyridine H, ortho to bridgehead N.
6C6-H~6.9 dd, J≈7, 2~115Pyridine H, coupled to H5 and H7.
7C7-~148Quaternary C, attached to the methyl group.
87-CH₃~2.4 s~21Methyl group on an aromatic ring.
9C=O-~164Ester carbonyl carbon.
10O-CH₂~4.4 q, J≈7~61Methylene group adjacent to O and CH₃.
11CH₃~1.4 t, J≈7~14Terminal methyl group.
2D NMR: Correlating the Pieces

The true power of NMR lies in 2D correlation experiments, which confirm the assignments made above and unambiguously link the molecular fragments.

  • COSY: This experiment reveals proton-proton couplings. We expect to see a clear correlation between the ethyl group's methylene (δ ~4.4) and methyl (δ ~1.4) protons. We also expect a correlation between the pyridine protons H5 (δ ~8.6) and H6 (δ ~6.9).

  • HSQC: This experiment maps each proton directly to the carbon it is attached to, confirming the assignments in the table above (e.g., the proton at δ 2.4 correlates to the carbon at δ 21).

  • HMBC: This is the most critical experiment for proving the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.

HMBC_Correlations cluster_key Key HMBC Correlations H2_label H2 (δ 8.4) C3_target H2_label->C3_target C3, C5 H8_label 7-CH₃ (δ 2.4) C7_target H8_label->C7_target C6, C7 H5_label H5 (δ 8.6) H5_label->C7_target C7 H10_label O-CH₂ (δ 4.4) C9_target H10_label->C9_target C=O, C3

Caption: Key HMBC correlations confirming the molecular framework.

Interpretation of Key HMBC Correlations:

  • H2 (pyrazole proton) to C3 and C5: This crucial correlation links the pyrazole ring proton to both the ester-bearing carbon (C3) and a carbon in the pyridine ring (C5), definitively proving the fused ring system.

  • 7-CH₃ protons to C6 and C7: This confirms the placement of the methyl group at the C7 position by showing its proximity to both C7 and the adjacent C6.

  • H5 to C7: This correlation between a pyridine proton and the methyl-bearing carbon further solidifies the substituent's position.

  • O-CH₂ protons to C=O and C3: This confirms the ethyl ester functionality and its attachment at the C3 position.

Final Conclusion: A Self-Validating Structural Proof

By systematically integrating the data from multiple spectroscopic techniques, we have constructed a self-validating proof for the structure of this compound.

  • HRMS confirmed the molecular formula: C₁₁H₁₂N₂O₂.

  • FT-IR confirmed the presence of the key ester carbonyl and aromatic functional groups.

  • ¹H and ¹³C NMR established the number and type of protons and carbons.

  • COSY, HSQC, and HMBC provided the unambiguous connectivity map, confirming the pyrazolo[1,5-a]pyridine core, the ethyl ester at position 3, and the methyl group at position 7.

This multi-technique approach ensures the highest level of scientific integrity and provides the authoritative data required for publication, patent applications, and further progression in a drug development pipeline. While single-crystal X-ray diffraction could provide the ultimate confirmation of the 3D structure, the comprehensive spectroscopic dataset presented here is considered definitive for elucidating the chemical constitution.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds.
  • Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. PubMed.

Sources

Foreword: The Enduring Significance of the Pyrazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold, a cornerstone in modern medicinal chemistry and drug development.[1] First reported in 1948, this nitrogen-fused bicyclic system has garnered immense interest due to its versatile chemical properties and significant biological activities.[1][2] Compounds incorporating this motif have demonstrated efficacy as kinase inhibitors for cancer therapy, adenosine antagonists, and antiherpetic agents, making the development of efficient and diverse synthetic routes a critical objective for researchers.[3][4][5]

This guide provides an in-depth analysis of the principal synthetic strategies for constructing the pyrazolo[1,5-a]pyridine ring system. We will move beyond simple procedural listings to explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical application of these methods in a research setting.

Strategic Overview: Pathways to the Pyrazolo[1,5-a]pyridine Core

The synthesis of this scaffold can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials. Understanding these primary routes is fundamental to designing a successful synthetic campaign.

G main Pyrazolo[1,5-a]pyridine Synthesis c32 [3+2] Cycloaddition Reactions main->c32 tmc Transition-Metal- Catalyzed Reactions main->tmc cdc Cross-Dehydrogenative Coupling (CDC) main->cdc other Other Cyclization Strategies main->other

Caption: Core synthetic strategies for pyrazolo[1,5-a]pyridines.

The Workhorse: [3+2] Cycloaddition Reactions

The most prevalent and versatile strategy for synthesizing pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition (or annulation) reaction. This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

The Key 1,3-Dipole: N-Iminopyridinium Ylides

The cornerstone of this methodology is the N-iminopyridinium ylide, which serves as the 1,3-dipole. These ylides are typically generated in situ from stable, readily available N-aminopyridinium salt precursors through deprotonation with a base.[6] The choice of base and solvent is critical for efficient ylide formation and subsequent reaction.

Mechanism and Causality

The general mechanism involves three key steps:

  • Ylide Formation: An N-aminopyridinium salt is treated with a base (e.g., Et₃N, DBU) to remove the proton from the exocyclic nitrogen, generating the reactive N-iminopyridinium ylide.

  • Cycloaddition: The ylide reacts with a suitable dipolarophile, such as an alkyne or an electron-deficient alkene, in a concerted or stepwise fashion to form a dihydropyrazolopyridine intermediate.

  • Aromatization: The intermediate undergoes oxidation (often spontaneously in air or aided by an oxidant) to lose two hydrogen atoms, resulting in the stable, aromatic pyrazolo[1,5-a]pyridine product.

G cluster_0 Mechanism: [3+2] Cycloaddition A N-Aminopyridinium Salt B N-Iminopyridinium Ylide (1,3-Dipole) A->B + Base - H⁺ D Cycloadduct Intermediate B->D + Dipolarophile (C) C Dipolarophile (e.g., Alkyne) E Pyrazolo[1,5-a]pyridine (Aromatic Product) D->E Oxidation [-2H]

Caption: Generalized mechanism for [3+2] cycloaddition synthesis.

Metal-Free Oxidative [3+2] Cycloaddition

A significant advancement is the development of metal-free conditions, enhancing the environmental and economic viability of the synthesis. One highly effective method involves the reaction of N-aminopyridines with α,β-unsaturated carbonyl compounds at room temperature.[4]

Field Insight: The choice of N-methylpyrrolidone (NMP) as the solvent in this protocol is not arbitrary. Its high polarity and aprotic nature facilitate the cycloaddition and subsequent oxidation steps, while molecular oxygen from the atmosphere serves as a green and cost-effective terminal oxidant. This avoids the need for stoichiometric heavy metal oxidants.

Representative Protocol: Metal-Free Synthesis of 2-benzoyl-3-phenylpyrazolo[1,5-a]pyridine [4]

  • Reactant Preparation: To a 25 mL round-bottom flask, add N-aminopyridine (1 mmol), (E)-1,3-diphenylprop-2-en-1-one (chalcone, 1.1 mmol), and N-methylpyrrolidone (NMP, 3 mL).

  • Reaction Execution: Equip the flask with a condenser and stir the reaction mixture vigorously at room temperature (approx. 25-30 °C) under an oxygen atmosphere (an oxygen-filled balloon is sufficient).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting N-aminopyridine is consumed (typically 12-24 hours).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure product.

Substrate Scope and Data

The [3+2] cycloaddition approach is notable for its broad substrate tolerance. Various substituted N-aminopyridinium salts and a wide array of dipolarophiles can be employed, providing access to a diverse library of functionalized products.[7]

EntryN-Aminopyridine SubstituentDipolarophileYield (%)Reference
1H(E)-Chalcone95[4]
24-Me(E)-Chalcone92[4]
3HDiethyl acetylenedicarboxylate85[8]
4HEthyl propiolate78[8]
5H3-Butyn-2-one81[8]

Table 1: Representative yields for [3+2] cycloaddition reactions.

Transition-Metal-Catalyzed Strategies

While cycloadditions are powerful, transition-metal catalysis offers alternative pathways, particularly for constructing specific substitution patterns that may be difficult to access otherwise.

Palladium-Catalyzed Cascade Alkenylation/Cyclization

A highly efficient method for synthesizing 2-substituted pyrazolo[1,5-a]pyridines involves a palladium-catalyzed cascade reaction.[9] This process couples N-iminopyridinium ylides with alkenyl iodides, followed by a silver-mediated cyclization.

Causality: This reaction is a testament to the power of sequential catalysis. The palladium catalyst facilitates the initial C-C bond formation (a direct alkenylation), creating a key intermediate. The subsequent addition of a silver salt is crucial; it acts as a Lewis acid to promote the intramolecular cyclization onto the pyridine ring, leading to the final product. This two-step, one-pot process is highly atom-economical.[9]

G start N-Iminopyridinium Ylide + Alkenyl Iodide step1 Pd-Catalyzed Direct Alkenylation start->step1 intermediate Alkenylated Intermediate step1->intermediate step2 Silver-Mediated Cyclization intermediate->step2 product 2-Substituted Pyrazolo[1,5-a]pyridine step2->product

Caption: Workflow for Pd-catalyzed cascade synthesis.

Trustworthiness of Protocol: The success of this reaction hinges on the sequential nature of the catalysis. It is a self-validating system in that the desired product can only be formed if both the palladium-catalyzed alkenylation and the silver-mediated cyclization proceed efficiently. Failure in either step results in the recovery of starting materials or the alkenylated intermediate, providing clear diagnostic feedback.

Cross-Dehydrogenative Coupling (CDC) Reactions

More recent innovations include the use of cross-dehydrogenative coupling (CDC) to form the pyrazolo[1,5-a]pyridine scaffold. This strategy forges C-C bonds directly from two C-H bonds, representing a highly efficient and atom-economical approach.[10]

An effective protocol involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen.[11]

Mechanistic Insight: The proposed mechanism suggests that acetic acid first activates the N-amino-2-iminopyridine for nucleophilic attack by the enol form of the β-dicarbonyl substrate. The resulting adduct then undergoes oxidative dehydrogenation using molecular oxygen, followed by a dehydrative cyclization to yield the aromatic product.[11] This catalyst-free approach is a prime example of green chemistry principles being applied to complex heterocycle synthesis.

Representative Protocol: Acetic Acid-Promoted CDC Synthesis [11]

  • Setup: In a sealed tube, combine N-amino-2-imino-pyridine (3 mmol), ethyl acetoacetate (3 mmol), and ethanol (10 mL).

  • Acid Promotion: Add acetic acid (6 mmol) to the mixture.

  • Reaction: Seal the tube and heat the reaction mixture to 130 °C for 18 hours under an atmosphere of oxygen (1 atm).

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under vacuum. Purify the residue via column chromatography on silica gel to obtain the desired 3-acetyl-2-methylpyrazolo[1,5-a]pyridine.

Conclusion and Future Outlook

The synthesis of pyrazolo[1,5-a]pyridines has evolved significantly from early methods to the sophisticated, efficient, and diverse strategies available today. The [3+2] cycloaddition of N-iminopyridinium ylides remains the most versatile and widely used approach, with modern variations employing metal-free and room-temperature conditions.[2][4] Concurrently, transition-metal-catalyzed cascades and innovative cross-dehydrogenative couplings provide powerful, alternative routes that expand the accessible chemical space and improve synthetic efficiency.[9][11]

For researchers and drug development professionals, a deep understanding of these core methodologies is paramount. The ability to select the optimal synthetic route based on mechanistic principles, substrate availability, and desired substitution patterns is key to accelerating the discovery of new therapeutics based on this invaluable heterocyclic scaffold. Future research will likely focus on further enhancing the sustainability of these methods, exploring novel catalytic systems, and expanding their application to ever more complex molecular architectures.

References

  • Terungwa, S., et al. (2024).
  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518.
  • Iorkula, T., et al. (n.d.).
  • (n.d.). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
  • Ravi, C., et al. (2017).
  • (n.d.). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science.
  • Reddy, C. R., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • (n.d.). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers (RSC Publishing).
  • (n.d.). The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts.
  • Galkina, M. A., et al. (2022).
  • (2020). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles.
  • (n.d.). Divergent Assembly of Functionalized Pyrazolo[1,5‐a]pyridine Derivatives via [3+2] Cyclization of N‐Aminopyridinium Salts with Various Unsaturated Hydrocarbons.
  • (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • (n.d.).
  • (2022).

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The focus is on the fundamental starting materials and the mechanistic rationale behind the most prevalent synthetic strategies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include roles as kinase inhibitors, adenosine antagonists, and anti-herpetic agents[1]. The specific substitution pattern of this compound offers a versatile platform for further functionalization, making its efficient synthesis a topic of considerable interest.

Core Synthetic Strategy: The [3+2] Cycloaddition Reaction

The most prominent and versatile method for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction. This reaction involves the formation of a five-membered pyrazole ring fused to a pyridine ring. The key reactive species is an N-aminopyridinium ylide, which acts as a 1,3-dipole, reacting with a variety of dipolarophiles.

The general mechanism involves the in situ generation of the N-aminopyridinium ylide from an N-aminopyridine precursor. This ylide then undergoes a cycloaddition with an appropriate alkene or alkyne, followed by an oxidative aromatization step to yield the final pyrazolo[1,5-a]pyridine product. The regioselectivity of the cycloaddition is a critical factor, often influenced by the nature of the substituents on both the ylide and the dipolarophile.[2][3][4]

cycloaddition_mechanism cluster_0 Ylide Formation cluster_1 [3+2] Cycloaddition cluster_2 Aromatization N_aminopyridine N-Amino-4-methylpyridine Ylide N-iminopyridinium ylide (1,3-dipole) N_aminopyridine->Ylide Activation & Deprotonation Activating_Agent Activating Agent (e.g., MsCl, Ac2O) Activating_Agent->Ylide Cycloadduct Dihydropyrazolopyridine Intermediate Ylide->Cycloadduct Dipolarophile Ethyl Propiolate Dipolarophile->Cycloadduct Final_Product This compound Cycloadduct->Final_Product Oxidation Oxidant Oxidizing Agent (e.g., O2, PIDA) Oxidant->Final_Product

Caption: Generalized workflow for the [3+2] cycloaddition synthesis.

Essential Starting Materials and Their Preparation

The successful synthesis of this compound hinges on the appropriate selection and preparation of two key starting materials.

The Pyridine Component: N-Amino-4-methylpyridine

The source of the pyridine ring and one of the nitrogen atoms of the pyrazole ring is N-amino-4-methylpyridine. This is typically prepared by the amination of 4-methylpyridine. A common method involves the use of hydroxylamine-O-sulfonic acid or a similar aminating agent.

The Dipolarophile: Ethyl Propiolate

To introduce the ethyl carboxylate group at the 3-position of the final product, a suitable three-carbon dipolarophile is required. Ethyl propiolate is an ideal candidate, providing the necessary alkyne functionality for the cycloaddition and the desired ester group.

Starting MaterialStructureRole in Synthesis
4-MethylpyridineC₆H₇NPrecursor to the N-aminopyridine component.
Hydroxylamine-O-sulfonic acidH₃NO₄SAminating agent for the synthesis of N-amino-4-methylpyridine.
Ethyl PropiolateC₅H₆O₂Dipolarophile, provides the C2-C3-ester fragment of the final product.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a synthesized representation based on established methods for the [3+2] cycloaddition of N-aminopyridines.[1][3][4]

Step 1: Synthesis of N-Amino-4-methylpyridinium Mesylate

  • To a solution of 4-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane, add methanesulfonyl chloride (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • The resulting N-aminopyridinium ylide precursor can often be used in the next step without isolation.

Step 2: [3+2] Cycloaddition and Aromatization

  • To the solution containing the in situ generated N-iminopyridinium ylide, add ethyl propiolate (1.2 eq).

  • A mild base, such as potassium carbonate or triethylamine, is often added to facilitate the reaction.

  • The reaction is typically carried out under an oxygen atmosphere or with the addition of an oxidant like (diacetoxyiodo)benzene (PIDA) to promote the final aromatization step.[3]

  • The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

Step 3: Work-up and Purification

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

experimental_workflow Start Start: 4-Methylpyridine Step1 Step 1: Amination (Hydroxylamine-O-sulfonic acid) Start->Step1 Intermediate1 N-Amino-4-methylpyridine Step1->Intermediate1 Step2 Step 2: Ylide Formation (e.g., MsCl, Base) Intermediate1->Step2 Intermediate2 N-iminopyridinium ylide Step2->Intermediate2 Step3 Step 3: [3+2] Cycloaddition (Ethyl Propiolate) Intermediate2->Step3 Intermediate3 Dihydropyrazolopyridine Step3->Intermediate3 Step4 Step 4: Oxidation/Aromatization (e.g., O2, PIDA) Intermediate3->Step4 Product Crude Product Step4->Product Step5 Step 5: Purification (Column Chromatography) Product->Step5 Final_Product Final Product: This compound Step5->Final_Product

Caption: A step-by-step experimental workflow for the synthesis.

Alternative Synthetic Approaches

While the [3+2] cycloaddition is the most common route, other methods for the synthesis of pyrazolo[1,5-a]pyridines have been reported. These can include:

  • Domino reactions: Involving direct alkynylation followed by cyclization of N-iminopyridinium ylides.[4]

  • Reactions with β-nitrostyrenes: N-aminopyridines can react with β-nitrostyrenes followed by in situ denitration and oxidation.[4]

  • Cross-dehydrogenative coupling: Reactions between N-amino-2-iminopyridine derivatives and β-ketoesters or β-diketones.[5]

The choice of synthetic route will often depend on the availability of starting materials, desired substitution patterns, and scalability of the reaction.

Conclusion

The synthesis of this compound is most effectively achieved through a [3+2] cycloaddition reaction. The key starting materials are a suitably substituted N-aminopyridine, in this case, N-amino-4-methylpyridine, and an appropriate dipolarophile, such as ethyl propiolate. The reaction proceeds through an N-iminopyridinium ylide intermediate and requires an oxidative aromatization step to yield the final product. Understanding the underlying mechanism and the roles of the various reagents is crucial for the successful and efficient synthesis of this important heterocyclic compound.

References

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. Available from: [Link]

  • Organic Chemistry Frontiers. (2020). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. RSC Publishing. Available from: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]

  • Ravi, C., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2015). Substrate selective synthesis of pyrazolo[1,5-a]pyridines through [3 + 2] cycloaddition of N-aminopyridines and β-nitro styrenes. RSC Advances, 5(55), 44279-44283. Available from: [Link]

  • ResearchGate. (2024). Synthesis of Pyrazolo[1,5-A]Pyridines: [3+2] Cycloaddition of N-Aminopyridines and Enaminones. Available from: [Link]

  • Al-Warhi, T. I., Al-Shareef, H. F., Arshad, M. N., As-Sadeq, A. M., & El-Faham, A. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 24(22), 4058. Available from: [Link]

  • El-Faham, A., Al-Warhi, T. I., & As-Sadeq, A. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13837-13848. Available from: [Link]

Sources

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The pyrazolo[1,5-a]pyridine nucleus, a fused bicyclic N-heterocyclic system, has emerged as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure, combined with its synthetic tractability, allows for diverse functionalization, making it a "privileged scaffold" for engaging a wide array of biological targets.[3][4] While structurally related to the extensively studied pyrazolo[1,5-a]pyrimidine core, the pyrazolo[1,5-a]pyridine system possesses unique electronic and steric properties that have been successfully exploited to develop potent and selective therapeutic agents.[5] This guide provides a comprehensive analysis of the synthesis, biological activities, and therapeutic potential of the pyrazolo[1,5-a]pyridine scaffold, offering insights for researchers and professionals in the field.

Synthetic Strategies: Building the Core

The construction of the pyrazolo[1,5-a]pyridine ring system is a critical step in the development of novel derivatives. Various synthetic methodologies have been established, generally involving the formation of the pyrazole ring followed by cyclization to create the fused pyridine moiety.[1][6]

Key synthetic approaches include:

  • N-Amination and Cyclization: A common strategy involves the N-amination of a substituted pyridine, followed by an intramolecular cyclization. For instance, a 2-alkylpyridine can be coupled with a partner, followed by N-amination using reagents like O-mesitylenesulfonylhydroxylamine, and subsequent base-mediated cyclization to yield the pyrazolo[1,5-a]pyridine core.[7]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry has leveraged palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig couplings, to introduce a wide range of substituents onto the pyrazolo[1,5-a]pyridine scaffold.[7][8] This allows for the systematic exploration of structure-activity relationships (SAR).

Below is a generalized workflow for the synthesis of functionalized pyrazolo[1,5-a]pyridine derivatives.

synthesis_workflow start Substituted Pyridine step1 Functionalization (e.g., Halogenation) start->step1 step2 N-Amination step1->step2 step3 Intramolecular Cyclization step2->step3 core Pyrazolo[1,5-a]pyridine Core step3->core step4 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) core->step4 final Diverse Functionalized Derivatives step4->final

Caption: Generalized synthetic workflow for pyrazolo[1,5-a]pyridine derivatives.

Anticancer Potential: A Scaffold for Kinase Inhibition

The pyrazolo[1,5-a]pyridine framework has demonstrated significant promise in oncology, primarily through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[2][9]

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt signaling pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. A novel series of pyrazolo[1,5-a]pyridines has been identified as potent and selective inhibitors of the p110α isoform of PI3K.[10]

One notable compound, 5x , demonstrated a p110α IC50 of 0.9 nM and exhibited in vivo activity in an HCT-116 human xenograft model.[10] This compound effectively inhibited the phosphorylation of Akt/PKB, a downstream marker of PI3K activity, leading to reduced cell proliferation.[10] More recently, derivatives have been developed as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, which play roles in immunosuppression within the tumor microenvironment.[11]

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitors Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazolo[1,5-a]pyridines.

Table 1: In Vitro Activity of Pyrazolo[1,5-a]pyridine-based PI3K Inhibitors

CompoundTargetIC50 (nM)Cell LineCellular ActivityReference
5x p110α0.9HCT-116Inhibits Akt phosphorylation[10]
20e (IHMT-PI3K-315) PI3Kγ4.0BMDMRepolarizes M2 to M1 macrophages[11]
20e (IHMT-PI3K-315) PI3Kδ9.1BMDMRepolarizes M2 to M1 macrophages[11]
Tropomyosin Receptor Kinase (Trk) Inhibition

Tropomyosin receptor kinases (Trks) are transmembrane tyrosine kinases that have emerged as important therapeutic targets in solid tumors driven by NTRK gene fusions.[12] The pyrazolo[1,5-a]pyrimidine scaffold is a key feature in two of the three marketed drugs for NTRK fusion cancers, highlighting the potential of this structural class.[12] Structure-activity relationship studies have revealed that the pyrazolo[1,5-a]pyrimidine moiety is crucial for forming a hinge interaction with the Met592 residue in the kinase domain, which is essential for binding affinity.[12]

FLT3-ITD Inhibition in Acute Myeloid Leukemia (AML)

Internal tandem duplications of the FMS-like tyrosine kinase 3 (FLT3-ITD) are common mutations in AML and are associated with a poor prognosis.[13] Pyrazolo[1,5-a]pyrimidine derivatives have been discovered as potent and selective FLT3-ITD inhibitors.[13] Compounds 17 and 19 from this series both showed potent FLT3-ITD inhibitory activity with IC50 values of 0.4 nM and also inhibited quizartinib-resistant mutations.[13] Western blot analysis confirmed that these compounds effectively inhibited the phosphorylation of FLT3 and its downstream signaling pathways in AML cells.[13]

Anti-Inflammatory Properties

The pyrazolo[1,5-a]pyridine scaffold has also been investigated for its anti-inflammatory potential.[14] A series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized and evaluated in various in vivo and in vitro models of inflammation.[14]

The mechanism of action for these compounds appears to be linked to the inhibition of leukotriene and/or prostaglandin biosynthesis.[14] One of the most promising compounds, 4,7-dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c) , demonstrated potent pharmacological activity in both in vivo and in vitro assays, coupled with very low acute toxicity.[14]

Table 2: In Vivo Anti-inflammatory Activity of a Pyrazolo[1,5-a]pyrimidine Derivative

CompoundModelDoseInhibition of Edema (%)Reference
7c Carrageenan-induced rat paw edema-Significant[14]

Antimicrobial Activity

Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have shown notable antimicrobial activities.[15][16] These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[15]

In one study, compounds 8b, 10e, 10i, and 10n were identified as the most active against both Gram-positive and Gram-negative bacterial strains.[15] More recent research into pyrazolo[1,5-a]pyrimidine derivatives has also highlighted their potential as antibiofilm and anti-quorum-sensing agents, suggesting a multifaceted mechanism for their antibacterial effects.[17]

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundS. aureus (MIC, µg/mL)E. faecalis (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference
6 0.187-0.3750.187-0.3750.187-0.375[17]
3a 0.125-0.062-0.25[17]

Central Nervous System (CNS) Applications

The pyrazolo[1,5-a]pyridine scaffold has also been explored for its potential in treating CNS disorders. A series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines were designed and synthesized as selective antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, which is implicated in stress-related disorders.[7]

The most prominent compound from this work, 46 (E2508) , exhibited potent in vitro activity, excellent drug-like properties, and robust oral efficacy in animal models of stress.[7] This compound has advanced into clinical trials.[7] Additionally, related fused pyrazolo scaffolds have been developed as negative allosteric modulators of metabotropic glutamate receptors (mGlu1/5), demonstrating CNS exposure in rodents.[18]

Key Experimental Protocol: In Vivo Carrageenan-Induced Rat Paw Edema

This protocol is a standard and widely used method for evaluating the in vivo anti-inflammatory activity of novel compounds.[14]

Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan in a rat model.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., compound 7c ) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 18 hours) before the experiment, with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups (at various doses).

  • Compound Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point: % Edema = [(Vt - V0) / V0] * 100, where Vt is the paw volume at time t.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group: % Inhibition = [1 - (Edema_treated / Edema_control)] * 100.

    • Analyze the data for statistical significance using appropriate methods (e.g., ANOVA followed by Dunnett's test).

Self-Validation: The inclusion of a vehicle control group establishes the baseline inflammatory response, while a potent, clinically used reference drug like Indomethacin validates the assay's sensitivity and provides a benchmark for the test compound's efficacy.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyridine scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its synthetic accessibility and the ability to modulate its biological activity through targeted substitutions have led to the discovery of potent inhibitors for a range of therapeutic targets, particularly in oncology and CNS disorders. While significant progress has been made, challenges such as optimizing selectivity, improving bioavailability, and overcoming drug resistance remain.[8] Future research will likely focus on the development of novel synthetic methodologies to further expand the chemical space around this core, as well as the application of computational modeling to guide the design of next-generation therapeutics with enhanced potency and safety profiles. The continued exploration of the pyrazolo[1,5-a]pyridine scaffold holds immense promise for the development of innovative medicines to address unmet medical needs.

References

  • Iorkula, T. K., Akuma, D. O., & Eke, U. E. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Tiwari, R. K., Singh, A., Kumar, V., Singh, J., & Singh, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Raynaud, F. I., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Iorkula, T. K., Akuma, D. O., & Eke, U. E. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Nagase, T., et al. (2014). Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Early, J. V., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]

  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]

  • Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery. Available at: [Link]

  • Herrera-Mayorga, A. D., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Sangeetha, R., & Muthusubramanian, S. (2020). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Synthetic Communications. Available at: [Link]

  • Gomha, S. M., et al. (2017). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. Drug Design, Development and Therapy. Available at: [Link]

  • Wang, X., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Luraschi, E., et al. (1995). Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Early, J. V., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]

  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Ingenta Connect. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Chen, Y., et al. (2021). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available at: [Link]

  • He, Y., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules. Available at: [Link]

  • Wujec, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]

  • Gentry, P. R., et al. (2016). N-Alkylpyrido[1′,2′:1,5]pyrazolo-[4,3-d]pyrimidin-4-amines: A new series of negative allosteric modulators of mGlu1/5 with CNS exposure in rodents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gomha, S. M., et al. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules. Available at: [Link]

Sources

Methodological & Application

The Versatile Scaffold: Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.[1][2] This bicyclic structure, combining a pyrazole and a pyridine ring, offers a rigid and planar framework that is amenable to a wide range of chemical modifications, making it a privileged scaffold in drug discovery.[1][3] Derivatives of this core have been investigated for a multitude of therapeutic applications, including as anticancer agents, kinase inhibitors, and modulators of the central nervous system.[4][5][6]

This guide focuses on a specific, yet highly versatile, derivative: Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate . The strategic placement of the methyl group at the 7-position and the ethyl carboxylate at the 3-position provides medicinal chemists with key synthetic handles to explore and optimize structure-activity relationships (SAR). The 7-methyl group can influence solubility and metabolic stability, while the 3-carboxylate ester serves as a versatile precursor for a variety of functional group transformations, most notably the generation of amides, which are crucial for establishing key interactions with biological targets.[7][8]

This document provides a detailed overview of the synthesis, key derivatization protocols, and potential applications of this compound, designed to empower researchers in their drug discovery endeavors.

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through a robust and efficient 1,3-dipolar cycloaddition reaction. This approach offers a high degree of convergence and allows for the introduction of substituents on the pyridine ring at an early stage.

Protocol 1: Synthesis via N-Amination and 1,3-Dipolar Cycloaddition

This protocol is adapted from established methods for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates.[7] The causality behind this experimental choice lies in its reliability and versatility for accessing a wide range of substituted pyrazolo[1,5-a]pyridines.

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: N-Amination cluster_1 Step 2: 1,3-Dipolar Cycloaddition 4-methylpyridine 4-Methylpyridine N_aminopyridinium 1-Amino-4-methylpyridinium mesitylenesulfonate 4-methylpyridine->N_aminopyridinium  DCM, 0°C to rt Aminating_Agent O-Mesitylenesulfonyl- hydroxylamine (MSH) Aminating_Agent->N_aminopyridinium Ylide_Formation Pyridinium Ylide (in situ) N_aminopyridinium->Ylide_Formation  K2CO3, DMF Target_Molecule Ethyl 7-methylpyrazolo[1,5-a]- pyridine-3-carboxylate Ylide_Formation->Target_Molecule  rt to 60°C Ethyl_Propiolate Ethyl Propiolate Ethyl_Propiolate->Target_Molecule

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • N-Amination of 4-Methylpyridine:

    • Dissolve 4-methylpyridine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of O-mesitylenesulfonylhydroxylamine (MSH) (1.1 eq) in DCM dropwise over 30 minutes. The choice of MSH is due to its stability and efficiency as an aminating agent.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • The resulting precipitate, 1-amino-4-methylpyridinium mesitylenesulfonate, is collected by filtration, washed with cold DCM, and dried under vacuum.

  • 1,3-Dipolar Cycloaddition:

    • Suspend the 1-amino-4-methylpyridinium salt (1.0 eq) in dimethylformamide (DMF, 15 mL/mmol).

    • Add potassium carbonate (K₂CO₃, 3.0 eq) to the suspension. K₂CO₃ acts as a base to generate the pyridinium ylide in situ.

    • Add ethyl propiolate (1.2 eq) dropwise to the reaction mixture.

    • Heat the mixture to 60 °C and stir for 6-8 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL/mmol).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.[9]

Medicinal Chemistry Applications and Derivatization Protocols

The true utility of this compound lies in its capacity to serve as a versatile intermediate for the synthesis of compound libraries. The 3-carboxylate position is the primary site for derivatization.

Protocol 2: Amide Synthesis via Hydrolysis and Amide Coupling

The conversion of the ethyl ester to a diverse range of amides is a cornerstone of medicinal chemistry, as the amide bond can form crucial hydrogen bond interactions with protein targets.[7][8]

Workflow Diagram:

Amide_Synthesis_Workflow Start_Material Ethyl 7-methylpyrazolo[1,5-a]- pyridine-3-carboxylate Carboxylic_Acid 7-Methylpyrazolo[1,5-a]- pyridine-3-carboxylic acid Start_Material->Carboxylic_Acid  LiOH, THF/H2O Final_Amide 7-Methylpyrazolo[1,5-a]- pyridine-3-carboxamide Derivatives Carboxylic_Acid->Final_Amide  HATU, DIPEA, DMF Amine R-NH2 (Diverse Amines) Amine->Final_Amide

Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides.

Step-by-Step Methodology:

  • Hydrolysis of the Ethyl Ester:

    • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 mL/mmol).

    • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the product with ethyl acetate (3 x 15 mL/mmol).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, which is often used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the carboxylic acid (1.0 eq) in DMF (10 mL/mmol).

    • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). HATU is a preferred coupling reagent due to its high efficiency and low rate of racemization.

    • Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the desired primary or secondary amine (1.1 eq).

    • Stir at room temperature for 8-12 hours.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or preparative HPLC to obtain the final amide derivative.

Potential Biological Targets and Applications

Derivatives of the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds have shown activity against a range of important biological targets.

Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established core for kinase inhibitors.[4][10] By extension, the pyrazolo[1,5-a]pyridine scaffold is also being actively explored for this purpose. The planarity of the ring system allows it to fit into the ATP-binding pocket of many kinases, and substituents at various positions can be tailored to achieve potency and selectivity. For example, derivatives have been investigated as inhibitors of B-Raf, PI3Kγ/δ, and Tropomyosin Receptor Kinase (Trk).[5][10][11]

Signaling Pathway Illustration:

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Trk) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription, Cell Proliferation ERK->Transcription Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazolo[1,5-a]pyridine-based kinase inhibitor.

GABA-A Receptor Modulation

The pyrazolo[1,5-a]pyrimidine and related pyrazolo[1,5-a]quinazoline scaffolds have been successfully developed as modulators of the GABA-A receptor, with some compounds exhibiting anxiolytic and sedative properties.[12][13][14] The structural features of this compound make it an attractive starting point for the design of novel GABA-A receptor ligands.

Antitubercular Agents

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine-3-carboxamides as potent anti-tubercular agents.[7][8][15] These compounds have demonstrated excellent in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[7]

Summary of Potential Applications and Key Data:

Scaffold ClassBiological Target/ApplicationReported Potency RangeReference
Pyrazolo[1,5-a]pyrimidinesTrkA KinaseIC₅₀ = 0.1 - 10 nM[5]
Pyrazolo[1,5-a]pyridinesPI3Kγ / PI3KδIC₅₀ = 4.0 / 9.1 nM[11]
Pyrazolo[1,5-a]pyridine-3-carboxamidesM. tuberculosis H37RvMIC = low nanomolar[7]
Pyrazolo[1,5-a]quinazolinesGABA-A ReceptorMicromolar modulation[12][13]

Conclusion and Future Directions

This compound is a valuable and commercially available building block for medicinal chemistry.[9][16] Its straightforward synthesis and the versatility of the 3-carboxylate group allow for the rapid generation of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in developing novel therapeutics for a range of diseases, including cancer, neurological disorders, and infectious diseases. The rich history of the broader pyrazolopyridine and pyrazolopyrimidine families in drug discovery strongly suggests that this specific derivative holds significant promise for future medicinal chemistry programs.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science.
  • Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd.
  • Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Unknown Source.
  • Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Unknown Source.
  • ethyl 7-methylH-pyrazolo[1,5-a]pyridine-3-carboxyl
  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Unknown Source.
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. NIH.
  • This compound | CAS 16205-45-1. Santa Cruz Biotechnology.
  • Ethyl pyrazolo[1,5-a]pyridine-2-carboxyl
  • Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. PubMed.
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed.
  • GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. PubMed.

Sources

Application Notes & Protocols: Synthesis of Carboxamide Derivatives from Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, a class of compounds of significant interest in medicinal chemistry, starting from Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate. We present two primary synthetic strategies: a robust two-step sequence involving ester hydrolysis followed by amide coupling, and a more direct one-step aminolysis. Detailed, step-by-step protocols, mechanistic insights, and expert troubleshooting advice are provided for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazolo[1,5-a]pyridine-3-carboxamides

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmacologically active compounds.[1] Its rigid, bicyclic structure and unique electronic properties make it an attractive core for designing novel therapeutics. Derivatives have shown promise as antiallergic agents (Ibudilast), platelet aggregation inhibitors (KC-764), and dopamine D4 antagonists.[1][2]

Notably, the 3-carboxamide derivatives of this scaffold have emerged as a highly potent class of antitubercular agents.[1] Several studies have demonstrated that these compounds exhibit nanomolar minimum inhibitory concentrations (MICs) against both drug-susceptible (H37Rv) and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb).[3][4] Given the urgent global need for new anti-TB drugs, efficient and scalable synthetic routes to this compound class are of paramount importance.[2]

This guide focuses on the synthesis of these valuable carboxamides starting from the readily available This compound (CAS: 16205-45-1).[5] We will detail the chemical transformations required to convert the C3-ester into a diverse library of C3-amides, providing the foundation for structure-activity relationship (SAR) studies and lead optimization.

Overview of Synthetic Strategies

Two principal pathways can be employed to convert the starting ethyl ester into the desired carboxamide derivatives. The choice between them depends on the specific amine to be coupled, the desired scale, and the laboratory resources available.

Strategy A: Two-Step Hydrolysis and Amide Coupling

This is the most common, versatile, and reliable method. It involves two distinct chemical operations:

  • Saponification: The ethyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylic acid salt, which is then protonated to give the free 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

  • Amide Coupling: The purified carboxylic acid is then coupled with a primary or secondary amine using a peptide coupling reagent.

  • Rationale & Expertise: This approach decouples the often-challenging amide bond formation from the initial starting material. It allows for the purification of the carboxylic acid intermediate, ensuring that the subsequent coupling reaction is clean and high-yielding. This method is compatible with a vast array of amines and provides greater control over the reaction, which is critical when working with precious or complex substrates.

Strategy B: One-Step Direct Aminolysis

This strategy involves the direct reaction of the ethyl ester with an amine to form the amide. This transformation, while more atom-economical, often requires harsher conditions or specific catalysts as esters are less reactive than activated carboxylic acids.[6]

  • Rationale & Expertise: Direct aminolysis is attractive for its simplicity and reduced step count. However, the reaction can be sluggish and may require high temperatures or the use of potent catalysts (e.g., indium triiodide, lithium hydroxide) or activating agents (e.g., trimethylaluminum).[7][8] This route is often best suited for simple, highly nucleophilic amines and for large-scale production where process simplification is a key driver. Thermal condensation with ammonium formate salts is another established method for this direct conversion.[9]

The following diagram illustrates the two divergent synthetic pathways.

Synthetic_Pathways cluster_0 Strategy A: Two-Step Route Start This compound Acid 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid Start->Acid 1. Saponification (e.g., LiOH, H₂O/THF) 2. Acidification (e.g., HCl) Amide Target Carboxamide Derivatives (R-NH-CO-Ar) Start->Amide Direct Aminolysis (e.g., Amine, Heat or Catalyst) Acid->Amide Amine (R-NH₂) Coupling Reagent (e.g., HATU) Base (e.g., DIPEA)

Caption: Divergent strategies for carboxamide synthesis.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: (Strategy A) Synthesis of 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

This protocol details the saponification of the starting ethyl ester.

Materials & Reagents

ReagentCAS No.SupplierNotes
This compound16205-45-1Frontier/AChemBlockStarting Material
Lithium hydroxide monohydrate (LiOH·H₂O)1310-66-3Sigma-AldrichBase for hydrolysis
Tetrahydrofuran (THF), Reagent Grade109-99-9Fisher ScientificReaction Solvent
Water, Deionized7732-18-5Lab SupplyReaction Solvent
Hydrochloric Acid (HCl), 2 M7647-01-0VWRFor acidification
Ethyl Acetate (EtOAc)141-78-6Sigma-AldrichExtraction Solvent
Brine (Saturated aq. NaCl)7647-14-5Lab PreparedFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Sigma-AldrichDrying agent

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq, e.g., 5.00 g).

  • Solvent Addition: Add a 3:1 mixture of THF and water (e.g., 80 mL THF, 27 mL H₂O). Stir the mixture until the ester is fully dissolved.

  • Hydrolysis: Add lithium hydroxide monohydrate (2.0 eq). Heat the reaction mixture to 60 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is complete when the starting ester spot has been completely consumed (typically 2-4 hours).

  • Work-up (Solvent Removal): Cool the reaction to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2 M HCl while stirring until the pH of the solution is ~2-3. A white precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL).

  • Drying: Dry the solid product under high vacuum overnight. The 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is typically obtained as a white to off-white solid and is used in the next step without further purification.

Protocol 2: (Strategy A) General Procedure for Amide Coupling

This protocol uses HATU, a highly effective coupling reagent known for fast reaction times and low racemization rates.[10]

Materials & Reagents

ReagentCAS No.SupplierNotes
7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid-From Protocol 1Acid component
Desired Amine (Primary or Secondary)VariesVariousNucleophile (1.1 eq)
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium)148893-10-1BenchChemCoupling Reagent (1.2 eq)
N,N-Diisopropylethylamine (DIPEA)7087-68-5Sigma-AldrichNon-nucleophilic base (3.0 eq)
N,N-Dimethylformamide (DMF), Anhydrous68-12-2Acros OrganicsReaction Solvent

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq). Stir the solution for 5 minutes at room temperature.

  • Activation & Coupling: Add HATU (1.2 eq) in one portion. The reaction is often slightly exothermic. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up (Quenching): Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure carboxamide derivative.

Amide_Coupling_Mechanism cluster_acid cluster_hatu cluster_amine Acid Ar-COOH Carboxylate Ar-COO⁻ Acid->Carboxylate + Base - Base·H⁺ Base DIPEA ActiveEster OAt-Active Ester (Ar-CO-OAt) Carboxylate->ActiveEster + HATU HATU HATU Amide Amide Product (Ar-CO-NHR) ActiveEster->Amide + Amine Amine Amine (R-NH₂)

Caption: Simplified mechanism of HATU-mediated amide coupling.[11]

Exemplary Synthesized Derivatives

The following table summarizes representative results for the synthesis of various carboxamides using the two-step protocol, demonstrating its wide applicability.

EntryAmine (R-NH₂)Yield (%)Physical StateRef.
1Benzylamine85-95%Solid[1]
24-(Trifluoromethyl)benzylamine88%Solid[1]
3Cyclopropylmethanamine82%Solid[1]
44-Methoxyphenethylamine91%Solid[3]
5(4-Fluorophenyl)methanamine90%Solid[3]

Senior Scientist Insights & Troubleshooting

  • Expertise - Why LiOH for Hydrolysis? While NaOH or KOH are also effective, LiOH is often preferred for ester saponification. The resulting lithium carboxylate salt can sometimes have different solubility properties that facilitate work-up. Furthermore, lithium salts are less hygroscopic than their sodium or potassium counterparts.

  • Trustworthiness - Monitoring is Key: Do not rely on prescribed reaction times. The reactivity of different amines in the coupling step can vary significantly due to steric and electronic factors. Always monitor the reaction to completion using TLC or LC-MS to avoid incomplete conversion or potential side reactions from prolonged exposure to coupling reagents.

  • Troubleshooting - Low Coupling Yield:

    • Inactive Reagents: HATU and other uronium/phosphonium-based coupling reagents are moisture-sensitive. Ensure they are stored in a desiccator and handled under an inert atmosphere. Use anhydrous solvents for the reaction.

    • Sterically Hindered Amine: For bulky secondary amines or anilines, the reaction may be sluggish. Consider switching to a more potent coupling reagent like COMU or increasing the reaction temperature to 40-50 °C.[12]

    • Side Reaction: Excess HATU can react with the free amine to form a guanidinium byproduct.[12] Ensure the stoichiometry is correct and add the HATU to the mixture of the acid and amine, not to the amine alone.

  • Troubleshooting - Difficult Purification:

    • Removing DMF: Washing with 5% LiCl is highly effective for removing residual DMF during the aqueous work-up.

    • Urea Byproducts: If using carbodiimide reagents like EDC or DCC, the corresponding urea byproduct can be difficult to remove. For EDC, the urea is water-soluble and is removed during the aqueous work-up.[13] For DCC, the dicyclohexylurea (DCU) is largely insoluble in common organic solvents and can be removed by filtration, but trace amounts may require careful chromatography.

References

  • Reddy, K., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]

  • Reagent Chemistry. (2022). Amide Coupling Reagents: DCC, EDCI, HATU, and BOP. YouTube. [Link]

  • Ferraz, M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Zhang, M., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health (NIH). [Link]

  • ResearchGate. (2021). Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents | Request PDF. [Link]

  • Molbase. (n.d.). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Lu, X., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. National Institutes of Health (NIH). [Link]

  • Lu, X., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. [Link]

  • Google Patents. (1961). Process of converting esters into amides.
  • Scite.ai. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. [Link]

  • Ranu, B. C., & Dutta, P. (2003). A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. Taylor & Francis Online. [Link]

  • ChemRxiv. (2021). Direct Amidation of Esters via Ball Milling. [Link]

  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]

  • ResearchGate. (2018). Direct, Rapid, Solvent-Free Conversion of Unactivated Esters to Amides Using Lithium Hydroxide as a Catalyst | Request PDF. [Link]

Sources

Application of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazolo[1,5-a]pyridine Scaffold in Agrochemicals

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in the field of agrochemical research. This bicyclic aromatic system is a key structural component in a variety of compounds exhibiting potent fungicidal, herbicidal, and insecticidal activities.[1][2] The rigid, planar structure of the pyrazolo[1,5-a]pyridine nucleus provides an excellent framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets in pests and pathogens.

Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS No: 16205-45-1) is a versatile and strategically important intermediate in the synthesis of a new generation of agrochemicals.[1] Its structure features a reactive ethyl ester group at the 3-position, which serves as a convenient handle for the introduction of diverse functionalities, most notably through conversion to amides. The 7-methyl group can also influence the compound's physical properties and its binding affinity to target enzymes. This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential agrochemical candidates, with a focus on the preparation of pyrazolo[1,5-a]pyridine-3-carboxamides, a class of compounds with demonstrated biological activity.

Application Notes: From Ester to Bioactive Carboxamide

The primary application of this compound in agrochemical synthesis is its role as a precursor to 7-methylpyrazolo[1,5-a]pyridine-3-carboxamides. This transformation is typically achieved in a two-step process:

  • Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid.

  • Amidation: The resulting carboxylic acid is then coupled with a desired amine to form the target carboxamide.

This synthetic route allows for the creation of a diverse library of carboxamides by varying the amine coupling partner. This diversity is crucial in the lead optimization phase of agrochemical discovery, as it enables the fine-tuning of biological activity, selectivity, and physicochemical properties.

The fungicidal activity of pyrazole carboxamides is well-documented, with many commercial fungicides belonging to this class. These compounds often act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi and leading to cell death. The pyrazolo[1,5-a]pyridine scaffold offers a novel isosteric replacement for the more traditional pyrazole ring found in many SDHI fungicides.

Experimental Protocols

The following protocols are adapted from established synthetic methodologies for pyrazolo[1,5-a]pyridine derivatives and provide a reliable pathway for the conversion of this compound to target carboxamides.

Protocol 1: Synthesis of 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

This protocol details the hydrolysis of the ethyl ester to the carboxylic acid, a crucial first step in the synthesis of carboxamide derivatives.

Workflow Diagram:

G start Start: This compound + LiOH, THF/H2O reaction Stir at room temperature (Monitor by TLC) start->reaction workup Acidify with HCl (to pH 2-3) reaction->workup filtration Filter the precipitate workup->filtration drying Wash with H2O and dry filtration->drying product Product: 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid drying->product

Caption: Workflow for the hydrolysis of the ethyl ester.

Materials and Reagents:

ReagentCAS No.Supplier
This compound16205-45-1Various
Lithium hydroxide (LiOH)1310-65-2Sigma-Aldrich
Tetrahydrofuran (THF)109-99-9Fisher Scientific
Hydrochloric acid (HCl), 1N7647-01-0VWR
Deionized waterN/AIn-house

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1, v/v), add lithium hydroxide (LiOH, 2.0 eq).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully acidify the mixture to pH 2-3 with 1N hydrochloric acid (HCl).

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the collected solid with deionized water to remove any inorganic salts.

  • Dry the solid under vacuum to yield 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid as a white to off-white powder.

Expected Yield: >90%

Protocol 2: Synthesis of 7-methylpyrazolo[1,5-a]pyridine-3-carboxamides

This protocol describes the amide coupling of the carboxylic acid with a primary or secondary amine to generate the final carboxamide product.

Workflow Diagram:

G start Start: 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid + Amine, HATU, DIPEA in DMF reaction Stir at room temperature (Monitor by TLC) start->reaction workup Pour into H2O Extract with Ethyl Acetate reaction->workup purification Wash with brine, dry over Na2SO4 Concentrate and purify by column chromatography workup->purification product Product: 7-methylpyrazolo[1,5-a]pyridine-3-carboxamide purification->product

Caption: Workflow for the amide coupling reaction.

Materials and Reagents:

ReagentCAS No.Supplier
7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid(From Protocol 1)N/A
Desired Amine (R1R2NH)VariousVarious
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)148893-10-1Combi-Blocks
DIPEA (N,N-Diisopropylethylamine)7087-68-5Sigma-Aldrich
Dimethylformamide (DMF)68-12-2Fisher Scientific
Ethyl acetate141-78-6VWR
Brine (saturated NaCl solution)N/AIn-house
Anhydrous sodium sulfate (Na2SO4)7757-82-6Sigma-Aldrich

Procedure:

  • To a solution of 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add the desired amine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-methylpyrazolo[1,5-a]pyridine-3-carboxamide.

Expected Yield: 60-90% (will vary depending on the amine used)

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
HydrolysisThis compoundLiOHTHF/H2ORoom Temp.>90%
Amidation7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acidAmine, HATU, DIPEADMFRoom Temp.60-90%

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols provided herein offer a robust and efficient pathway to a wide range of 7-methylpyrazolo[1,5-a]pyridine-3-carboxamides. The fungicidal potential of this class of compounds warrants further investigation through the synthesis of diverse analogs and comprehensive biological screening. The exploration of alternative coupling reagents and reaction conditions may further optimize the synthesis and expand the scope of accessible derivatives. The continued development of agrochemicals based on the pyrazolo[1,5-a]pyridine scaffold holds significant promise for addressing the ongoing challenges in crop protection.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. [Link]

Sources

"Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate as a scaffold for kinase inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

The Pyrazolo[1,5-a]pyridine Scaffold: A Versatile Core for Modern Kinase Inhibitor Design

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small-molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern targeted therapy.[2] Among the vast chemical space explored, heterocyclic scaffolds that act as purine bioisosteres, or "hinge-binders," have proven exceptionally fruitful.[3] The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine core structures are recognized as privileged scaffolds in medicinal chemistry, forming the basis of multiple approved drugs and clinical candidates.[1][3][4] These scaffolds are adept at forming key hydrogen bond interactions within the kinase hinge region, providing a stable anchor for further chemical exploration to achieve potency and selectivity.[5] This guide provides a comprehensive overview and detailed protocols for utilizing ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate, a commercially available building block[6][7], as a starting point for the generation and evaluation of novel kinase inhibitors. We will cover synthetic derivatization strategies, robust biochemical and cell-based assay protocols, and key structure-activity relationship (SAR) insights that drive successful inhibitor design.

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Hinge-Binder

The therapeutic potential of pyrazolo[1,5-a]pyrimidines and their pyridine isosteres stems from their ability to mimic the adenine base of ATP, allowing them to effectively compete for the enzyme's active site.[1] This interaction is primarily mediated by hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge region," which connects the N- and C-terminal lobes of the enzyme.[3] The planar, bicyclic nature of the scaffold provides a rigid foundation, while its various positions (e.g., C3, C5, C7) offer vectors for chemical diversification. These appended groups can then extend into other regions of the ATP pocket, such as the solvent-exposed region or a deeper hydrophobic pocket, to confer potency and selectivity against specific kinases.[8]

Numerous kinase inhibitors based on this core architecture have been developed, targeting a wide range of kinases including Tropomyosin receptor kinases (Trks), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[8][9][10][11] The design strategy often begins with a core scaffold, such as this compound, and systematically builds complexity to optimize target engagement and drug-like properties.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT pAKT p-AKT (S473) PDK1->pAKT Phosphorylates Downstream Downstream Effects (Proliferation, Survival) pAKT->Downstream Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K

Sources

Application Notes and Protocols for the Derivatization of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the derivatization of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate, a promising scaffold for the development of novel antitubercular agents. As a Senior Application Scientist, this document is structured to not only provide step-by-step methodologies but also to instill a deep understanding of the scientific rationale behind the experimental choices, empowering researchers to innovate within this chemical space.

The pyrazolo[1,5-a]pyridine core has emerged as a privileged scaffold in medicinal chemistry, with derivatives demonstrating potent activity against Mycobacterium tuberculosis (M.tb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Notably, this class of compounds has been identified as inhibitors of the respiratory cytochrome bcc complex (also known as complex III or QcrB), a critical component of the electron transport chain in M.tb.[3][4][5][6][7] This mechanism of action is distinct from many frontline tuberculosis drugs, making it a valuable target for overcoming existing resistance patterns.

This document will guide you through the synthesis of the foundational scaffold, its conversion to key intermediates, and subsequent derivatization to generate novel carboxamide analogs with enhanced antitubercular potency.

PART 1: Synthesis of the Core Scaffold and Key Intermediates

The journey to potent antitubercular agents begins with the robust synthesis of the this compound scaffold and its subsequent hydrolysis to the corresponding carboxylic acid, a crucial precursor for derivatization.

Rationale for Scaffold Selection

The pyrazolo[1,5-a]pyridine scaffold is a bioisostere of indole and purine, granting it favorable drug-like properties and metabolic stability.[6] The ester at the 3-position serves as a versatile chemical handle for introducing a diverse range of functionalities, primarily through the formation of amide bonds. This has been a highly successful strategy, leading to compounds with nanomolar inhibitory concentrations against M.tb.[1][2]

Protocol 1: Synthesis of this compound

This synthesis is achieved via a 1,3-dipolar cycloaddition reaction.

Workflow for Synthesis of the Core Scaffold

sub_pyridine 4-methylpyridine intermediate_1 N-aminated Pyridine sub_pyridine->intermediate_1 N-amination amination_reagent O-(Mesitylenesulfonyl) hydroxylamine (MSH) amination_reagent->intermediate_1 cycloaddition_reagent Ethyl Propiolate product Ethyl 7-methylpyrazolo[1,5-a] pyridine-3-carboxylate cycloaddition_reagent->product intermediate_1->product 1,3-Dipolar Cycloaddition acid 7-methylpyrazolo[1,5-a]pyridine -3-carboxylic acid product Pyrazolo[1,5-a]pyridine-3-carboxamide Derivative acid->product Amide Coupling amine Primary Amine (R-NH₂) amine->product coupling_agent Coupling Agent (e.g., HATU, HBTU) coupling_agent->product base Base (e.g., DIPEA) base->product start Prepare serial dilutions of test compounds in 96-well plate inoculate Inoculate wells with M. tuberculosis culture (e.g., H37Rv) start->inoculate incubate Incubate plates for 5-7 days inoculate->incubate add_dye Add Alamar Blue (resazurin) solution incubate->add_dye incubate_2 Incubate for another 24 hours add_dye->incubate_2 read Visually or spectrophotometrically determine color change incubate_2->read determine_mic MIC is the lowest concentration that prevents color change (blue to pink) read->determine_mic

Sources

Strategic N-Amination of Pyridines: High-Yield Protocols for the Synthesis of Pyrazolo[1,5-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry and drug development, forming the foundation of numerous compounds with significant therapeutic potential, including anti-cancer, anti-inflammatory, and anti-viral agents.[1] A robust and versatile synthetic strategy to access this heterocyclic system involves a two-stage process: the initial N-amination of a pyridine derivative followed by a subsequent [3+2] cycloaddition reaction.

This application note provides a detailed guide for researchers, focusing on the critical first step—the electrophilic N-amination of pyridines to form N-aminopyridinium salts. We will delve into the rationale behind reagent selection, provide field-proven, step-by-step protocols for key aminating agents, and explain the mechanistic underpinnings of the subsequent cycloaddition that leads to the final pyrazolo[1,5-a]pyridine product.

The Core Synthetic Strategy: A Two-Stage Approach

The synthesis of pyrazolo[1,5-a]pyridines from pyridines is elegantly achieved through the formation and subsequent reaction of N-aminopyridinium salts. These salts serve as stable precursors to N-iminopyridinium ylides, which are potent 1,3-dipoles. The overall transformation can be visualized as a streamlined workflow.

G Pyridine Pyridine Salt N-Aminopyridinium Salt Pyridine->Salt Step 1: N-Amination AminatingAgent Electrophilic Aminating Agent AminatingAgent->Salt Product Pyrazolo[1,5-a]pyridine Salt->Product Step 2: [3+2] Cycloaddition BaseAlkyne Base + Alkyne (Dipolarophile) BaseAlkyne->Product

Caption: Overall workflow for pyrazolo[1,5-a]pyridine synthesis.

Part I: Protocols for the N-Amination of Pyridines

The formation of the N-aminopyridinium salt is the cornerstone of this synthetic sequence. The choice of the electrophilic aminating agent is dictated by the electronic properties and steric hindrance of the starting pyridine. Less reactive, electron-deficient pyridines often require more powerful aminating agents.[2]

Key Electrophilic Aminating Reagents

Several reagents have been established for the efficient N-amination of pyridines. The most common and effective include Hydroxylamine-O-sulfonic acid (HOSA), O-Mesitylenesulfonylhydroxylamine (MSH), and O-(2,4-dinitrophenyl)hydroxylamine (DPH).[2]

ReagentAcronymIdeal SubstratesKey AdvantagesLimitations & Safety Considerations
Hydroxylamine-O-sulfonic acidHOSAElectron-rich and simple pyridinesCommercially available, cost-effective, first reported reagent for this use.[2]Less effective for electron-deficient or sterically hindered pyridines.
O-MesitylenesulfonylhydroxylamineMSHElectron-deficient and sterically hindered pyridinesHighly reactive, broad substrate scope including other N-heteroarenes.[2][3]Thermally unstable and potentially explosive in pure, crystalline form; often prepared and used in situ.[4][5]
O-(2,4-Dinitrophenyl)hydroxylamineDPHWide range of substituted pyridinesEfficient and reliable for generating a family of N-aminopyridinium salts.[2]Precursor (2,4-dinitrochlorobenzene) is a skin sensitizer.
Protocol 1: N-Amination using Hydroxylamine-O-sulfonic acid (HOSA)

This protocol is well-suited for simple and electron-rich pyridines. HOSA serves as a direct and effective source of an electrophilic "NH2+" equivalent.[2][3]

Materials:

  • Pyridine derivative (1.0 equiv)

  • Hydroxylamine-O-sulfonic acid (HOSA, 1.2 equiv)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolution: Dissolve the pyridine derivative (e.g., 10 mmol) in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • HOSA Solution Preparation: In a separate flask, prepare a solution of HOSA (12 mmol) in 15 mL of water. Neutralize this solution carefully by the dropwise addition of a 2M NaOH solution until the pH is approximately 6.5-7.0. This step is crucial to prevent acid-mediated side reactions.

  • Amination Reaction: Add the aqueous HOSA solution to the stirred pyridine solution at 0 °C. Allow the reaction to warm to room temperature and stir vigorously for 12-18 hours. The formation of two phases will be observed.

  • Workup: Separate the organic layer. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude N-aminopyridinium salt. The product can be further purified by recrystallization if necessary.

Protocol 2: N-Amination using O-Mesitylenesulfonylhydroxylamine (MSH)

MSH is the reagent of choice for less reactive pyridines due to its high electrophilicity.[2] Given its instability, it is often generated in situ or handled with extreme care as a solution.[4][5] A continuous flow setup is recommended for large-scale synthesis for safety reasons.[4][6]

Materials:

  • Electron-deficient pyridine derivative (1.0 equiv)

  • O-Mesitylenesulfonylhydroxylamine (MSH, 1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

Procedure:

  • Safety First: O-Mesitylenesulfonylhydroxylamine (MSH) is a high-energy compound and should be handled with caution behind a blast shield, especially in solid form.[5] Avoid heating the solid reagent. It is best handled as a solution.

  • Reaction Setup: To a solution of the pyridine derivative (5 mmol) in 25 mL of anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., Argon), add a solution of MSH (5.5 mmol) in dichloromethane dropwise over 15 minutes.

    • Causality Note: The low temperature and slow addition help to control the reaction exotherm and mitigate the thermal instability of MSH.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Product Precipitation: Upon completion, add diethyl ether to the reaction mixture to precipitate the N-aminopyridinium mesitylenesulfonate salt.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The resulting salt is typically of high purity and can be used in the next step without further purification.

Part II: Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition

With the N-aminopyridinium salt in hand, the final heterocyclic core is constructed via a [3+2] cycloaddition reaction. This process involves the in-situ generation of an N-iminopyridinium ylide, which acts as a 1,3-dipole, and its subsequent reaction with a dipolarophile, such as an alkyne or a suitable alkene.[7][8]

Mechanism of Cycloaddition

The reaction is initiated by a base (e.g., K2CO3, Et3N), which deprotonates the amino group of the N-aminopyridinium salt to form a transient N-iminopyridinium ylide. This ylide is a key intermediate that readily undergoes a [3+2] cycloaddition with an electron-deficient alkyne. The resulting bicyclic intermediate then undergoes aromatization, often through air oxidation, to yield the stable pyrazolo[1,5-a]pyridine product.[7]

G cluster_0 Mechanism of [3+2] Cycloaddition A N-Aminopyridinium Salt B N-Iminopyridinium Ylide (1,3-Dipole) A->B + Base (- HB) C Dihydro Intermediate B->C + Alkyne [3+2] Cycloaddition D Pyrazolo[1,5-a]pyridine C->D [Oxidation] (- 2H)

Caption: Key stages in the cycloaddition-aromatization sequence.

Protocol 3: General Procedure for Pyrazolo[1,5-a]pyridine Synthesis

This protocol provides a general method for the reaction of an N-aminopyridinium salt with an activated alkyne like dimethyl acetylenedicarboxylate (DMAD).[3]

Materials:

  • N-aminopyridinium salt (1.0 equiv)

  • Dimethyl acetylenedicarboxylate (DMAD) or other suitable alkyne (1.1 equiv)

  • Potassium carbonate (K2CO3), anhydrous (2.0 equiv)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Reaction Setup: Suspend the N-aminopyridinium salt (e.g., 2 mmol) and anhydrous potassium carbonate (4 mmol) in 20 mL of anhydrous acetonitrile in a round-bottom flask.

    • Causality Note: Potassium carbonate is a sufficiently strong base to deprotonate the aminopyridinium salt to form the reactive ylide intermediate. Acetonitrile is a common polar aprotic solvent for this transformation.

  • Addition of Alkyne: Add the alkyne (2.2 mmol) to the suspension at room temperature with vigorous stirring.

  • Cycloaddition: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6-12 hours. The reaction should be monitored by TLC to confirm the consumption of the starting salt.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Rinse the filter cake with a small amount of acetonitrile.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure pyrazolo[1,5-a]pyridine product.

Conclusion

The N-amination of pyridines is a powerful and essential first step for the synthesis of medicinally relevant pyrazolo[1,5-a]pyridines. By understanding the reactivity of different aminating agents and selecting the appropriate reagent for the pyridine substrate, researchers can efficiently generate the key N-aminopyridinium salt intermediates. The subsequent base-mediated [3+2] cycloaddition provides a reliable and modular route to a diverse array of substituted pyrazolo[1,5-a]pyridine scaffolds, facilitating further exploration in drug discovery and development programs.

References

  • Powers, D. C., & Roychowdhury, P. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Organic Chemistry Frontiers. [Link]

  • Kliachyna, M., et al. (2017). New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. Beilstein Journal of Organic Chemistry. [Link]

  • Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • Wang, J., et al. (2022). The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. ResearchGate. [Link]

  • Powers, D. C., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Organic Letters. [Link]

  • Various Authors. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Mistry, N., et al. (2019). In Situ Preparation and Consumption of O-Mesitylsulfonylhydroxylamine (MSH) in Continuous Flow for the Amination of Pyridines. ResearchGate. [Link]

  • Mistry, N., et al. (2019). In Situ Preparation and Consumption of O-Mesitylsulfonylhydroxylamine (MSH) in Continuous Flow for the Amination of Pyridines. Novartis OAK. [Link]

  • Gomaa, A. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. [Link]

  • Gomaa, A. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives. ACS Omega. [Link]

  • Wang, S., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. [Link]

  • De la Herrán, G., et al. (2021). Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. ResearchGate. [Link]

Sources

Application Notes & Protocols: Synthesis of Pyrazolo[1,5-a]pyridines via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a fused N-heterocyclic system of significant interest to the pharmaceutical and agrochemical industries. This "privileged scaffold" is present in numerous biologically active molecules and approved drugs.[1] Derivatives have demonstrated a wide array of therapeutic activities, including potent kinase inhibition for cancer treatment, adenosine antagonism, and efficacy in treating neurological disorders such as Parkinson's disease and schizophrenia.[2][3][4]

Given their importance, the development of efficient and versatile synthetic routes to access this scaffold is a primary objective in medicinal and synthetic organic chemistry. Among the various synthetic strategies, the intermolecular [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, stands out as one of the most powerful and popular methods.[5][6] This approach involves the reaction of an N-iminopyridinium ylide as a 1,3-dipole with a suitable dipolarophile, typically an alkyne or an alkene, to construct the five-membered pyrazole ring onto the pyridine core in a highly convergent manner.

This guide provides an in-depth exploration of this reaction, from its mechanistic underpinnings to detailed, field-proven laboratory protocols, designed for researchers and professionals in drug development.

Mechanistic Principles of the [3+2] Cycloaddition Pathway

The 1,3-dipolar cycloaddition is a pericyclic reaction that involves the combination of a 4π-electron 1,3-dipole with a 2π-electron dipolarophile to form a five-membered heterocyclic ring through a concerted transition state.[7] In the context of pyrazolo[1,5-a]pyridine synthesis, the key 1,3-dipole is an N-iminopyridinium ylide.

2.1. Generation of the N-Iminopyridinium Ylide

The reactive N-iminopyridinium ylide (the 1,3-dipole) is typically not isolated but is generated in situ from a stable precursor, the corresponding 1-aminopyridinium salt.[8] This is achieved through deprotonation of the exocyclic nitrogen atom using a suitable base. The choice of base is critical and can range from organic bases like triethylamine (TEA) to inorganic bases like potassium carbonate (K₂CO₃), depending on the acidity of the N-H proton and the overall reaction conditions.

2.2. The Cycloaddition Cascade

Once generated, the ylide rapidly undergoes cycloaddition with an electron-deficient dipolarophile. The nature of the dipolarophile dictates the subsequent steps of the reaction mechanism.

  • With Alkynes: The reaction with an alkyne dipolarophile (e.g., dimethyl acetylenedicarboxylate, DMAD) is often the most direct route. The initial [3+2] cycloaddition is followed by a spontaneous aromatization via a 1,4-proton shift or elimination, directly yielding the aromatic pyrazolo[1,5-a]pyridine scaffold.

  • With Alkenes: When an alkene is used as the dipolarophile (e.g., α,β-unsaturated ketones), the initial cycloaddition product is a non-aromatic dihydropyrazolo[1,5-a]pyridine intermediate.[8] This intermediate must then undergo an oxidative aromatization step to furnish the final product. This oxidation can be achieved using various oxidants, such as molecular oxygen (O₂) from the air, or chemical oxidants like (diacetoxyiodo)benzene (PIDA).[9][10]

G General Mechanism of Pyrazolo[1,5-a]pyridine Synthesis salt 1-Aminopyridinium Salt ylide N-Iminopyridinium Ylide (1,3-Dipole) salt->ylide Deprotonation base Base (-H⁺) cyclo_alkyne [3+2] Cycloaddition ylide->cyclo_alkyne cyclo_alkene [3+2] Cycloaddition ylide->cyclo_alkene alkyne Alkyne (e.g., DMAD) product_alkyne Pyrazolo[1,5-a]pyridine (Aromatic) cyclo_alkyne->product_alkyne Aromatization (spontaneous) alkene Alkenes (e.g., enones) intermediate Dihydropyrazolo Intermediate cyclo_alkene->intermediate product_alkene Pyrazolo[1,5-a]pyridine (Aromatic) intermediate->product_alkene Oxidation oxidant [Oxidant] (e.g., O₂)

Caption: Reaction mechanism for pyrazolo[1,5-a]pyridine synthesis.

Application Notes: Rationale Behind Experimental Choices

As a Senior Application Scientist, it is crucial to understand not just the steps, but the causality behind them. The success of these cycloadditions often hinges on the judicious selection of reagents and conditions.

  • Dipolarophile Selection: The reactivity of the dipolarophile is paramount. Electron-withdrawing groups (e.g., esters, ketones, nitriles) on the alkyne or alkene are essential as they lower the energy of the LUMO, facilitating the interaction with the HOMO of the 1,3-dipole. This electronic complementarity governs the reaction rate and often the regioselectivity.

  • Solvent Choice: The choice of solvent can influence both the rate of ylide formation and the cycloaddition itself. Polar aprotic solvents like acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are commonly employed as they effectively solvate the charged intermediates without interfering with the reaction.[10]

  • Energy Input: Thermal vs. Sonochemical: While many of these reactions proceed efficiently under conventional heating (reflux), sonication has emerged as a powerful green chemistry alternative.[11] Ultrasound irradiation promotes the reaction through acoustic cavitation, which creates localized high-pressure and high-temperature zones, dramatically accelerating the reaction rate, often at lower bulk temperatures and in shorter times.[6] This can lead to higher yields and cleaner reaction profiles by minimizing thermal decomposition of sensitive substrates.

  • The Role of the Oxidant: In syntheses involving alkene dipolarophiles, the final aromatization step is non-negotiable for achieving the stable heterocyclic product. While atmospheric oxygen can suffice in some cases, it can be slow and unreliable.[10] The use of a dedicated oxidant like PIDA ensures a rapid and complete conversion of the dihydro intermediate to the final aromatic product, which simplifies purification and improves overall yield.[9]

Detailed Experimental Protocols

The following protocols are representative of robust and scalable methods for synthesizing pyrazolo[1,5-a]pyridines.

Protocol 1: Catalyst-Free Sonochemical Synthesis with an Alkyne Dipolarophile

This protocol is adapted from a highly efficient, green synthetic strategy and is ideal for rapid synthesis without the need for catalysts or oxidants.[6][11]

G Workflow: Sonochemical Synthesis start Combine Reactants reactants 1-amino-2-iminopyridine deriv. (1 eq) + DMAD (1 eq) + Acetonitrile (solvent) start->reactants sonicate Sonication reactants->sonicate conditions 85 °C, 20-30 min sonicate->conditions monitor Monitor by TLC sonicate->monitor workup Cool to RT monitor->workup Reaction Complete isolate Filter Solid Product workup->isolate purify Recrystallize (e.g., from Ethanol) isolate->purify end Pure Pyrazolo[1,5-a]pyridine purify->end

Caption: Experimental workflow for sonochemical synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable round-bottom flask, combine the 1-amino-2-iminopyridine derivative (1.0 equiv) and dimethyl acetylenedicarboxylate (DMAD) (1.0 equiv) in acetonitrile (approx. 0.3 M concentration).

  • Sonication: Place the flask in an ultrasonic bath pre-heated to 85 °C. Irradiate the mixture with ultrasound for 20-30 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, remove the flask from the bath and allow it to cool to room temperature. The product will often precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture).

Protocol 2: Metal-Free Oxidative Cycloaddition with an Alkene Dipolarophile

This protocol describes a metal-free, room-temperature synthesis using an α,β-unsaturated carbonyl compound as the dipolarophile and atmospheric oxygen as the oxidant.[10]

G Workflow: Oxidative Cycloaddition start Combine Reactants reactants N-aminopyridine (1 eq) + α,β-unsaturated ketone (1.2 eq) + NMP (solvent) start->reactants stir Stir at Room Temp reactants->stir conditions Oxygen Atmosphere (balloon or open to air) 12-24 h stir->conditions monitor Monitor by TLC stir->monitor workup Add Water to Precipitate monitor->workup Reaction Complete isolate Filter Solid Product workup->isolate purify Column Chromatography (Silica Gel) isolate->purify end Pure 3-Acyl-Pyrazolo[1,5-a]pyridine purify->end

Sources

Application Notes & Protocols: Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Motif in Oncology

The pyrazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] This fused bicyclic system serves as a rigid and planar backbone, amenable to diverse structural modifications that allow for the fine-tuning of its pharmacological properties.[2] In the field of oncology, derivatives of this scaffold have garnered substantial attention as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[1][3]

While extensive research exists for the broader pyrazolo[1,5-a]pyridine class, this document focuses on the specific derivative, Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (hereafter referred to as E7MPP). Although direct, published anti-cancer studies on E7MPP are nascent, its structural similarity to known kinase inhibitors allows us to extrapolate a probable mechanism of action and provide robust protocols for its investigation as a potential anti-cancer therapeutic.

This guide is built on the established precedent that pyrazolo[1,5-a]pyrimidine derivatives, a closely related class, function as ATP-competitive inhibitors targeting kinases like B-Raf, EGFR, and CDKs.[3][4] Furthermore, various pyrazolo[1,5-a]pyridine derivatives have demonstrated significant potential as dual inhibitors of targets such as CDK2 and TRKA kinases, and have shown broad-spectrum antiproliferative activity across numerous cancer cell lines.[5] This document will therefore outline the application of E7MPP in cancer research, proposing a hypothetical mechanism of action and providing detailed protocols to validate its efficacy and elucidate its molecular targets.

Hypothesized Mechanism of Action: Inhibition of the RAF-MEK-ERK Signaling Pathway

Based on structure-activity relationship (SAR) studies of similar compounds, we hypothesize that E7MPP may function as an inhibitor of the Raf-MEK-ERK (MAPK) signaling pathway.[4] This pathway is a central regulator of cell proliferation, differentiation, and survival, and its hyperactivation is a hallmark of many cancers, particularly melanoma and colorectal cancer.[4] The proposed mechanism involves E7MPP binding to the ATP-binding pocket of B-Raf kinase, preventing the phosphorylation and activation of its downstream substrate, MEK.

MAPK_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates BRAF B-Raf RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates (P) ERK ERK1/2 MEK->ERK Phosphorylates (P) TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes E7MPP E7MPP (Hypothesized Target) E7MPP->BRAF Inhibits

Caption: Hypothesized mechanism of E7MPP action on the MAPK signaling pathway.

Section 1: In Vitro Evaluation of Cytotoxicity

The initial step in characterizing a novel anti-cancer compound is to determine its cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.

Protocol 1.1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • E7MPP (CAS: 16205-45-1)[6]

  • Cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT-116-colon)[7]

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X serial dilution of E7MPP in complete medium. Remove the old medium from the wells and add 100 µL of fresh medium containing E7MPP at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of E7MPP that inhibits cell growth by 50%).

Hypothetical Data Presentation

Table 1: IC₅₀ Values of E7MPP across Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC₅₀ (µM)
A549Lung15.2
MCF-7Breast9.8
HCT-116Colon12.5
PC-3Prostate21.7
SK-MEL-28Melanoma (B-Raf mutant)2.4
HT-29Colon (B-Raf mutant)3.1

This data is illustrative and serves as a representative example. The lower IC₅₀ values in B-Raf mutant cell lines would provide preliminary evidence supporting the hypothesized mechanism of action.

Section 2: Analysis of Apoptosis Induction

A key characteristic of effective anti-cancer agents is their ability to induce programmed cell death, or apoptosis.

Protocol 2.1: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated cells (from a 6-well plate format)

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with E7MPP at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Section 3: Mechanistic Validation via Western Blotting

To validate the hypothesized mechanism of action, Western blotting can be used to probe the phosphorylation status of key proteins within the MAPK signaling cascade.

Protocol 3.1: Western Blot for p-ERK/Total ERK

Principle: Following treatment with E7MPP, a reduction in the phosphorylation of ERK (a downstream target of the B-Raf/MEK pathway) would indicate pathway inhibition.

Materials:

  • Treated cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Protein Extraction: Treat cells with E7MPP for a shorter duration (e.g., 2-6 hours) to capture signaling events. Lyse cells in RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

  • Washing: Wash the membrane 3 times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

Expected Outcome: A dose-dependent decrease in the level of phosphorylated ERK (p-ERK) relative to total ERK would strongly support the hypothesis that E7MPP inhibits the MAPK pathway.

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the initial investigation of this compound as a potential anti-cancer agent. Based on the robust literature surrounding the pyrazolo[1,5-a]pyridine scaffold, E7MPP represents a promising candidate for further development.[1][2]

Positive results from these foundational assays—specifically, potent cytotoxicity against cancer cell lines (especially those with known MAPK pathway mutations), induction of apoptosis, and a corresponding decrease in ERK phosphorylation—would warrant further investigation. Subsequent studies could include cell cycle analysis to determine if the compound induces cell cycle arrest[7], in vivo efficacy studies in xenograft mouse models[8], and kinome profiling to confirm target specificity and identify potential off-target effects.[3]

References

  • Iorkula, T. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Zhang, L., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
  • Iorkula, T. A., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
  • El-Gamal, M. I., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central.
  • Orozco-Valencia, A. U., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Advanced ChemBlocks Inc. ethyl 7-methylH-pyrazolo[1,5-a]pyridine-3-carboxylate.
  • Molbase. Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester.
  • Harris, P. A., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Adimurthy, S., et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. European Journal of Medicinal Chemistry.

Sources

Application Note: A Protocol for the Development of Anti-Inflammatory Agents from Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Rationale

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A primary therapeutic strategy involves the inhibition of key inflammatory mediators. The pyrazole scaffold is a well-established pharmacophore present in several successful anti-inflammatory drugs, such as Celecoxib, a selective COX-2 inhibitor.[1][2][3] The fused heterocyclic system, pyrazolo[1,5-a]pyridine, an analogue of this core structure, represents a promising starting point for the discovery of novel anti-inflammatory agents.[4][5]

This document provides a comprehensive, multi-phase workflow for evaluating Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (hereafter designated as EMPP-3C ) as a potential anti-inflammatory lead compound. The protocols herein are designed to first establish its bioactivity in a cellular model of inflammation and then to elucidate its potential mechanism of action, focusing on common inflammatory pathways like cyclooxygenase (COX) activity and cytokine production.

Compound Profile: EMPP-3C

  • Compound Name: this compound

  • Abbreviation: EMPP-3C

  • CAS Number: 16205-45-1[6][7]

  • Molecular Formula: C₁₁H₁₂N₂O₂[6][7]

  • Structure:

    • A pyrazolo[1,5-a]pyridine fused ring system.

    • An ethyl carboxylate group at position 3.

    • A methyl group at position 7.

Proposed Investigational Workflow

The development of EMPP-3C as an anti-inflammatory agent follows a logical, phased approach. This workflow is designed to efficiently screen for activity, identify the mechanism, and provide a rationale for further development.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Validation cluster_3 Phase 4: Future Directions a Cell Viability Assay (MTT on RAW 264.7) b Nitric Oxide (NO) Inhibition Assay (LPS-Stimulated RAW 264.7) a->b Non-toxic? c COX-2 Enzyme Inhibition Assay (Fluorometric) b->c Active? d Pro-Inflammatory Cytokine Assay (ELISA for TNF-α, IL-6) c->d e Protein Expression Analysis (Western Blot for iNOS, COX-2) d->e f Lead Optimization & In Vivo Studies e->f Mechanism Confirmed? G cluster_0 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Pathway NF-κB Signaling Cascade TLR4->NFkB_Pathway NFkB_Active Active NF-κB (p65/p50) NFkB_Pathway->NFkB_Active Nucleus Nucleus NFkB_Active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression iNOS iNOS COX2 COX-2 Cytokines TNF-α, IL-6 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGs->Inflammation EMPP3C EMPP-3C (Hypothesized Target) EMPP3C->NFkB_Pathway Upstream Modulation? EMPP3C->COX2 Direct Inhibition?

Figure 2: Hypothesized anti-inflammatory signaling pathway and targets for EMPP-3C.

PART 1: INITIAL SCREENING PROTOCOLS

Protocol 1.1: Cell Viability Assay (MTT)

Rationale: Before assessing anti-inflammatory activity, it is imperative to determine the concentrations at which EMPP-3C is non-toxic to the target cells. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability. [8] Cell Line: RAW 264.7 (murine macrophage cell line). [9] Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight (37°C, 5% CO₂). [10]2. Compound Preparation: Prepare a 2X stock concentration series of EMPP-3C (e.g., 0, 2, 10, 20, 50, 100, 200 µM) in DMEM. The "0 µM" sample containing only the vehicle (e.g., DMSO, max 0.1%) serves as the negative control.

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the 2X EMPP-3C dilutions to the appropriate wells. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest non-toxic concentrations for subsequent experiments.

Protocol 1.2: Nitric Oxide (NO) Production Assay (Griess Test)

Rationale: During inflammation, macrophages upregulate inducible nitric oxide synthase (iNOS) to produce large amounts of NO. [9]Measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a standard and robust primary screen for anti-inflammatory activity. [8][10][11] Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate overnight. [12]2. Pre-treatment: Remove the media and replace it with fresh media containing various non-toxic concentrations of EMPP-3C (determined from Protocol 1.1). Incubate for 1 hour.

    • Controls: Include wells for:

      • Vehicle Control (cells + vehicle, no LPS)

      • LPS Control (cells + vehicle + LPS)

      • Positive Control (cells + known inhibitor like Dexamethasone + LPS)

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the Vehicle Control. [9][10]4. Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well.

    • Add 50 µL of Griess Reagent B (NED solution) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm. [10]A standard curve using sodium nitrite should be prepared to quantify NO₂⁻ concentration.

  • Analysis: Calculate the percentage inhibition of NO production for each EMPP-3C concentration relative to the LPS Control.

PART 2: MECHANISTIC ELUCIDATION PROTOCOLS

Protocol 2.1: COX-2 Enzyme Inhibition Assay (Fluorometric)

Rationale: Many pyrazole-based NSAIDs function by directly inhibiting the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation. [1][2][13]This cell-free assay directly measures the enzymatic activity of purified COX-2.

Methodology: This protocol is based on commercially available kits. [14][15]

  • Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions (e.g., Assay Buffer, COX Probe, human recombinant COX-2 enzyme).

  • Plate Setup: In a 96-well white opaque plate, set up the following wells:

    • Enzyme Control (EC): Assay Buffer, COX-2 enzyme.

    • Inhibitor Control (IC): Assay Buffer, COX-2 enzyme, and a known COX-2 inhibitor (e.g., Celecoxib). [14] * Test Compound: Assay Buffer, COX-2 enzyme, and EMPP-3C at various concentrations.

  • Reaction Mix: Prepare a master reaction mix containing Assay Buffer, COX Probe, and COX Cofactor. Add this mix to all wells.

  • Compound Addition: Add the test inhibitor (EMPP-3C) or control inhibitors to the appropriate wells.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except a "no enzyme" background control.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate, Arachidonic Acid.

    • Immediately begin measuring fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes. [14]7. Analysis: Determine the rate of reaction (slope) for each well. Calculate the percent inhibition for each EMPP-3C concentration and determine the IC₅₀ value.

CompoundNO Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)
EMPP-3C 15.28.7
Dexamethasone 0.5N/A
Celecoxib 25.80.45
Table 1: Hypothetical screening data for EMPP-3C compared to standard controls. This data is for illustrative purposes only.
Protocol 2.2: Pro-Inflammatory Cytokine Quantification (ELISA)

Rationale: To broaden the mechanistic understanding beyond NO, we will quantify the production of key pro-inflammatory cytokines TNF-α and IL-6. A reduction in these cytokines is a strong indicator of potent anti-inflammatory activity. [8] Methodology:

  • Cell Culture Supernatant: Use the same supernatants collected from the NO assay (Protocol 1.2).

  • ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 using commercially available kits according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance on a plate reader at the specified wavelength (typically 450 nm).

  • Analysis: Calculate the concentration of each cytokine in the samples using the standard curve generated. Determine the percentage inhibition of cytokine production by EMPP-3C.

PART 3: PATHWAY VALIDATION

Protocol 3.1: Protein Expression Analysis (Western Blot)

Rationale: This protocol aims to determine if EMPP-3C acts by inhibiting the expression of inflammatory proteins (iNOS, COX-2), which would suggest an effect on an upstream signaling pathway like NF-κB, rather than just inhibiting enzyme activity. [8] Methodology:

  • Cell Culture and Lysis:

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat with EMPP-3C, then stimulate with LPS (1 µg/mL) as described in Protocol 1.2.

    • After an appropriate incubation time (e.g., 12-24 hours), wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-iNOS, anti-COX-2, anti-β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band density using software like ImageJ. Normalize the expression of target proteins (iNOS, COX-2) to the loading control (β-actin).

Conclusion and Future Directions

This structured workflow provides a robust framework for the initial evaluation of this compound as a novel anti-inflammatory agent. Positive results, such as potent inhibition of NO, cytokines, and COX-2, would validate EMPP-3C as a strong lead candidate.

Subsequent steps would involve:

  • Lead Optimization: Synthesizing analogues of EMPP-3C to improve potency and drug-like properties (Structure-Activity Relationship studies).

  • In Vivo Efficacy: Testing promising compounds in animal models of inflammation, such as the carrageenan-induced paw edema model in rats, to establish in vivo efficacy and safety. [1]* Advanced Mechanistic Studies: Investigating the specific interactions with the NF-κB pathway, such as IκBα phosphorylation and p65 nuclear translocation, to fully elucidate the molecular mechanism.

References

  • G. Tsolaki, et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • ResearchGate. (2021). (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

  • A. Maccioni, et al. (2022). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Available at: [Link]

  • D. Fuchs, et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Y. Tang, et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]

  • S. K. Siddiqui, et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition. Available at: [Link]

  • M. González-Bacerio, et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • ResearchGate. (2018). Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents | Request PDF. ResearchGate. Available at: [Link]

  • S. Pandian, et al. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of King Saud University - Science. Available at: [Link]

  • S. Kim, et al. (2023). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (2019). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]

  • F. I. Eze, et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

  • M. G. A. El-Gazzar, et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Y. Tang, et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • P. Thae-in, et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Available at: [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. Available at: [Link]

  • A. Ghule, et al. (2011). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • ResearchGate. (2005). Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5- a] pyrimidine-3-carboxylate | Request PDF. ResearchGate. Available at: [Link]

  • S. Ammazzalorso, et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]

  • M. A. Khan, et al. (2017). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Saudi Journal of Biological Sciences. Available at: [Link]

  • Y. Tang, et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • J-P. Zhu, et al. (2009). Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • S. S. Priya, et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • M. M. M. Santos, et al. (2020). Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate. MDPI. Available at: [Link]

Sources

The Versatile Scaffold: Ethyl 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylate as a Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolo[1,5-a]pyridine Core

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold stands out as a "privileged structure," a molecular framework that is recurrently found in potent, biologically active compounds.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for precise interactions with various biological targets, making it a cornerstone for the development of novel therapeutics. Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a key starting material, offering a versatile platform for the synthesis of a diverse array of bioactive heterocycles. The ester functionality at the 3-position and the methyl group at the 7-position provide strategic points for chemical modification, enabling the exploration of structure-activity relationships (SAR) to fine-tune pharmacological profiles. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on the synthesis of antitubercular agents and other potentially bioactive molecules.

Core Synthetic Strategies and Mechanistic Rationale

The chemical reactivity of this compound is centered around the ester group and the heterocyclic core. The ester can be readily transformed into a variety of functional groups, serving as a linchpin for building molecular complexity. The most common and impactful synthetic routes involve:

  • Ester Hydrolysis: A fundamental step to unmask the carboxylic acid, which is a versatile intermediate for further derivatization. This is typically achieved under basic conditions, where hydroxide ions attack the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt. Acidic workup then provides the free carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is a prime substrate for amidation reactions. Utilizing standard coupling reagents (e.g., HATU, HOBt/EDCI), a wide range of amines can be introduced, leading to the formation of pyrazolo[1,5-a]pyridine-3-carboxamides. This strategy is central to the synthesis of potent antitubercular agents, where the nature of the appended amine is critical for bioactivity.

  • Hydrazide Formation and Subsequent Cyclizations: The ethyl ester can be converted to the corresponding hydrazide by reaction with hydrazine hydrate. This hydrazide is a valuable building block for the synthesis of various fused heterocyclic systems, such as triazoles and pyrazoles, by reacting with appropriate electrophiles.

The following diagram illustrates the pivotal role of this compound as a central hub for the synthesis of diverse bioactive compounds.

G A This compound B 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic Acid A->B  Hydrolysis D 7-Methylpyrazolo[1,5-a]pyridine-3-carbohydrazide A->D  Hydrazinolysis C Bioactive Pyrazolo[1,5-a]pyridine-3-carboxamides (e.g., Antitubercular Agents) B->C  Amide Coupling E Fused Heterocycles (e.g., Triazolopyridines, Pyrazolopyridines) D->E  Cyclization

Caption: Synthetic pathways from this compound.

Application in the Synthesis of Antitubercular Agents

Tuberculosis (TB) remains a global health crisis, and the emergence of multidrug-resistant strains necessitates the development of new therapeutic agents. The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has emerged as a promising class of anti-TB agents.[1][2] The synthesis of these potent molecules typically begins with the hydrolysis of an ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivative.

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a critical intermediate for the synthesis of bioactive carboxamides.

Rationale: The use of a strong base like sodium hydroxide in a mixture of water and a co-solvent such as ethanol or methanol ensures the complete hydrolysis of the ester. The reaction is typically heated to increase the rate of reaction. Acidification with a strong acid like hydrochloric acid is necessary to protonate the carboxylate salt and precipitate the carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH 2-3).

  • Precipitation and Filtration: A precipitate of 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid will form. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts and then dry under vacuum to obtain the pure carboxylic acid.

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyridine-3-carboxamide Derivative

This protocol outlines the coupling of the carboxylic acid intermediate with a bioactive amine to generate a potent antitubercular agent.

Rationale: Amide bond formation is facilitated by activating the carboxylic acid. A common and effective method involves the use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). The base neutralizes the hexafluorophosphate salt and the carboxylic acid, while HATU activates the carboxyl group for nucleophilic attack by the amine.

Step-by-Step Methodology:

  • Reactant Mixture: To a solution of 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF (N,N-Dimethylformamide) or DCM (Dichloromethane), add the desired amine (1.1 eq).

  • Base and Coupling Agent Addition: Add DIPEA (2.0-3.0 eq) to the mixture, followed by the addition of HATU (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for several hours (typically 4-16 hours) and monitor its completion by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazolo[1,5-a]pyridine-3-carboxamide.

The following diagram outlines the experimental workflow for the synthesis of antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides.

G cluster_0 Synthesis of Carboxylic Acid cluster_1 Synthesis of Carboxamide A Start: Ethyl 7-methylpyrazolo[1,5-a] pyridine-3-carboxylate B Hydrolysis (NaOH, EtOH/H2O, Reflux) A->B C Acidification (HCl) B->C D Product: 7-Methylpyrazolo[1,5-a] pyridine-3-carboxylic Acid C->D E Start: Carboxylic Acid F Amide Coupling (Amine, HATU, DIPEA, DMF) E->F G Work-up & Purification F->G H Final Product: Bioactive Carboxamide G->H

Sources

Troubleshooting & Optimization

"common side reactions in pyrazolo[1,5-a]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reactions, troubleshoot effectively, and ensure the integrity of your results.

I. Troubleshooting Guide: Common Side Reactions &- Issues

This section addresses specific problems you may encounter during the synthesis of pyrazolo[1,5-a]pyridines, particularly when using the common route involving the condensation of N-aminopyridines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls.

Problem 1: Low or No Yield of the Desired Pyrazolo[1,5-a]pyridine

Q: I am getting a very low yield of my target pyrazolo[1,5-a]pyridine, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?

A: Low or no yield is a common frustration that can often be traced back to a few key factors. Let's break down the potential causes and their solutions.

Root Cause Analysis and Solutions:

  • Purity of Starting Materials:

    • The "Why": N-aminopyridines can be susceptible to oxidation and degradation. Impurities in your α,β-unsaturated carbonyl compound can also inhibit the reaction or lead to side products.

    • Troubleshooting Steps:

      • Assess the purity of your N-aminopyridine and α,β-unsaturated carbonyl compound using techniques like NMR or LC-MS.

      • If necessary, purify the starting materials before use. N-aminopyridines can often be purified by recrystallization. α,β-Unsaturated carbonyl compounds can be purified by distillation or column chromatography.

  • Reaction Conditions:

    • The "Why": The cyclization to form the pyrazolo[1,5-a]pyridine core is sensitive to temperature, reaction time, and the presence of an oxidizing agent. Inadequate conditions can lead to incomplete reaction or decomposition.

    • Troubleshooting Steps:

      • Temperature: While some syntheses can proceed at room temperature, many require heating to overcome the activation energy of the cyclization step.[1][2] Experiment with a temperature gradient to find the optimal point for your specific substrates.

      • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can be detrimental to the yield.

      • Atmosphere: Many modern protocols for this synthesis rely on an oxidative [3+2] cycloaddition, which requires an oxidant.[1][2] Ensure your reaction is open to the air or, for better reproducibility, run the reaction under an oxygen atmosphere.

  • Catalyst/Acid Choice and Concentration:

    • The "Why": Acid catalysis is often employed to activate the carbonyl group of the α,β-unsaturated compound towards nucleophilic attack by the N-aminopyridine. However, the type and concentration of the acid are critical.

    • Troubleshooting Steps:

      • Acid Type: While acetic acid is commonly used, other Brønsted or Lewis acids can be explored.

      • Acid Concentration: An excess of strong acid can lead to the formation of side products such as[1][2][3]triazolo[1,5-a]pyridines. If using a strong acid, start with catalytic amounts and optimize from there. For weaker acids like acetic acid, the optimal amount may be stoichiometric or in slight excess.

Workflow for Troubleshooting Low Yield:

Caption: A stepwise workflow for troubleshooting low yields in pyrazolo[1,5-a]pyridine synthesis.

Problem 2: Formation of an Unexpected Side Product - The[1][2][3]Triazolo[1,5-a]pyridine

Q: My reaction is producing a significant amount of a side product that I suspect is a[1][2][3]triazolo[1,5-a]pyridine. How can I confirm its identity and prevent its formation?

A: The formation of the isomeric[1][2][3]triazolo[1,5-a]pyridine is a well-documented side reaction, especially under certain acidic conditions. Here's how to tackle this issue.

Mechanism of Side Product Formation:

The formation of the[1][2][3]triazolo[1,5-a]pyridine side product is thought to occur through a competitive reaction pathway, particularly when strong acids are used in excess. The N-aminopyridine can react with the acid to form an intermediate that then cyclizes in an alternative manner.

Identifying the Side Product:

Differentiating between the desired pyrazolo[1,5-a]pyridine and the[1][2][3]triazolo[1,5-a]pyridine side product can be achieved through careful analysis of spectroscopic data.

Technique Pyrazolo[1,5-a]pyridine [1][2][3]Triazolo[1,5-a]pyridine
¹H NMR Typically shows distinct signals for the protons on the pyrazole and pyridine rings. The chemical shifts will be highly dependent on the substitution pattern.Often exhibits a downfield shift for the proton on the triazole ring compared to the corresponding proton on a pyrazole ring.
¹³C NMR Characteristic chemical shifts for the carbons in the fused bicyclic system.[2][4]The carbon atoms in the triazole ring will have distinct chemical shifts compared to those in the pyrazole ring.[2]
Mass Spec (HRMS) Will have the same molecular formula and exact mass as the triazolo[1,5-a]pyridine isomer.Will have the same molecular formula and exact mass as the pyrazolo[1,5-a]pyridine isomer.

Preventing the Formation of the[1][2][3]Triazolo[1,5-a]pyridine Side Product:

  • Control Acid Concentration: This is the most critical factor. Avoid using a large excess of strong Brønsted acids. If a strong acid is necessary, use it in catalytic amounts. Often, a weaker acid like acetic acid is sufficient and less prone to inducing this side reaction.

  • Choice of Acid: Consider using a Lewis acid instead of a Brønsted acid to activate the carbonyl compound, as this may favor the desired reaction pathway.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the pathway leading to the triazolo[1,5-a]pyridine.

Purification Strategy:

If the side product has already formed, separation can often be achieved using column chromatography on silica gel. A gradient elution system, for example, starting with a nonpolar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the two isomers due to their different polarities.

Problem 3: Formation of Regioisomers

Q: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the reaction?

A: Regioselectivity is a common challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines, especially when using unsymmetrical α,β-unsaturated carbonyl compounds. The regiochemical outcome is determined by which of the two carbons of the C=C double bond is attacked by the exocyclic nitrogen of the N-aminopyridine.

Factors Influencing Regioselectivity:

  • Electronic Effects of Substituents:

    • On the α,β-Unsaturated Carbonyl: Electron-withdrawing groups on the β-carbon of the unsaturated system will make this position more electrophilic and favor attack by the nucleophilic nitrogen of the N-aminopyridine. Conversely, electron-donating groups at the β-position may favor attack at the α-position.

    • On the N-Aminopyridine: The electronic nature of the substituents on the pyridine ring can influence the nucleophilicity of the exocyclic amino group and thus affect the regioselectivity.

  • Steric Hindrance: Bulky substituents on either the N-aminopyridine or the α,β-unsaturated carbonyl compound can sterically hinder the approach of the reactants, favoring the formation of the less sterically hindered regioisomer.

Strategies to Control Regioselectivity:

  • Judicious Choice of Starting Materials: Carefully consider the electronic and steric properties of the substituents on your starting materials to favor the formation of the desired regioisomer.

  • Use of Directing Groups: In some cases, it may be possible to introduce a directing group that favors the formation of one regioisomer over the other.

  • Catalyst Control: The choice of catalyst can sometimes influence the regioselectivity. For example, certain Lewis acids may coordinate to the carbonyl group in a way that favors attack at a specific position.[5]

Separation of Regioisomers:

If a mixture of regioisomers is formed, separation can be challenging but is often achievable by careful column chromatography. High-performance liquid chromatography (HPLC) may be necessary for difficult separations. Characterization of the individual regioisomers can be accomplished using 2D NMR techniques such as NOESY to determine the spatial relationships between protons on the different rings.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated carbonyl compounds?

A1: The reaction is generally considered to be an oxidative [3+2] cycloaddition. The plausible mechanism is as follows:

  • Michael Addition: The exocyclic amino group of the N-aminopyridine acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated carbonyl compound in a Michael addition.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the endocyclic nitrogen of the pyridine ring attacks the carbonyl carbon.

  • Dehydration and Oxidation: The cyclic intermediate then undergoes dehydration and oxidation to form the aromatic pyrazolo[1,5-a]pyridine ring system.

Caption: A simplified mechanism for the synthesis of pyrazolo[1,5-a]pyridines.

Q2: How do I purify my crude pyrazolo[1,5-a]pyridine product?

A2: Purification is typically achieved through one or a combination of the following methods:

  • Recrystallization: If the product is a solid and of reasonable purity, recrystallization from a suitable solvent system is an effective method for obtaining highly pure material.

  • Column Chromatography: This is the most common method for purifying pyrazolo[1,5-a]pyridines, especially when dealing with mixtures of products or when the product is an oil.

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or heptanes is a good starting point for many pyrazolo[1,5-a]pyridine derivatives. For more polar compounds, a gradient of methanol in dichloromethane or ethyl acetate may be necessary. The optimal solvent system should be determined by TLC analysis.

  • Preparative HPLC: For very difficult separations or to obtain highly pure material for biological testing, preparative HPLC may be required.

Q3: What are the key NMR and Mass Spectrometry characteristics I should look for to confirm the structure of my pyrazolo[1,5-a]pyridine?

A3:

  • ¹H NMR: Look for the characteristic signals of the aromatic protons on the bicyclic ring system. The coupling patterns and chemical shifts will be diagnostic of the substitution pattern.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbons in the molecule. The chemical shifts of the carbons in the heterocyclic rings are characteristic.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry is crucial for confirming the elemental composition of your product. The measured mass should be within a few ppm of the calculated mass for the desired molecular formula.[2]

III. Experimental Protocol: A General Procedure for the Synthesis of a Substituted Pyrazolo[1,5-a]pyridine

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • N-aminopyridine derivative (1.0 eq)

  • α,β-Unsaturated carbonyl compound (1.1 eq)

  • Acetic acid (2.0 eq)

  • Ethanol (or another suitable solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-aminopyridine derivative and the α,β-unsaturated carbonyl compound.

  • Add ethanol to dissolve the starting materials.

  • Add acetic acid to the reaction mixture.

  • Heat the reaction mixture to reflux (or the optimal temperature determined for your substrates) and stir for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the desired pyrazolo[1,5-a]pyridine.

  • Characterize the product by NMR and mass spectrometry to confirm its identity and purity.

IV. References

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513–2522. [Link]

  • El-ziaty, A. K., Moustafa, A. H., & El-Sawy, E. R. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13939–13952. [Link]

  • Zhang, W., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454–1459. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Salerno, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate esters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the common and often subtle challenges associated with isolating these valuable heterocyclic compounds. My goal is to move beyond simple protocols and provide you with the causal reasoning behind each step, empowering you to troubleshoot effectively and optimize your purification strategy.

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in drug candidates.[1] However, the journey from crude reaction mixture to analytically pure ester can be fraught with challenges, including stubborn impurities, co-eluting regioisomers, and crystallization difficulties. This guide provides field-proven insights to address these issues head-on.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: My final product yield is unexpectedly low after purification. What are the most likely causes and how can I mitigate them?

Answer: Low recovery is a frequent issue that can stem from multiple stages of the process, not just the final purification step. A systematic review of your workflow is essential.

  • Purity of Starting Materials: The adage "garbage in, garbage out" is particularly true in heterocyclic chemistry. Impurities in your starting N-aminopyridine or ethyl propiolate can lead to a cascade of side reactions, consuming your reagents and complicating the purification.

    • Actionable Insight: Before starting the synthesis, verify the purity of your starting materials by NMR or LC-MS. If necessary, purify them by distillation, recrystallization, or a quick filtration through a silica plug. This initial time investment can save significant effort later.[2]

  • Incomplete Reaction or Degradation: Without proper monitoring, you might stop the reaction too early or too late, leading to a mixture of starting material and product, or product degradation.

    • Actionable Insight: Monitor your reaction's progress diligently using Thin Layer Chromatography (TLC). The aromatic nature of the pyrazolo[1,5-a]pyridine core makes it easily visible under UV light (254 nm).[2] A well-run reaction should show the clean conversion of starting materials to a major product spot.

  • Suboptimal Work-up: Aqueous work-up procedures are critical for removing inorganic salts and highly polar impurities. However, prolonged exposure to acidic or basic conditions can potentially hydrolyze your ethyl ester to the corresponding carboxylic acid, which may be lost during extraction or complicate chromatography.

    • Actionable Insight: Perform aqueous washes efficiently and with neutral or near-neutral pH solutions (e.g., saturated sodium bicarbonate followed by brine) unless your protocol specifically requires acidic or basic conditions. Always ensure the ester product is fully extracted from the aqueous layer by using an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Loss During Chromatography: The product can be lost on the column if the chosen solvent system is not optimized. If the polarity is too low, the product may not elute; if it's too high, it may co-elute with impurities.

    • Actionable Insight: Before committing to a large-scale column, perform small-scale TLC experiments with various hexane/ethyl acetate ratios to find a solvent system that gives your product an Rf value between 0.25 and 0.4. This range typically provides the best separation.

Question 2: I'm observing multiple spots on TLC that are very close to my product. How can I identify and separate these impurities?

Answer: Closely eluting spots are often indicative of structurally similar impurities, most commonly regioisomers. The 1,3-dipolar cycloaddition reaction used to form the pyrazolo[1,5-a]pyridine ring can sometimes yield different isomers depending on the substituents on the pyridine N-imide.[3]

  • Identification: The first step is to determine the nature of the impurity. An LC-MS analysis is invaluable here. Isomers will have the same mass as your product, while other byproducts will have different masses.

  • Separation Strategy: High-Resolution Column Chromatography:

    • Stationary Phase: Standard silica gel (40-63 µm) is typically the best starting point.[4]

    • Mobile Phase Optimization: This is the most critical variable. Standard hexane/ethyl acetate systems may not be sufficient.

      • Introduce a Third Solvent: Adding a small percentage of a different solvent can modulate selectivity. For example, using a dichloromethane/methanol system or adding a small amount of diethyl ether or acetone to your hexane/ethyl acetate mixture can alter the interactions between the compounds and the silica, potentially resolving the spots.

      • Isocratic vs. Gradient Elution: For very close spots, a shallow gradient or even an isocratic (single solvent mixture) elution often provides better resolution than a steep gradient. Run the column slowly to allow equilibrium to be established, which enhances separation.

  • Alternative: Preparative TLC or HPLC: If column chromatography fails, consider preparative TLC for small amounts or reverse-phase HPLC for larger quantities, which separates based on different chemical principles and can often resolve difficult mixtures.

Question 3: My purified product appears as a persistent oil or refuses to crystallize. What steps should I take?

Answer: The inability to crystallize is almost always due to the presence of impurities or residual solvent. Even a small amount of a contaminant can disrupt the crystal lattice formation.

  • Verify Purity: Before attempting crystallization, ensure your product is pure by ¹H NMR. Look for trace signals of other organic compounds.

  • Remove Residual Solvents: High-boiling point solvents from the reaction or column (e.g., DMF, DMSO, or even ethyl acetate) are common culprits. Dry the sample thoroughly under high vacuum, possibly with gentle heating (e.g., 40 °C) if the compound is stable.

  • Systematic Crystallization Trials (Protocol 2): Do not rely on a single solvent.

    • Actionable Insight: Start with a small amount of your oily product (~20-30 mg). Use a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixtures).[5][6] Dissolve the oil in a minimum amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. If no crystals form, try scratching the inside of the vial with a glass rod to create nucleation sites.

    • Solvent/Anti-Solvent Method: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent") in which your product is insoluble (e.g., hexane or pentane) dropwise until the solution becomes faintly cloudy. Let it stand. This often induces crystallization.

Question 4: The ¹H NMR of my purified product shows broad peaks. What is the likely cause?

Answer: Broadening of NMR signals can be attributed to several factors:

  • Residual Acidic or Basic Impurities: Trace amounts of acid (e.g., trifluoroacetic acid from HPLC) or base (e.g., triethylamine from the reaction) can interact with the nitrogen atoms in the heterocyclic core, leading to peak broadening.

    • Actionable Insight: Try filtering a solution of your compound through a small plug of basic alumina (to remove acid) or silica (to remove base) before re-acquiring the NMR. Alternatively, adding a single drop of D₂O to your NMR tube can sometimes sharpen NH peaks if they are present and exchangeable.

  • Paramagnetic Impurities: Trace metals, particularly residual palladium from coupling reactions, can cause significant line broadening.[7]

    • Actionable Insight: Ensure your workup effectively removes the catalyst. This may involve washing with aqueous solutions of chelating agents (e.g., EDTA) or filtering the crude product through a pad of Celite®.

  • Chemical Exchange/Rotamers: Although less common for this specific scaffold, restricted bond rotation can sometimes lead to the presence of multiple conformers (rotamers) that are slowly interconverting on the NMR timescale, resulting in broad peaks. Acquiring the spectrum at a higher or lower temperature can sometimes resolve this issue.

Frequently Asked Questions (FAQs)

Question 5: What is a reliable starting point for developing a flash chromatography method for these esters?

Answer: For a typical ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, which has moderate polarity, a standard setup is highly effective. The following table summarizes a robust starting point for method development.

ParameterRecommended Starting ConditionRationale & Comments
Stationary Phase Silica Gel (SiO₂), 230-400 mesh (40-63 µm)The industry standard for normal-phase chromatography, offering a good balance of resolution and flow rate.[2]
Mobile Phase (Eluent) Gradient of Hexane/Ethyl Acetate (EtOAc)Start with 5% EtOAc in Hexane and gradually increase to 50-100% EtOAc. This system is effective for a wide range of N-heterocycles.[4]
TLC Analysis 20-30% Ethyl Acetate in HexaneThis is a good starting point to check the separation. Aim for a product Rf of 0.25-0.4 for optimal column loading and separation.
Detection UV Lamp (254 nm)The fused aromatic ring system is a strong chromophore, making it highly visible under UV light.[2]
Column Loading 1-5% of silica gel weightDo not overload the column. For 1g of crude material, use at least 25-50g of silica gel for good separation.

Question 6: Are there any known stability issues with ethyl pyrazolo[1,5-a]pyridine-3-carboxylate esters during purification?

Answer: This class of compounds is generally robust. The primary stability concern is the hydrolysis of the ethyl ester functional group .

  • Conditions to Avoid: Prolonged exposure to strong acids (e.g., concentrated HCl) or strong bases (e.g., NaOH, LiOH) during work-up or chromatography should be avoided, especially at elevated temperatures.[7] While silica gel is slightly acidic, it is typically not aggressive enough to cause significant hydrolysis under standard chromatographic conditions.

  • Signs of Hydrolysis: If you observe a new, more polar spot on your TLC that streaks, it may be the corresponding carboxylic acid. This will also be evident in the ¹H NMR by the disappearance of the characteristic ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm).

Key Protocols & Workflows

Protocol 1: Standard Flash Column Chromatography
  • Prepare the Column: Dry-pack a glass column with the appropriate amount of silica gel (e.g., 40g for ~1g of crude material).

  • Prepare the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the column eluent. If it's not fully soluble, add a small amount of silica gel to the solution (this is called "dry loading"), evaporate the solvent to get a free-flowing powder, and carefully add this to the top of the column bed.

  • Equilibrate: Flush the column with the starting mobile phase (e.g., 100% Hexane or 5% EtOAc/Hexane).

  • Elute: Begin elution with the starting mobile phase, collecting fractions.

  • Run Gradient: Gradually increase the polarity of the mobile phase according to your TLC analysis. A typical gradient might be:

    • 5% EtOAc/Hexane (2 column volumes)

    • 5% -> 20% EtOAc/Hexane (5 column volumes)

    • 20% -> 50% EtOAc/Hexane (5 column volumes)

  • Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow: Purification Strategy Selection

The following diagram outlines a logical workflow for deciding on the best purification strategy for your crude ethyl pyrazolo[1,5-a]pyridine-3-carboxylate ester.

G start_node start_node decision_node decision_node process_node process_node output_node output_node A Crude Product Analysis (TLC, ¹H NMR) B Purity > 90%? A->B C Impurities are baseline or salts? B->C  No E Recrystallization (Solvent Screening) B->E  Yes D Column Chromatography (Protocol 1) C->D  No F Aqueous Workup / Filtration through Silica Plug C->F  Yes D->E Combine pure fractions G Pure Product E->G F->B Re-analyze

Caption: Decision workflow for purification strategy.

References

  • Benchchem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • El-Mekkawy, A., et al. (2022). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 27(21), 7247. Available at: [Link]

  • Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. Available at: [Link]

  • Al-Sanea, M. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of an-Najah University for Research, 38(1). Available at: [Link]

  • Gomaa, A. M., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 13(1), 2825-2838. Available at: [Link]

  • EvitaChem. (n.d.). Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.
  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(19), 10459. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, recovery and reuse of N-heterocyclic carbene catalysts in transesterification reactions Supporting information.
  • Abdel-Latif, F. F., et al. (2015). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Chinese Chemical Society, 44(4), 407-411. Available at: [Link]

  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 10(10), 1451–1456. Available at: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of this important heterocyclic compound.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the synthesis of pyrazolo[1,5-a]pyridines are a frequent challenge and can arise from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Cause 1: Purity of Starting Materials

The purity of your reactants, particularly the aminopyrazole, is critical. Impurities can introduce side reactions that consume starting materials and complicate purification.

  • Recommendation: Ensure all reactants are of high purity. If necessary, recrystallize or purify the starting materials before use. Confirm purity using appropriate analytical techniques such as NMR or melting point determination.[1]

Potential Cause 2: Inefficient Cyclocondensation

The core of this synthesis is a cyclocondensation reaction. Suboptimal reaction conditions can lead to incomplete conversion or the formation of undesired byproducts.

  • Causality: The formation of the pyrazolo[1,5-a]pyridine scaffold relies on an efficient cyclization step. The choice of solvent and catalyst plays a pivotal role in facilitating this transformation by influencing reactant solubility and reaction kinetics.[1][2]

  • Recommendation:

    • Solvent Screening: A solvent screen is highly recommended. While ethanol is commonly used, other solvents like glacial acetic acid have been shown to be effective for similar pyrimidine syntheses.[1][3] In some cases, solvent-free conditions at elevated temperatures have also resulted in high yields.[1]

    • Catalyst Optimization: While many syntheses proceed under acidic or basic conditions, the choice and loading of a catalyst can be critical.[2] For related pyrazolopyridine syntheses, both acidic catalysts (e.g., acetic acid) and Lewis acids have been employed successfully.[1]

Potential Cause 3: Suboptimal Reaction Temperature and Time

Incorrect temperature or reaction duration can lead to either an incomplete reaction or the degradation of the desired product.

  • Recommendation:

    • Temperature Optimization: The optimal temperature can vary significantly. Some reactions proceed at room temperature, while others require refluxing.[1][3] Experiment with a range of temperatures to find the sweet spot for your specific reaction.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). This allows you to track the consumption of starting materials and the formation of the product, helping you determine the optimal reaction time.[1] For visualization, UV light (254 nm) is often effective for these aromatic compounds.[1]

Question 2: I am observing significant impurity formation. How can I identify and minimize these byproducts?

The formation of byproducts, particularly regioisomers, is a known challenge in the synthesis of fused heterocyclic systems like pyrazolopyridines.[1]

Potential Cause 1: Lack of Regioselectivity

When using unsymmetrical starting materials, the formation of different regioisomers is possible.

  • Causality: The cyclization step can proceed through different pathways, leading to isomeric products. The specific substitution pattern on the reactants and the reaction conditions can influence which isomer is favored.

  • Recommendation:

    • Literature Precedent: Consult the literature for syntheses of closely related analogues to see if regioselectivity was an issue and how it was addressed.[1]

    • Reaction Condition Tuning: The choice of catalyst and solvent can sometimes influence the regioselectivity of the reaction.[1]

Potential Cause 2: Side Reactions

Besides regioisomers, other side reactions can occur, leading to a complex mixture of products.

  • Recommendation:

    • Control of Stoichiometry: Carefully control the stoichiometry of your reactants.[4]

    • Order of Addition: In some multicomponent reactions, changing the order of reagent addition can help minimize the formation of side products.[4]

    • Intermediate Analysis: Analyzing reaction intermediates can provide valuable insights into the predominant reaction pathway and help identify where product loss is occurring.[4]

Purification Strategy:

  • Column Chromatography: Flash column chromatography is the most common method for separating the desired product from impurities and regioisomers. A gradient of hexane and ethyl acetate is a good starting point for the mobile phase.[1]

Question 3: My reaction seems to stall before completion. What steps can I take to drive it to completion?

A stalled reaction, where starting materials are still present after an extended period, can be frustrating.

Potential Cause 1: Catalyst Deactivation or Insufficient Loading

The catalyst may be losing its activity over the course of the reaction, or the initial amount may be insufficient.

  • Recommendation:

    • Catalyst Loading: Experiment with increasing the catalyst loading. For some syntheses, the amount of catalyst is a critical parameter.[1]

    • Fresh Catalyst: If the reaction is run over a long period, consider adding a fresh portion of the catalyst.

Potential Cause 2: Equilibrium

The reaction may be reaching a point of equilibrium where the forward and reverse reaction rates are equal.

  • Recommendation:

    • Removal of Byproducts: If a small molecule (like water) is produced during the reaction, its removal can help drive the equilibrium towards the product side. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

    • Temperature Increase: Increasing the reaction temperature can sometimes help overcome the activation energy barrier and push the reaction forward. However, be mindful of potential product degradation at higher temperatures.[4]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

What is a general synthetic strategy for this compound?

A common and effective strategy for the synthesis of pyrazolo[1,5-a]pyrimidines and related pyrazolo[1,5-a]pyridines involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[2] For the target molecule, this would typically involve the reaction of an appropriately substituted aminopyrazole with a 1,3-dielectrophile.

How do I choose the right starting materials?

The selection of starting materials is dictated by the desired final product. For this compound, you would likely start with a 5-aminopyrazole derivative and a precursor to the pyridine ring that contains the 7-methyl and 3-carboxylate functionalities. Several synthetic routes have been described for various substituted pyrazolo[1,5-a]pyrimidines and pyridines, which can be adapted.[5][6]

What are the key reaction parameters to optimize for this synthesis?

Based on literature for similar heterocyclic systems, the following parameters are crucial for optimization:

ParameterImportanceRationale
Solvent HighAffects solubility of reactants and can influence reaction kinetics and even regioselectivity.[1]
Catalyst HighThe type and amount of catalyst can dramatically impact reaction rate and yield.[1][4]
Temperature HighControls the reaction rate but can also lead to product degradation if too high.[1][4]
Reaction Time MediumNeeds to be sufficient for completion but not so long as to cause decomposition. Best determined by TLC monitoring.[1]
Purity of Reactants HighImpurities can lead to side reactions and lower yields.[1]
Are there any alternative synthetic routes I should consider?

Yes, the field of heterocyclic chemistry is constantly evolving. Recent literature highlights several advanced methods for the synthesis of pyrazolo[1,5-a]pyridines, including:

  • Oxidative [3+2] Cycloaddition: This metal-free approach utilizes N-aminopyridines and α,β-unsaturated carbonyl compounds.[7]

  • Copper-Mediated Synthesis: This method has been described for the synthesis of various pyrazolo[1,5-a]pyridine-3-carboxylates.[8]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of related pyrazolopyrimidines.[9]

It is advisable to review recent synthetic literature to identify the most efficient and suitable method for your specific needs.[7]

III. Optimized Experimental Protocol

The following is a generalized, high-yield protocol for a related pyrazolo[1,5-a]pyrimidine synthesis that can be adapted for this compound.

Reaction: Cyclocondensation of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one with ethyl 3-amino-5-methylpyrazole-4-carboxylate.[3]

Materials:

  • 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one

  • Ethyl 3-amino-5-methylpyrazole-4-carboxylate

  • Glacial Acetic Acid

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Hydrous Magnesium Silicate

  • Hexane

Procedure:

  • Combine 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one and ethyl 3-amino-5-methylpyrazole-4-carboxylate in glacial acetic acid.

  • Reflux the mixture for 16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.

  • Pass the dichloromethane solution through a column of hydrous magnesium silicate.

  • Concentrate the eluent and add hexane to precipitate the product.

  • Filter and dry the solid to obtain the final product.

IV. Visual Guides

Reaction Troubleshooting Workflow

G start Low Yield or Impurities Observed check_purity Verify Purity of Starting Materials start->check_purity purity_ok Purity Confirmed check_purity->purity_ok purify Purify/Recrystallize Reactants purity_ok->purify No optimize_conditions Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify->check_purity solvent Screen Solvents (e.g., Ethanol, Acetic Acid) optimize_conditions->solvent catalyst Optimize Catalyst & Loading optimize_conditions->catalyst temp_time Optimize Temperature & Time (Monitor by TLC) optimize_conditions->temp_time analysis Analyze Product Mixture (NMR, LC-MS) solvent->analysis catalyst->analysis temp_time->analysis isomers Regioisomers Present? analysis->isomers side_products Other Side Products? isomers->side_products No purification Optimize Purification (Column Chromatography) isomers->purification Yes side_products->optimize_conditions success Improved Yield & Purity purification->success G cluster_reactants Reactants cluster_process Reaction cluster_product Product aminopyrazole 5-Aminopyrazole Derivative condensation Condensation aminopyrazole->condensation dicarbonyl 1,3-Dielectrophile dicarbonyl->condensation cyclization Intramolecular Cyclization condensation->cyclization Intermediate product This compound cyclization->product

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazolo[1,5-a]pyridine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Part 1: Troubleshooting Common Experimental Issues

This section is structured to help you diagnose and resolve specific problems you may encounter during the synthesis of pyrazolo[1,5-a]pyridines.

Issue 1: Low or No Product Yield

Question: My reaction to form a pyrazolo[1,5-a]pyridine is resulting in a very low yield or only recovering starting materials. What are the critical parameters to investigate?

Answer: Low yield is a frequent challenge that can often be resolved by systematically evaluating several key reaction parameters. The most common synthetic routes, such as the [3+2] cycloaddition of N-aminopyridinium ylides or cross-dehydrogenative coupling (CDC) reactions, are sensitive to specific conditions.[1][2][3]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagents 1. Verify Reagent Purity & Stoichiometry start->reagents solvent 2. Conduct Solvent Screen reagents->solvent Reagents OK energy 3. Optimize Energy Input (Thermal vs. Sonication) solvent->energy Solvent Optimized atmosphere 4. Check Reaction Atmosphere (Air/O2 vs. Inert) energy->atmosphere Energy Source Selected catalyst 5. Evaluate Catalyst/Additive atmosphere->catalyst Atmosphere Confirmed purification 6. Review Workup & Purification catalyst->purification Catalyst Optimized success Improved Yield purification->success Process Validated

Caption: A systematic workflow for troubleshooting low reaction yields.

1. Re-evaluate Your Solvent System: The choice of solvent is critical for reactant solubility and facilitating the desired mechanistic pathway. A solvent that works for one substrate combination may fail for another.

  • Insight: For [3+2] cycloadditions of 2-imino-1H-pyridin-1-amines with alkynes, acetonitrile has been shown to be a highly efficacious solvent, outperforming others like ethanol, DMF, or toluene.[4] In contrast, some CDC reactions require a specific combination, such as acetic acid in ethanol, and show no product formation in acetonitrile, methanol, or dioxane alone.[1][2]

Table 1: Solvent Effects on a Model [3+2] Cycloaddition Reaction (Data synthesized from Al-Mokhtar et al., 2019)[4]

EntrySolventEnergy SourceYield (%)
1EthanolConventional Heating54
2EthanolSonication (85 °C)69
3AcetonitrileConventional Heating70
4Acetonitrile Sonication (85 °C) 92
5DioxaneSonication (85 °C)55
6DMFSonication (85 °C)62
7TolueneSonication (85 °C)43

2. Consider Your Energy Source: The method of energy input can dramatically affect reaction kinetics and, consequently, yield and reaction time.

  • Insight: Ultrasonic irradiation is known to improve reaction rates and yields by generating, growing, and collapsing acoustic bubbles in the mixture.[4] For the synthesis of polysubstituted pyrazolo[1,5-a]pyridines, switching from conventional reflux to sonication at the same temperature can decrease reaction times from hours to minutes and significantly boost the yield.[3][4]

3. Check the Reaction Atmosphere: Certain synthetic strategies are oxidative and fundamentally depend on the presence of an oxidant.

  • Insight: Syntheses employing a cross-dehydrogenative coupling (CDC) mechanism are often promoted by molecular oxygen.[1][2] Running such a reaction under an inert atmosphere (e.g., Argon) will result in significantly diminished yields or complete failure.[1] If your protocol is based on a CDC pathway, ensure an atmosphere of air or pure O₂ is used.

4. Review Catalyst and Additive choice: While many modern syntheses are catalyst-free, others rely on specific promoters or catalysts to proceed.[3][4]

  • Insight: For CDC reactions between N-amino-2-iminopyridines and 1,3-dicarbonyls, acetic acid acts as a crucial promoter. Increasing the loading of acetic acid can increase the yield, but excessive amounts may lead to side products.[1] In other cases, TEMPO can serve as both a Lewis acid and an oxidant to mediate the reaction.[5] It is critical to understand the role of each component.

Issue 2: Formation of Undesired Side Products

Question: I am observing significant side product formation, particularly an isomeric triazolo[1,5-a]pyridine. How can I suppress this?

Answer: The formation of fused heterocyclic isomers, such as[1][2][6]triazolo[1,5-a]pyridines, is a known side reaction, especially when using certain metal catalysts in the presence of specific solvents.

Mechanism of Side Product Formation

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway SM N-amino-2-iminopyridine + Acetic Acid / DMF Desired Pyrazolo[1,5-a]pyridine (via reaction with dicarbonyl) SM->Desired + 1,3-Dicarbonyl + O₂, Acetic Acid (promoter) NO Pd catalyst Side [1,2,4]Triazolo[1,5-a]pyridine SM->Side Reaction with solvent (AcOH or DMF) Catalyst Pd(OAc)₂ Catalyst->Side Reaction with solvent (AcOH or DMF)

Caption: Competing pathways leading to desired product vs. side product.

Troubleshooting Strategy:

  • Avoid Palladium Catalysts with Specific Solvents: The reaction of N-amino-2-iminopyridine starting materials with solvents like acetic acid or DMF can be catalyzed by Pd(OAc)₂ to form triazolo[1,5-a]pyridine derivatives.[1][2] If this side product is observed, the primary solution is to switch to a catalyst-free system if the desired reaction chemistry allows it.

  • Control Additive Concentration: In reactions where acetic acid is used as a promoter rather than a solvent, its concentration must be optimized. Using an excessive amount (e.g., >6 equivalents) can promote the competitive formation of the triazolo[1,5-a]pyridine byproduct even without a palladium catalyst.[1]

  • Purification: If minor amounts of side products are unavoidable, careful column chromatography is the most effective method for separation. A systematic approach using a gradient elution (e.g., hexane/ethyl acetate) is recommended.[7]

Issue 3: Poor Regioselectivity

Question: My reaction produces a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Regioselectivity is a common challenge when using unsymmetrical starting materials. The outcome is dictated by the relative stabilities of intermediates and transition states in the reaction mechanism.

Key Factors Influencing Regioselectivity:

  • Reaction Mechanism: The inherent mechanism of the chosen synthetic route is the primary determinant. For instance, [3+2] annulation-aromatization protocols mediated by TEMPO have been developed specifically to offer high and predictable regioselectivity.[5]

  • Steric and Electronic Effects: The substituents on both the N-aminopyridine derivative and the α,β-unsaturated reaction partner play a crucial role. Bulky groups or strong electron-withdrawing/donating groups can steer the reaction toward a single regioisomer.

  • Catalyst/Mediator: The choice of catalyst or mediator can influence the regiochemical outcome. PIDA (phenyliodonium diacetate) and TEMPO have been shown to mediate regioselective cycloadditions.[5][8]

Optimization Protocol for Regioselectivity:

  • Literature Precedent: First, search for literature precedents using substrates analogous to your own. The regiochemical outcomes for many classes of reactants have been well-documented.

  • Modify Reaction Conditions: Experiment with different mediators (e.g., TEMPO, PIDA) that are known to enforce regioselectivity.

  • Re-design the Substrate: If feasible, altering the electronic or steric properties of your starting materials can be a powerful strategy. For example, introducing a bulky protecting group that can be removed later may block one reaction site.

Part 2: Standardized Experimental Protocol

This section provides a general, robust protocol for the synthesis of pyrazolo[1,5-a]pyridines via a catalyst-free [3+2] cycloaddition, which can be adapted as a starting point for optimization.

Protocol: Catalyst-Free Sonochemical Synthesis of a Polysubstituted Pyrazolo[1,5-a]pyridine (Adapted from Al-Mokhtar et al., 2019)[3][4]

Materials:

  • 1-amino-2-iminopyridine derivative (1.0 equiv)

  • Dialkyl acetylenedicarboxylate (e.g., DMAD) or other alkyne/alkene (1.0 equiv)

  • Acetonitrile (ACS grade or higher)

Apparatus:

  • Round-bottom flask equipped with a reflux condenser

  • Ultrasonic bath with temperature control

  • Magnetic stirrer

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 1-amino-2-iminopyridine derivative (e.g., 10 mmol) and the acetylene derivative (10 mmol).

  • Add Solvent: Add acetonitrile (approx. 30 mL).

  • Sonication: Place the flask in an ultrasonic bath pre-heated to 85 °C. Sonicate the mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 5-10 minutes. The reaction is often complete within 20-30 minutes.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. The solid product will often precipitate.

  • Isolation: Collect the solid product by filtration. Wash the solid with a small amount of cold ethanol to remove any residual impurities.

  • Purification: Dry the collected solid. If necessary, recrystallize from an appropriate solvent (e.g., ethanol/dioxane mixture) to obtain the pure pyrazolo[1,5-a]pyridine derivative.

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). The ¹H NMR spectrum should show characteristic peaks for the newly formed heterocyclic core.[4]

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to pyrazolo[1,5-a]pyridines? The most widely utilized method is the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides (or their precursors, N-aminopyridines) with dipolarophiles like alkynes and alkenes.[2][3] Other effective methods include intramolecular cyclizations and cross-dehydrogenative couplings.[1][2]

Q2: Can I use conventional heating instead of sonication? Yes, conventional heating (reflux) is a viable alternative. However, it generally requires longer reaction times (hours instead of minutes) and may result in lower yields compared to sonication under optimized conditions.[4]

Q3: My product is difficult to purify. What are some common strategies? Purification of fused nitrogen heterocycles can be challenging due to their polarity.

  • Column Chromatography: This is the most robust method. Use a systematic approach for eluent selection, starting with a non-polar solvent and gradually increasing polarity (e.g., hexane -> hexane/ethyl acetate gradient).[7]

  • Recrystallization: If a solid product is obtained, screening various solvents for recrystallization can be a highly effective method for obtaining high-purity material.

  • Acid/Base Wash: During the workup, an aqueous acid wash (e.g., dilute HCl) can help remove basic impurities, while a base wash (e.g., sat. NaHCO₃) can remove acidic impurities.

Q4: How do I confirm that I have formed the pyrazolo[1,5-a]pyridine scaffold and not an isomer? Unambiguous structure confirmation is crucial. While ¹H and ¹³C NMR provide strong evidence, techniques like 2D NMR (HMBC, HSQC) can help establish connectivity. For absolute proof, single-crystal X-ray diffraction is the gold standard.[1][4]

References

  • Al-Mokhtar, H., Nossier, M., & El-Naggar, M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13846–13859. [Link]

  • Hassan, A., & Shawky, A. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Al-Mokhtar, H., Nossier, M., & El-Naggar, M. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7385–7401. [Link]

  • Al-Mokhtar, H., Nossier, M., & El-Naggar, M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. organic-chemistry.org. Retrieved January 14, 2026, from [Link]

  • Wang, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1533–1538. [Link]

  • Ziarani, G. M., Ghasemi, J. B., & Lashgari, N. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Journal of the Iranian Chemical Society, 18(5), 981-1018. [Link]

  • Al-Mokhtar, H., Nossier, M., & El-Naggar, M. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. [Link]

Sources

Technical Support Center: Troubleshooting N-Amination of Pyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-amination of pyridine precursors. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing N-aminopyridinium salts and their derivatives. Here, we address common experimental challenges in a direct question-and-answer format, grounding our advice in mechanistic principles and field-proven experience to help you optimize your reactions and overcome synthetic hurdles.

Section 1: Foundational Concepts & Reaction Control

This section covers the core principles of pyridine N-amination, focusing on the mechanism and the critical role of reagents.

FAQ 1.1: What is the fundamental mechanism of N-amination of pyridines with electrophilic aminating agents?

The N-amination of a pyridine ring is fundamentally an electrophilic amination process.[1][2] The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic nitrogen atom of the aminating agent (e.g., Hydroxylamine-O-sulfonic acid, HOSA). This forms a new N-N bond, resulting in the corresponding N-aminopyridinium salt.[1][3] The reaction is classified as an electrophilic amination, where the aminating agent serves as a formal "NH₂⁺" equivalent.[1]

To visualize this key step:

Caption: General mechanism of pyridine N-amination.

FAQ 1.2: My aminating agent, Hydroxylamine-O-sulfonic acid (HOSA), seems inactive. How should I handle and verify its quality?

This is a frequent and critical issue. HOSA is a powerful aminating agent but is notoriously hygroscopic and unstable, especially in solution.[4]

  • Causality: Moisture causes HOSA to hydrolyze, breaking down the active aminating species and rendering it ineffective. Aqueous solutions are particularly unstable and decompose rapidly at temperatures above 25 °C.[4]

  • Expert Advice & Protocol:

    • Storage is Key: Always store HOSA in a tightly sealed container, preferably in a refrigerator or desiccator, under an inert atmosphere (e.g., argon or nitrogen).[4]

    • Use Fresh Solutions: When the reaction requires dissolving HOSA, always use freshly prepared solutions.[4]

    • Purity Verification: Do not trust a bottle of HOSA that has been open for an extended period without verification. The most reliable method to check its purity is through iodometric titration, which quantitatively determines the active reagent concentration.[4]

Section 2: Troubleshooting Poor Reaction Performance

This section focuses on diagnosing and solving issues related to low or non-existent product yield.

FAQ 2.1: I'm recovering only my starting pyridine. Why is my N-amination reaction failing?

Complete recovery of starting material points to a failure in reaction initiation. Let's diagnose this systematically.

TroubleshootingWorkflow cluster_checks Primary Diagnostic Checks cluster_solutions Solutions & Actions Start Symptom: No Product Formation (Only Starting Material) Reagent 1. Check Aminating Agent Start->Reagent Substrate 2. Assess Pyridine Reactivity Start->Substrate Conditions 3. Verify Reaction Conditions Start->Conditions Sol_Reagent Is it fresh? Is purity verified (titration)? Is it stored properly? Reagent->Sol_Reagent If agent is suspect Sol_Substrate Is pyridine too electron-deficient? Consider a more potent aminating agent (e.g., MSH, DPH). Substrate->Sol_Substrate If substrate is suspect Sol_Conditions Is the system anhydrous? Is the temperature appropriate? Is the solvent correct? Conditions->Sol_Conditions If conditions are suspect

Caption: Systematic workflow for troubleshooting failed N-amination reactions.

  • Step 1: Aminating Agent Integrity: As discussed in FAQ 1.2, the most common culprit is degraded HOSA.[4] Ensure your reagent is active.

  • Step 2: Pyridine Substrate Reactivity: The nucleophilicity of the pyridine nitrogen is paramount. If your pyridine precursor is heavily substituted with electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃, its nitrogen lone pair will be less available for nucleophilic attack.

    • Insight: For such electron-deficient pyridines, HOSA may not be electrophilic enough to drive the reaction to completion, often resulting in low yields.[1]

    • Solution: Consider switching to a more potent aminating agent. Reagents like mesitylsulfonyl hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DPH) are often successful where HOSA fails with less reactive pyridines.[1]

  • Step 3: Reaction Conditions:

    • Anhydrous Conditions: Ensure your solvent and glassware are scrupulously dry. Any moisture can consume the aminating agent.

    • Solvent Choice: The reaction is typically performed in aprotic solvents. Ensure your solvent is not competing with the pyridine as a nucleophile.

    • Temperature: While some aminations proceed at room temperature, less reactive substrates may require gentle heating. Conversely, excessive heat can decompose the aminating agent or the product.[5]

FAQ 2.2: The reaction is sluggish and gives low yields. What can I do to improve conversion?

Low conversion suggests the reaction is viable but sub-optimal.

  • Causality: This often stems from an insufficient reactivity gap between your nucleophile (pyridine) and electrophile (aminating agent) under the chosen conditions.

  • Expert Advice & Protocol:

    • Increase Reagent Equivalents: A modest increase in the aminating agent (e.g., from 1.1 to 1.5 equivalents) can sometimes push the equilibrium towards the product. Monitor by TLC or LC-MS to avoid excess reagent complicating purification.

    • Change the Aminating Agent: As highlighted in the table below, different agents offer varying levels of reactivity suitable for a range of substrates.[1] MSH, for instance, is known to efficiently aminate a broader scope of pyridine derivatives than HOSA.[1]

    • Solvent and Temperature Optimization: A mini-screen of solvents (e.g., DCM, MeCN, DMF) and temperatures (e.g., 0 °C, RT, 50 °C) can reveal more favorable conditions.

Aminating AgentStructureKey CharacteristicsBest For
Hydroxylamine-O-sulfonic acid (HOSA) H₂N-OSO₃HHighly reactive, but hygroscopic and unstable.[4]Electron-rich and simple pyridines.
Mesitylsulfonyl hydroxylamine (MSH) H₂N-OMsMore stable than HOSA; provides access to a broader scope of pyridines.[1]Electron-neutral and moderately electron-deficient pyridines.
O-(2,4-dinitrophenyl)hydroxylamine (DPH) H₂N-ODphEffective for a variety of substitution patterns.[1]Electron-deficient pyridines where other agents fail.

Section 3: Managing Side Reactions and Impurities

Even when the reaction proceeds, unwanted side products can complicate purification and reduce yields.

FAQ 3.1: I'm observing a byproduct that looks like a pyridine N-oxide. How can this happen and how do I prevent it?

Formation of pyridine N-oxide is a common side reaction, particularly if the reaction conditions are not carefully controlled.

  • Causality: This side product arises from the oxidation of the pyridine nitrogen. While aminating agents are not typically strong oxidants, impurities or decomposition pathways can lead to oxidative side reactions. Some reagents used in pyridine chemistry, like m-CPBA, are specifically designed for N-oxidation.[6]

  • Expert Advice & Protocol:

    • Ensure Reagent Purity: Use high-purity aminating agents and solvents to minimize potential oxidants.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) is crucial. This prevents atmospheric oxygen from participating in side reactions, especially if trace metal impurities are present that could catalyze oxidation.

    • Avoid Oxidizing Agents: Double-check your reaction setup to ensure no incompatible or oxidizing materials are present.[5] For example, some older literature methods for amination might involve conditions that could also promote oxidation.[7]

FAQ 3.2: My desired N-aminopyridinium salt seems unstable and decomposes during workup or purification. What are the best practices for isolation?

N-aminopyridinium salts can be sensitive, particularly to heat and strong bases.

  • Causality: The N-N bond is inherently reducible and can be cleaved under certain conditions.[2] The pyridinium ring also makes the alpha-protons slightly acidic, and strong bases can lead to ylide formation and subsequent decomposition pathways.

  • Expert Advice & Protocol:

    • Mild Aqueous Workup: Avoid strong basic washes (e.g., concentrated NaOH). Use mild bases like saturated sodium bicarbonate (NaHCO₃) if a wash is necessary.

    • Low-Temperature Purification: Perform chromatography at room temperature or below if possible. If the compound is sensitive, consider running the column in a cold room.

    • Solvent Removal: Concentrate the product solution at reduced pressure and low temperature (e.g., on a rotary evaporator with a water bath at ≤ 30-40 °C). Avoid heating for extended periods.

    • Anion Exchange: The stability of the salt can be influenced by its counter-anion. If you have a reactive counter-anion (like a halide), you can perform an anion exchange by deprotonating with a mild base like K₂CO₃ to form the ylide, followed by protonation with a desired acid (e.g., HClO₄, HPF₆) to install a more stable, non-nucleophilic counter-anion.[1]

Section 4: Detailed Experimental Protocols

Protocol 4.1: General Procedure for N-Amination of an Electron-Rich Pyridine using HOSA

This protocol is a standard starting point for reactive pyridine substrates.

  • Materials:

    • 4-methoxypyridine (1.0 equiv)

    • Hydroxylamine-O-sulfonic acid (HOSA) (1.1 equiv, purity verified)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 4-methoxypyridine (1.0 equiv). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

    • Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, weigh the HOSA (1.1 equiv) under argon and add it to the pyridine solution in one portion.

    • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Workup: Once the reaction is complete, quench it by carefully adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature.

    • Purification: Purify the resulting crude solid by recrystallization or flash column chromatography on silica gel to yield the pure N-amino-4-methoxypyridinium salt.

References

  • Hydroxylamine-O-sulfonic Acid | Request PDF . ResearchGate. Available at: [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis . PubMed Central (PMC). Available at: [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis | Request PDF . ResearchGate. Available at: [Link]

  • N-Amino pyridinium salts in organic synthesis . Royal Society of Chemistry Publishing. Available at: [Link]

  • Hydroxylamine‐O‐Sulfonic Acid (HOSA): A Recent Synthetic Overview . ResearchGate. Available at: [Link]

  • Hydroxylamine‐ O‐ Sulfonic Acid (HOSA): A Recent Synthetic Overview . R Discovery. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts . ChemRxiv. Available at: [Link]

  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts . National Institutes of Health (NIH). Available at: [Link]

  • Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen . PubMed. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts . ChemRxiv. Available at: [Link]

  • Chichibabin reaction . Wikipedia. Available at: [Link]

  • Photochemical C3-amination of pyridines via Zincke imine intermediates . National Institutes of Health (NIH). Available at: [Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines | Request PDF . ResearchGate. Available at: [Link]

  • Photoinduced stereoselective reactions using pyridinium salts as radical precursors . Royal Society of Chemistry. Available at: [Link]

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines . National Institutes of Health (NIH). Available at: [Link]

  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation . YouTube. Available at: [Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines . American Chemical Society. Available at: [Link]

  • Recent trends in the chemistry of pyridine N-oxides . Arkat USA. Available at: [Link]

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines | ACS Omega . ACS Publications. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides . National Institutes of Health (NIH). Available at: [Link]

  • Hydroxylamine-O-sulfonic acid . Wikipedia. Available at: [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides . YouTube. Available at: [Link]

  • Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite . ResearchGate. Available at: [Link]

  • Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent . Nanyang Technological University. Available at: [Link]

  • N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes | Organic Letters . ACS Publications. Available at: [Link]

  • General method for the mild C2‐amination of pyridine and quinoline N‐oxides . ResearchGate. Available at: [Link]

  • Electrophilic Oxaziridines for N-Amination . Bowers Lab. Available at: [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine . MDPI. Available at: [Link]

  • ChemInform Abstract: Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates . ResearchGate. Available at: [Link]

  • Chichibabin amination: Easy mechanism . Chemistry Notes. Available at: [Link]

  • Electrophilic amination . Wikipedia. Available at: [Link]

  • Analytical Methods for Determining Pyridine in Biological Materials . National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite . Nanyang Technological University. Available at: [Link]

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide . Organic Syntheses. Available at: [Link]

  • Nitrenium Ions and Problem of Direct Electrophilic Amination of Aromatic Compounds . ResearchGate. Available at: [Link]

  • Hydroxylamine-O-sulfonic acid: in vitro and possible in vivo reaction with DNA . PubMed. Available at: [Link]

Sources

Technical Support Center: Alternative Catalysts for Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyridines. This guide moves beyond traditional palladium-based catalysis to explore the nuances of alternative and emerging catalytic systems. Here, we address common experimental challenges through a troubleshooting framework, providing not just solutions but also the underlying scientific rationale to empower your research and development.

Troubleshooting Guide: Common Issues & Solutions

This section is structured to address the most frequent and critical issues encountered during the synthesis of pyrazolo[1,5-a]pyridines with alternative catalysts.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield, or it is failing completely. What are the likely causes when using non-traditional catalysts like copper, iron, or metal-free systems?

Answer: Low yield is a multifaceted problem where the cause is highly dependent on the catalytic system. Let's diagnose this by catalyst type.

  • For Copper-Catalyzed Systems (e.g., Cu(I) or Cu(II) salts):

    • Potential Cause: Inefficient catalyst activation or deactivation. Copper catalysts are often sensitive to the reaction environment. A one-step synthesis of pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles, for instance, relies on a Cu(II)-catalyzed process involving the in situ formation of α,β-unsaturated ketones.[1] Failure here can halt the entire sequence.

    • Troubleshooting Steps:

      • Verify Copper Source and Ligand: Experiment with different copper salts (e.g., CuI, CuBr, Cu(OAc)₂) and consider if a ligand is necessary to stabilize the active species.

      • Solvent and Base Optimization: The choice of solvent and base is critical. Polar aprotic solvents like DMF or DMSO are common, but sometimes less coordinating solvents are superior. Screen both organic (e.g., DBU, Et₃N) and inorganic (e.g., K₂CO₃, Cs₂CO₃) bases.

      • Atmosphere Control: While some copper-catalyzed reactions utilize air as an oxidant, others are sensitive to it.[2] Attempt the reaction under an inert atmosphere (N₂ or Argon) to prevent oxidative degradation of the catalyst or starting materials.

      • Substrate Purity: Substrates with strong chelating groups (e.g., unprotected thiols or certain nitrogen heterocycles) can poison the copper catalyst. Ensure high purity of starting materials.

  • For Metal-Free Oxidative Systems (e.g., TEMPO, PIDA, I₂/KI):

    • Potential Cause: Inefficient oxidation or decomposition of the oxidizing agent. These reactions, such as the [3+2] annulation-aromatization of N-aminopyridines, depend on a precise redox cycle.[3]

    • Troubleshooting Steps:

      • Check Oxidant Quality and Stoichiometry: Oxidants like PIDA (phenyliodine diacetate) can degrade upon storage. Use a fresh, verified batch and ensure precise stoichiometry. Excess oxidant can sometimes lead to undesired side products.

      • Temperature Control: These reactions can be exothermic. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to prevent thermal decomposition of intermediates or the oxidant itself.[4]

      • Monitor Reaction via TLC/LC-MS: Closely monitor the consumption of starting materials. If the reaction stalls, it may indicate that the oxidant has been consumed or has decomposed. A second addition of the oxidant may be required.

  • For Gold-Catalyzed Systems (e.g., AuCl, AuCl₃/Ag(I) co-catalyst):

    • Potential Cause: Catalyst deactivation or inefficient π-acid activation. Gold catalysts are powerful π-acids but are susceptible to poisoning and can be challenging to activate. An efficient synthesis of pyrazolo[1,5-a]pyridines from propargyl alcohols proceeds via a 6-endo-dig cyclization, which is highly dependent on the gold catalyst's integrity.[5]

    • Troubleshooting Steps:

      • Use a Halide Scavenger: If using a gold chloride pre-catalyst, the presence of a silver salt (e.g., AgOTf, AgSbF₆) is often mandatory to abstract the chloride and generate the active cationic gold species.

      • Ensure Anhydrous and Acid-Free Conditions: Gold catalysts are sensitive to moisture and protic acids unless they are part of the intended mechanism. Use oven-dried glassware and anhydrous solvents.

      • Substrate Compatibility: Highly electron-rich or sterically hindered alkynes may react sluggishly. Consider increasing catalyst loading or reaction temperature.

Issue 2: Poor Regioselectivity

Question: My reaction is producing a mixture of regioisomers. How can I control the regiochemical outcome?

Answer: Regioselectivity is a common challenge, especially in cycloaddition reactions. The outcome is typically governed by a delicate interplay of steric and electronic factors of both the substrates and the catalyst.

  • Potential Cause: Competing reaction pathways or insufficient differentiation between reactive sites. In the [3+2] cycloaddition of N-aminopyridinium ylides with asymmetric alkynes, for example, the electronics of the alkyne substituents play a crucial role in directing the cyclization.[4]

  • Troubleshooting Steps:

    • Modify Substrate Electronics: The regioselectivity can often be reversed or enhanced by switching electron-donating groups (EDGs) with electron-withdrawing groups (EWGs) on one of the coupling partners. This alters the frontier molecular orbital energies, favoring one orientation over the other.

    • Alter the Catalyst System: The steric bulk of the catalyst can effectively block one reaction site, favoring another. For metal-catalyzed reactions, changing the ligand (e.g., from a simple phosphine to a bulky Buchwald-type ligand) can dramatically influence regioselectivity. Gold-catalyzed intramolecular cyclizations have been shown to provide excellent regioselectivity.[5]

    • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates or transition states, potentially favoring one regioisomeric pathway. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF).

    • Temperature Adjustment: Lowering the reaction temperature can increase the energy difference between the two competing transition states, often leading to higher selectivity for the thermodynamically favored product.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of exploring alternatives to palladium for pyrazolo[1,5-a]pyridine synthesis? A1: The primary drivers are cost, sustainability, and novel reactivity. Catalysts based on abundant and less toxic metals like copper and iron offer significant cost reductions and a better environmental profile.[1][6] Furthermore, metal-free systems and photocatalysis provide access to unique reaction pathways under mild conditions, potentially accommodating sensitive functional groups that are incompatible with traditional cross-coupling methods.[3][7]

Q2: I'm interested in "green chemistry" approaches. What catalyst-free or solvent-free options exist? A2: Several green methodologies are emerging. Microwave-assisted synthesis can dramatically reduce reaction times and sometimes obviates the need for a catalyst or solvent.[8][9] Additionally, sonochemical methods have been developed for the catalyst-free [3+2] cycloaddition of alkynes and alkenes to 2-imino-1H-pyridin-1-amines, offering high yields and operational simplicity.[10]

Q3: My substrates are complex and contain multiple functional groups. Which alternative method is known for high functional group tolerance? A3: Metal-free oxidative cycloadditions often exhibit excellent functional group tolerance.[4] For example, PIDA-mediated reactions proceed under mild, metal-free conditions, preserving many sensitive moieties.[4] Similarly, some copper-catalyzed protocols have been shown to be robust and tolerate a wide range of functional groups.[2]

Q4: How does photocatalysis work for this synthesis, and what are its main challenges? A4: Photocatalysis typically involves a photosensitizer that, upon light absorption, initiates a single-electron transfer (SET) process to generate radical intermediates. These radicals can then engage in cyclization to form the pyrazolo[1,5-a]pyridine core.[7] The main challenges include finding a photocatalyst with the appropriate redox potential for your substrates, ensuring sufficient light penetration (which can be an issue on a larger scale), and preventing quenching of the excited state catalyst by oxygen or other species.

Data Summary: Comparison of Alternative Catalytic Systems

Catalyst SystemTypical Reaction TypeAdvantagesCommon Issues & Limitations
Copper (I/II) [3+3] Annulation, Oxidative CouplingLow cost, readily available, good functional group tolerance.[1][6]Catalyst poisoning, requires careful optimization of ligands and base, potential for air sensitivity.
Iron (II/III) [3+2] Cycloaddition, Dehydrogenative CouplingVery low cost, environmentally benign, unique reactivity.[11]Can require higher temperatures, may have a more limited substrate scope compared to other metals.
Gold (I/III) Intramolecular Cyclization (e.g., 6-endo-dig)High efficiency for alkyne activation, excellent regioselectivity, mild conditions.[5]High cost, sensitivity to impurities, often requires a silver co-catalyst.
Metal-Free Oxidants (TEMPO, PIDA) Oxidative [3+2] Annulation/CycloadditionAvoids metal contamination, mild conditions, high functional group tolerance.[3][4]Stoichiometric amounts of oxidant required, potential for over-oxidation, oxidant instability.
Photocatalysis Radical-Polar Crossover CyclizationVery mild conditions (visible light, RT), accesses unique radical pathways, green.[7]Requires specialized photoreactor setup, sensitive to quenchers (e.g., O₂), scalability can be challenging.
Catalyst-Free (Microwave/Ultrasound) [3+2] CycloadditionNo catalyst cost or contamination, often very fast reaction times, simplified purification.[9][10]Requires specialized equipment, may not be applicable to all substrate combinations.

Visualized Workflows and Mechanisms

General Troubleshooting Workflow for Low Yield

start Low / No Yield cat_type Identify Catalyst Type start->cat_type metal_free Metal-Free (e.g., PIDA, TEMPO) cat_type->metal_free Oxidative copper Copper-Catalyzed cat_type->copper Cu(I)/Cu(II) gold Gold-Catalyzed cat_type->gold Au(I)/Au(III) photo Photocatalyzed cat_type->photo Light-driven check_oxidant Check Oxidant Quality & Stoichiometry metal_free->check_oxidant check_cu_source Screen Cu Salt / Ligand / Base copper->check_cu_source check_ag Add/Check Silver Co-catalyst gold->check_ag check_light Verify Light Source (λ, Intensity) photo->check_light check_temp Lower Reaction Temperature check_oxidant->check_temp check_atmosphere Run Under Inert Atmosphere check_cu_source->check_atmosphere check_anhydrous Ensure Anhydrous Conditions check_ag->check_anhydrous check_degas Degas Solvent Thoroughly check_light->check_degas

Caption: A decision tree for troubleshooting low-yield reactions based on the catalyst type.

Simplified Mechanism: [3+2] Cycloaddition Pathway

sub1 N-Aminopyridine + Oxidant ylide N-Aminopyridinium Ylide (1,3-Dipole) sub1->ylide sub2 Alkyne/Alkene cycloadd [3+2] Cycloaddition sub2->cycloadd ylide->cycloadd intermediate Dihydropyrazolo- [1,5-a]pyridine cycloadd->intermediate aromatization Aromatization (Oxidation / Elimination) intermediate->aromatization product Pyrazolo[1,5-a]pyridine aromatization->product

Caption: Key steps in a common metal-free [3+2] cycloaddition synthesis pathway.

Exemplary Experimental Protocols

Protocol 1: Copper-Mediated Synthesis of a Pyrazolo[1,5-a]pyridine-3-carboxylate

Adapted from a reported copper-mediated synthesis methodology.[6]

Materials:

  • N-aminopyridine derivative (1.0 mmol, 1.0 equiv)

  • Ethyl propiolate (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add N-aminopyridine derivative, CuI, and K₂CO₃.

  • Evacuate and backfill the tube with dry nitrogen gas (repeat this cycle three times).

  • Add anhydrous DMF via syringe, followed by ethyl propiolate.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate/Hexane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.

Protocol 2: Metal-Free TEMPO-Mediated [3+2] Annulation–Aromatization

Based on the procedure developed by Li and coworkers.[3]

Materials:

  • N-aminopyridine salt (0.5 mmol, 1.0 equiv)

  • α,β-Unsaturated compound (e.g., chalcone) (0.6 mmol, 1.2 equiv)

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) (1.0 mmol, 2.0 equiv)

  • Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-aminopyridine salt, the α,β-unsaturated compound, TEMPO, and K₂CO₃.

  • Add anhydrous DCM via syringe.

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional DCM (10 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude residue is then purified by flash column chromatography on silica gel to yield the pure multisubstituted pyrazolo[1,5-a]pyridine.

References

  • Fahim, A. M., & El-Sayed, N. N. E. (2018). Microwave-assisted synthesis of novel fused heterocyclic compounds, particularly pyrazolo[1,5-a]pyrimidines. Journal of Heterocyclic Chemistry, 55(10), 2358-2365. Available at: [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]

  • Li, G., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(8), 1684–1689. Available at: [Link]

  • Organic Chemistry Portal. (2017). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Abdel-Riheem, A. Y., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. Available at: [Link]

  • Gomaa, A. M., & Ali, M. M. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(12), 15153–15163. Available at: [Link]

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • ResearchGate. (2017). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]

  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles via a Sequential N–C and N–N Bond-Forming Strategy. Journal of the American Chemical Society, 131(42), 15080–15081. Available at: [Link]

  • ACS Publications. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • CPL. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. Available at: [Link]

  • Reddy, C. R., et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. European Journal of Medicinal Chemistry, 126, 277-285. Available at: [Link]

  • MDPI. (2022). Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. MDPI. Available at: [Link]

  • Li, J., et al. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry, 86(18), 12791–12800. Available at: [Link]

  • ACS Publications. (2024). Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Organic Letters. Available at: [Link]

  • ResearchGate. (2018). (PDF) Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][4][8][12]triazine and Imidazo[2,1-c][1,. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Gold‐Catalyzed Synthesis of Pyrazolo[1,5‐a]pyridines Regioselectively via 6‐endo‐dig Cyclization. ResearchGate. Available at: [Link]oselectively_via_6-endo-dig_Cyclization)

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 16205-45-1). This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As a heterocyclic scaffold, pyrazolo[1,5-a]pyridine derivatives are of significant interest in medicinal chemistry for their diverse biological activities.[1] However, scaling up their synthesis introduces challenges not always apparent at the bench. This document provides in-depth troubleshooting advice and scientifically grounded protocols to ensure a robust, safe, and efficient scale-up process.

Section 1: Synthesis Overview and Core Mechanism

The most common and scalable route to the pyrazolo[1,5-a]pyridine core involves an oxidative [3+2] annulation (cycloaddition) reaction. This strategy provides high regioselectivity and is amenable to scale-up. The key transformation involves the reaction of an N-aminopyridinium salt with an electron-deficient alkyne or alkene.[2][3]

Reaction: 1-Amino-4-methylpyridinium iodide reacts with ethyl propiolate in the presence of a base and an oxidant to yield the target molecule.

Plausible Reaction Mechanism

The reaction proceeds through the formation of an N-ylide intermediate, which then undergoes a [3+2] cycloaddition with the alkyne, followed by an oxidative aromatization step to furnish the final pyrazolo[1,5-a]pyridine ring system.

Reaction_Mechanism cluster_0 Step 1: Ylide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Oxidative Aromatization A 1-Amino-4-methylpyridinium Iodide Ylide N-Pyridinium Ylide (Intermediate I) A->Ylide - HI Base Base (e.g., K2CO3) Alkyne Ethyl Propiolate Ylide->Alkyne Reacts with Cycloadduct Dihydropyrazolo- [1,5-a]pyridine Intermediate Alkyne->Cycloadduct Oxidant Oxidant (e.g., TEMPO/Air) Cycloadduct->Oxidant Is Oxidized Product Ethyl 7-methylpyrazolo- [1,5-a]pyridine-3-carboxylate Troubleshooting_Flowchart start Low Yield at Scale-Up ipc_check Check In-Process Control (IPC) for Conversion start->ipc_check full_conversion Conversion >98%? ipc_check->full_conversion workup_issue Issue is in Work-up/ Isolation full_conversion->workup_issue Yes low_conversion Issue is in Reaction Step full_conversion->low_conversion No workup_sol1 Review extraction pH & solvents. Optimize crystallization conditions (solvent/anti-solvent, cooling rate). workup_issue->workup_sol1 temp_check Was Temp Maintained (45-50°C)? low_conversion->temp_check temp_high High Temp Excursion temp_check->temp_high No reagent_check Check Reagent Quality & Stoichiometry temp_check->reagent_check Yes temp_sol Improve cooling. Slow reagent addition rate. temp_high->temp_sol reagent_bad Reagents Degraded or Incorrect Stoichiometry reagent_check->reagent_bad No mixing_check Was Agitation Sufficient? reagent_check->mixing_check Yes reagent_sol Use fresh, high-purity reagents. Verify weighing and charging. reagent_bad->reagent_sol mixing_bad Poor Mixing mixing_check->mixing_bad No mixing_sol Increase agitation speed. Confirm impeller suitability. mixing_bad->mixing_sol

Sources

Technical Support Center: Managing Impurities in the Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-14

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, owing to its unique electronic properties and diverse biological activities. However, the synthesis of these bicyclic N-heterocycles is often accompanied by challenges related to impurity formation, which can complicate purification, reduce yields, and impact the integrity of downstream applications.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering such challenges. It is structured as a series of frequently asked questions and detailed troubleshooting scenarios to help you diagnose, mitigate, and manage impurities effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities in pyrazolo[1,5-a]pyridine syntheses?

A1: Impurities are highly dependent on the synthetic route, but several classes are common. The most prevalent syntheses involve the [3+2] cycloaddition of N-aminopyridinium ylides with various coupling partners.[1]

  • Unreacted Starting Materials: Incomplete consumption of the N-aminopyridine derivative or the alkyne/alkene partner is a primary source of contamination.

  • Regioisomers: Depending on the substitution patterns of the reactants, different regioisomers of the pyrazolo[1,5-a]pyridine core can form. This is particularly common in cycloaddition reactions where the electronics of the substrates do not overwhelmingly favor one orientation.

  • Side-Reaction Products: A key side reaction can be the formation of[1][2][3]triazolo[1,5-a]pyridine derivatives, especially if excess acid or specific reaction conditions promote an alternative cyclization pathway.[4]

  • Oxidation/Degradation Products: The N-aminopyridinium ylides and the final products can be sensitive to air and oxidative conditions, leading to the formation of N-oxides or other degradation byproducts. Some modern synthetic routes even leverage molecular oxygen as a promoter, which requires careful control to prevent unwanted side reactions.[4][5]

  • Solvent Adducts & Dimers: Under certain conditions, reactive intermediates can be trapped by the solvent or dimerize, leading to high molecular weight impurities.

Q2: How can I best monitor my reaction to minimize impurity formation?

A2: Proactive reaction monitoring is critical. Relying solely on a final time point can obscure the formation of transient intermediates or degradation products.

  • TLC Analysis: Thin-Layer Chromatography is the quickest method. Use a dual-stain visualization technique (e.g., UV light followed by a potassium permanganate dip) to reveal non-UV active impurities. Co-spot your reaction mixture with authentic standards of your starting materials to track their consumption accurately.

  • LC-MS Analysis: For a more quantitative assessment, take small aliquots from the reaction at regular intervals (e.g., every hour). Quench the aliquot in a suitable solvent (like acetonitrile) and inject it into an LC-MS. This allows you to monitor the appearance of product ions (M+H)+, the disappearance of starting material ions, and, crucially, the emergence of any new mass peaks corresponding to impurities.

Q3: My column chromatography purification is failing. What are the first steps I should take?

A3: Purification failure is often a symptom of an underlying issue with either the crude product mixture or the chromatography conditions themselves.

  • Step 1: Re-evaluate Polarity. If your product and a key impurity are co-eluting, they likely have very similar polarities. Your initial solvent system may not have enough resolving power. Try a shallower gradient or switch to a different solvent system with alternative selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).[6]

  • Step 2: Check for Acidity/Basicity. The amine-like nitrogens in the pyrazolo[1,5-a]pyridine core can interact strongly with the acidic silica gel, causing streaking and poor separation. Try adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in the methanol portion of your mobile phase) to neutralize the silica surface and improve peak shape.

  • Step 3: Perform a Pre-Purification Work-up. If your crude material contains significant amounts of baseline impurities or highly polar materials, they can overload the column and ruin the separation. Consider an aqueous wash (e.g., with NaHCO₃ solution to remove acidic byproducts or brine to remove water-soluble impurities) or trituration with a solvent in which your product is sparingly soluble but impurities are very soluble (e.g., cold diethyl ether).

Section 2: In-Depth Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis and provides actionable solutions based on mechanistic reasoning.

Problem 1: Formation of an Unwanted[1][2][3]triazolo[1,5-a]pyridine Side Product

You are performing a synthesis of a substituted pyrazolo[1,5-a]pyridine, but you consistently isolate a significant fraction of an isomeric triazolo[1,5-a]pyridine.

  • Symptoms:

    • LC-MS analysis shows two major products with the same mass.

    • ¹H NMR of the crude product shows two distinct sets of aromatic protons, one of which may feature a characteristic downfield singlet for the triazole proton.

    • The side product often has different solubility and chromatographic behavior.

  • Probable Cause: This impurity is often formed when the reaction conditions, particularly the acid catalyst or temperature, promote an alternative cyclization pathway of the N-aminopyridine intermediate.[4] For example, in a reaction between an N-amino-2-iminopyridine and a 1,3-dicarbonyl compound, excessive acetic acid was found to promote the formation of a triazolo[1,5-a]pyridine byproduct.[4]

  • Troubleshooting Workflow:

    G start Problem: Triazolo[1,5-a]pyridine Side Product Detected check_acid Is an acid catalyst (e.g., AcOH) used in excess? start->check_acid reduce_acid Action: Reduce acid loading. Titrate to optimal concentration (e.g., 6 equiv.).[4] check_acid->reduce_acid Yes check_temp Is the reaction run at high temperature? check_acid->check_temp No verify Verify Purity by LC-MS & NMR reduce_acid->verify reduce_temp Action: Lower the reaction temperature. Test a range (e.g., 80°C to 110°C). check_temp->reduce_temp Yes check_oxidant Is a strong or non-specific oxidant being used? check_temp->check_oxidant No reduce_temp->verify switch_oxidant Action: Switch to a milder oxidant. Consider using molecular oxygen (O2)[4] instead of harsher chemical oxidants. check_oxidant->switch_oxidant Yes check_oxidant->verify No switch_oxidant->verify

    Caption: Troubleshooting flowchart for triazolo[1,5-a]pyridine impurity.

Problem 2: Poor Regioselectivity in [3+2] Cycloaddition Reactions

Your reaction produces a mixture of two pyrazolo[1,5-a]pyridine regioisomers that are difficult to separate.

  • Symptoms:

    • LC-MS shows two distinct peaks with identical mass.

    • ¹H NMR shows overlapping but distinct signals, complicating structural assignment.

    • Column chromatography yields mixed fractions.

  • Probable Cause: The regioselectivity of the [3+2] cycloaddition is governed by the electronic and steric properties of both the N-aminopyridinium ylide and the dipolarophile (e.g., the α,β-unsaturated compound).[2] If the electronic biases of the two components are not well-matched or are sterically hindered, the transition states leading to both regioisomers can become energetically comparable, resulting in a mixture of products.

  • Solutions & Optimization:

    • Modify Electronics of the Dipolarophile: The use of electron-deficient alkenes generally leads to good regioselectivity.[1] If you are using a substrate with weak electronic bias, consider adding or changing electron-withdrawing groups to enhance the regiochemical control.

    • Change the Catalyst/Mediator: The choice of mediator can influence the reaction pathway. For instance, TEMPO has been shown to act as both a Lewis acid and an oxidant, providing high and predictable regioselectivity in the annulation of N-aminopyridines with α,β-unsaturated compounds.[2] Similarly, PIDA (phenyliodine diacetate) is known to mediate regioselective cycloadditions.[1]

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. Screen a range of solvents (e.g., from nonpolar like toluene to polar aprotic like NMP or DMF) to see if the isomeric ratio can be improved.

    • Temperature Control: Lowering the reaction temperature can sometimes increase the energy difference between the two competing transition states, favoring the formation of the thermodynamically more stable regioisomer.

    Illustrative Side Reaction Pathway

    G cluster_0 Reaction Pathways Ylide N-Aminopyridinium Ylide TS1 Transition State 1 (Lower Energy) Ylide->TS1 TS2 Transition State 2 (Higher Energy) Ylide->TS2 Dipolarophile Unsymmetrical Dipolarophile (e.g., R-C≡C-EWG) Dipolarophile->TS1 Dipolarophile->TS2 Product_Major Desired Regioisomer (Major Product) TS1->Product_Major Favored Product_Minor Undesired Regioisomer (Minor Impurity) TS2->Product_Minor Disfavored

    Caption: Competing transition states leading to regioisomers.

Section 3: Best Practices & Protocols

Protocol 1: General HPLC-MS Method for Impurity Profiling

This protocol is a starting point for analyzing the purity of pyrazolo[1,5-a]pyridine derivatives.

ParameterSettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column suitable for many heterocyclic compounds.
Mobile Phase A Water + 0.1% Formic AcidProvides a proton source for good ionization in positive ESI mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier.
Gradient 5% B to 95% B over 10 minutesA general-purpose gradient to elute compounds of varying polarities.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol 2 µLMinimizes peak distortion from the injection solvent.
MS Detector ESI Positive ModeThe basic nitrogens on the scaffold ionize well in positive mode.
MS Scan Range 100 - 1000 m/zCovers the mass range for most small molecule derivatives and potential dimers.
Protocol 2: Optimized Work-up to Remove N-Aminopyridine Starting Material

Unreacted N-aminopyridine starting materials can be polar and sometimes difficult to separate chromatographically from the similarly polar product. An acidic wash can protonate and extract the more basic starting material.

  • Reaction Quench: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.

  • Solvent Removal: If the reaction solvent is not suitable for extraction (e.g., DMF, DMSO), remove it under reduced pressure.

  • Redissolve: Dissolve the crude residue in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid solution). The more basic N-aminopyridine will be protonated and extracted into the aqueous layer, while the less basic pyrazolo[1,5-a]pyridine product will preferentially remain in the organic layer.

  • Neutralizing Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution to remove any residual acid.

  • Brine Wash & Dry: Wash with brine to remove bulk water, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Filter and concentrate the organic layer in vacuo to yield the crude product, now depleted of the basic starting material, ready for chromatography.

General Synthesis & Purification Workflow

Caption: Standard workflow from reaction to pure product.

References

  • Tu, S., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. Available at: [Link]

  • Various Authors. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Wang, X., et al. (2021). The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. Applied Research. Available at: [Link]

  • Li, J., et al. (2021). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. Available at: [Link]

  • El-ziaty, A. K., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

Sources

Technical Support Center: Strategies to Improve the Solubility of Pyrazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyridine compounds. This scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous potent inhibitors and therapeutic candidates.[1][2][3] However, the planar, aromatic nature of this heterocyclic system often leads to significant challenges with aqueous solubility, hindering both early-stage screening and late-stage development.

This guide provides a structured, question-and-answer-based approach to troubleshooting and overcoming these solubility hurdles. We will move from foundational concepts to advanced chemical and formulation strategies, explaining the scientific rationale behind each experimental choice to empower you to make informed decisions in the lab.

PART 1: Frequently Asked Questions - Understanding the Solubility Challenge

This section addresses the most common initial questions researchers face when encountering solubility issues with pyrazolo[1,5-a]pyridine derivatives.

Q1: Why do my pyrazolo[1,5-a]pyridine compounds often exhibit low aqueous solubility?

Answer: The poor solubility of pyrazolo[1,5-a]pyridines typically stems from a combination of their inherent physicochemical properties:

  • High Crystallinity: The rigid, planar structure of the fused ring system promotes efficient crystal lattice packing. This strong intermolecular interaction results in a high lattice energy that the favorable interactions with water molecules must overcome for dissolution to occur.[4]

  • Hydrophobicity (Lipophilicity): The scaffold is predominantly composed of carbon and nitrogen atoms within aromatic rings, making it inherently lipophilic. Often, substituents added to enhance potency (e.g., aryl or benzyl groups) further increase this lipophilicity, leading to a high logP value and poor affinity for aqueous media.[5]

  • Molecular Weight: Modern drug discovery often trends towards higher molecular weight compounds to achieve target specificity.[6] Larger molecules present a greater surface area that must be solvated, making the dissolution process less favorable.[6]

Q2: How does pH affect the solubility of pyrazolo[1,5-a]pyridine derivatives?

Answer: The pyrazolo[1,5-a]pyridine core contains nitrogen atoms that can act as proton acceptors (bases). The nitrogen in the pyridine ring, in particular, can be protonated under acidic conditions.[7][8]

When the molecule is protonated, it gains a positive charge, transforming it into a more polar salt form. This salt form generally exhibits significantly higher aqueous solubility than the neutral form. Therefore, for many pyrazolo[1,5-a]pyridine derivatives, solubility is pH-dependent and will increase as the pH of the aqueous medium is lowered.[9] This property can be a powerful tool for formulation but must be carefully characterized.

Q3: What is the first experiment I should run to quantitatively assess my compound's solubility?

Answer: The first step is to perform a kinetic solubility assay . This provides a rapid assessment of the apparent solubility under conditions that mimic early-stage in vitro screening, such as diluting a DMSO stock solution into an aqueous buffer. It helps identify compounds that might precipitate during biological assays. This should be followed by a thermodynamic solubility assay for lead compounds to determine the true equilibrium solubility, which is critical for understanding oral absorption potential.

PART 2: Troubleshooting Guide - Core Strategies for Solubility Enhancement

This section is designed as a workflow to guide you from a specific experimental problem to a viable solution, complete with the underlying scientific principles.

Decision Workflow for Solubility Enhancement

This diagram outlines a general workflow for addressing solubility issues, from initial characterization to advanced formulation.

G cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Strategy Selection cluster_3 Early-Stage Solutions cluster_4 Late-Stage / Advanced Solutions A Synthesize New Pyrazolo[1,5-a]pyridine Derivative B Measure Kinetic & Thermodynamic Solubility A->B C Is Solubility < 10 µM? B->C D Select Enhancement Strategy C->D Yes G Proceed with Standard Formulation C->G No E Formulation Approaches D->E Early Stage / Assay F Chemical & Formulation Strategies D->F Late Stage / In Vivo E_opt1 pH Adjustment E->E_opt1 E_opt2 Co-solvents E->E_opt2 F_opt1 Chemical Modification (Prodrugs, Add Groups) F->F_opt1 F_opt2 Advanced Formulations (Solid Dispersions, Nanosystems) F->F_opt2 Prodrug_Strategy Parent Parent Drug (Pyrazolo[1,5-a]pyridine) - Low Solubility - Active Prodrug Prodrug - High Solubility - Inactive Parent->Prodrug Chemical Synthesis Prodrug->Parent Enzymatic Cleavage (in vivo) Moiety Solubilizing Moiety (e.g., Phosphate, Piperazine) Prodrug->Moiety Contains

Caption: The prodrug concept for solubility enhancement.

Section B: Formulation Strategies

Problem: "I need to prepare an aqueous formulation for an in vitro or early in vivo study, but I cannot perform chemical modifications on my compound at this stage."

In this scenario, formulation-based approaches are used to enhance the apparent solubility or dissolution rate of the existing compound without altering its chemical structure.

Q: What co-solvent should I use, and how do I avoid precipitation upon dilution?

Answer: Co-solvents are water-miscible organic solvents that can dissolve lipophilic compounds. [10][11]Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEG 300/400) are most common. [9][10] Causality: Co-solvents work by reducing the polarity of the water-based solvent system, making it more favorable for the nonpolar solute to dissolve. [11]The key challenge is preventing the compound from "crashing out" when a concentrated stock solution (e.g., in 100% DMSO) is diluted into a purely aqueous buffer.

Troubleshooting & Optimization:

  • Limit Co-solvent Concentration: Always aim for the lowest final concentration of co-solvent possible, as high levels can be toxic to cells or affect experimental outcomes (typically <1%, often <0.1%). [9]* Use an Intermediate Dilution Step: Instead of diluting directly from 100% DMSO into buffer, perform an intermediate dilution into a buffer that already contains a tolerable amount of co-solvent (e.g., 5-10%).

  • Vortex During Dilution: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing. This promotes rapid mixing and prevents localized supersaturation that leads to precipitation.

Q: How can I use solid dispersions to improve the oral bioavailability of my compound?

Answer: A solid dispersion is a formulation where the drug is dispersed within a hydrophilic polymer matrix. [12][13]This is a powerful technique for improving the dissolution rate and oral absorption of BCS Class II compounds (low solubility, high permeability). [12] Causality: Solid dispersions enhance solubility primarily by converting the drug from a stable, low-energy crystalline form to a high-energy amorphous state. [14]In the amorphous form, the drug molecules are randomly arranged, lacking the strong crystal lattice energy. When the hydrophilic polymer carrier dissolves in water, it releases the drug in this high-energy, more soluble state, leading to a temporarily supersaturated solution that can be readily absorbed. [12][13] Common Preparation Methods:

  • Solvent Evaporation: Both the drug and a polymer carrier (e.g., PVP, HPMC) are dissolved in a common organic solvent, which is then evaporated, leaving a solid matrix of the drug dispersed in the polymer. [15][16]* Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. This solvent-free method is highly scalable. [13][15]

Solid_Dispersion cluster_0 Initial State cluster_1 Process cluster_2 Final State A Crystalline Drug (Low Solubility) C Dissolve in Common Solvent A->C B Hydrophilic Polymer (e.g., PVP, HPMC) B->C D Solvent Evaporation C->D E Amorphous Solid Dispersion (Drug molecularly dispersed in polymer matrix) D->E F Enhanced Dissolution & Bioavailability E->F

Caption: Formation of an amorphous solid dispersion.

PART 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for key experiments discussed in this guide.

Protocol 1: High-Throughput Kinetic Solubility Assay

Objective: To determine the apparent solubility of a compound upon dilution from a DMSO stock into an aqueous buffer.

Materials:

  • Test compound(s)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well polypropylene plates (for compound dilution)

  • 96-well UV-transparent microplates

  • Multichannel pipette

  • Plate shaker

  • UV/Vis microplate reader

Methodology:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

  • Prepare Calibration Standards: In a 96-well polypropylene plate, perform a serial dilution of the 10 mM stock in DMSO to create standards (e.g., 10, 5, 2.5, 1.25, 0.625 mM).

  • Sample Preparation: In a separate 96-well polypropylene plate, add 198 µL of PBS (pH 7.4) to each well. Add 2 µL of the 10 mM DMSO stock to each well to achieve a final nominal concentration of 100 µM (with 1% DMSO). Prepare in triplicate.

  • Incubation: Seal the plate and incubate on a plate shaker at room temperature for 2 hours to allow for equilibration and potential precipitation.

  • Precipitate Removal: Centrifuge the plate at ~3000 x g for 20 minutes to pellet any precipitated compound.

  • Measurement: Carefully transfer 100 µL of the clear supernatant from each well to a UV-transparent microplate. Also, transfer 100 µL of the calibration standards (diluted 1:100 in PBS) to the same plate.

  • Read Absorbance: Read the absorbance of the plate at the compound's λmax.

  • Calculation: Create a standard curve from the absorbance of the calibration standards. Use the linear regression equation to calculate the concentration of the compound in the supernatant. This value is the kinetic solubility.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a lab-scale amorphous solid dispersion to enhance the dissolution rate of a poorly soluble compound.

Materials:

  • Pyrazolo[1,5-a]pyridine compound

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol or Acetone (a solvent that dissolves both drug and polymer)

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

Methodology:

  • Select Drug-to-Polymer Ratio: Start with common ratios such as 1:1, 1:3, and 1:5 (drug:polymer by weight).

  • Dissolution: For a 1:3 ratio, weigh 50 mg of the compound and 150 mg of PVP. Dissolve both completely in a minimal amount of methanol (~10-20 mL) in a round-bottom flask by sonicating or stirring.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature well below the boiling point of the solvent (e.g., 40°C). Continue until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask under high vacuum for several hours (or overnight) to remove any residual solvent.

  • Collection and Sizing: Scrape the solid material from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.

  • Characterization (Optional but Recommended): Analyze the resulting powder using Powder X-ray Diffraction (PXRD) to confirm the absence of crystalline peaks (indicating an amorphous state) and Differential Scanning Calorimetry (DSC) to observe the single glass transition temperature.

  • Dissolution Testing: Compare the dissolution rate of the solid dispersion powder to the physical mixture and the pure crystalline drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).

PART 4: References

  • Improvement of pyrazolo[3,4-d] pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. CNR-IRIS. Available at: [Link].

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PMC - NIH. Available at: [Link].

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed. Available at: [Link].

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. RSC Publishing. Available at: [Link].

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. Available at: [Link].

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link].

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Sphinxs Groups. Available at: [Link].

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link].

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC - PubMed Central. Available at: [Link].

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link].

  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. International Journal of Pharmaceutical Erudition. Available at: [Link].

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link].

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. Pharmainfo. Available at: [Link].

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link].

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link].

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available at: [Link].

  • Formulation approaches for orally administered poorly soluble drugs. PubMed. Available at: [Link].

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC - NIH. Available at: [Link].

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link].

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Available at: [Link].

  • NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series. Available at: [Link].

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link].

  • Different Solid Dispersion Techniques for Dissolution Enhancement Using Paracetamol as a Model Drug. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link].

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link].

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Available at: [Link].

  • SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. Available at: [Link].

  • Nanotechnological Approaches for Solubility Enhancement. Encyclopedia.pub. Available at: [Link].

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link].

  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. NIH. Available at: [Link].

  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances. Available at: [Link].

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link].

  • An Approach to Enhance Drug Solubility: Design, Characterization and Evaluation of Arabinoxylan-Based Nanoparticles for Aprepitant Delivery. NSA. Available at: [Link].

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link].

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5- a ]pyridines and Imidazo[1,5- a ]pyridines. Bentham Science. Available at: [Link].

Sources

Technical Support Center: Navigating Regioselectivity in Pyrazolo[1,5-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with controlling regioselectivity during the chemical modification of the pyrazolo[1,5-a]pyridine core. Our goal is to provide you with the technical insights and practical protocols necessary to achieve your desired substitution patterns with confidence and efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the principal sites of reactivity on the pyrazolo[1,5-a]pyridine ring system?

The pyrazolo[1,5-a]pyridine scaffold is a fused, rigid, and planar N-heterocyclic system. Its reactivity towards electrophiles and organometallic reagents is dictated by the electronic properties of the fused pyrazole and pyridine rings. The primary sites for functionalization are C3, C5, and C7, with C3 being the most nucleophilic position and generally the most reactive towards electrophilic substitution. The pyridine-like nitrogen in the pyrazole ring can also act as a directing group in certain metal-catalyzed reactions, influencing the regiochemical outcome.[1]

Q2: What are the key factors that influence regioselectivity in the functionalization of pyrazolo[1,5-a]pyridines?

Regioselectivity is a multifactorial issue, primarily governed by a combination of electronic and steric effects, as well as reaction conditions. Key factors include:

  • Electronic Effects: The inherent electron distribution of the pyrazolo[1,5-a]pyridine ring makes the C3 position the most electron-rich and, therefore, the most susceptible to electrophilic attack. The pyrimidine ring is generally more electron-deficient.

  • Steric Hindrance: The accessibility of a particular position on the ring can be hindered by the presence of bulky substituents on the substrate, which can direct incoming reagents to less hindered sites.

  • Reaction Conditions: The choice of solvent, temperature, catalyst, and reagents can dramatically alter the regiochemical outcome. For instance, in nitration reactions, the choice of nitrating agent and acid catalyst can switch the substitution from the C3 to the C6 position.

  • Directing Groups: The presence of a directing group on the substrate can chelate to a metal catalyst, bringing the reactive center in close proximity to a specific C-H bond and overriding the inherent reactivity of the heterocycle.

Q3: How can I predict the most likely position of functionalization on my substituted pyrazolo[1,5-a]pyridine derivative?

Predicting the regioselectivity of a reaction on a substituted pyrazolo[1,5-a]pyridine requires a careful analysis of the factors mentioned above. As a general rule of thumb:

  • For electrophilic aromatic substitution on an unsubstituted or simple pyrazolo[1,5-a]pyridine, the C3 position is the most probable site of reaction.

  • For metal-catalyzed C-H functionalization , the outcome is highly dependent on the catalytic system. Palladium-catalyzed arylations, for example, can be tuned to selectively functionalize either the C3 or C7 position.

  • The presence of electron-donating groups will generally activate the ring towards electrophilic substitution and may influence the position of attack, while electron-withdrawing groups will deactivate the ring.

  • Computational studies , such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electron density and the stability of reaction intermediates, helping to predict the most likely site of functionalization.[2]

Troubleshooting Guides

This section provides practical advice for overcoming common regioselectivity issues encountered during the functionalization of pyrazolo[1,5-a]pyridines.

Scenario 1: Halogenation

Problem: "I am trying to halogenate my pyrazolo[1,5-a]pyridine, but I am getting a mixture of isomers or no reaction at all."

Causality and Troubleshooting:

Halogenation of pyrazolo[1,5-a]pyridines typically proceeds via an electrophilic substitution mechanism and is highly regioselective for the C3 position.[1][3] If you are observing poor selectivity or low conversion, consider the following:

  • Incorrect Reagents: Standard halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent are generally effective for C3 halogenation. For a milder and more environmentally friendly approach, a hypervalent iodine(III) reagent with potassium halides in water can provide excellent regioselectivity for the C3 position.[1][3]

  • Reaction Conditions: Ensure your reaction is performed under optimal conditions. For many substrates, room temperature is sufficient. If the reaction is sluggish, gentle heating may be required. However, excessive heat can lead to side reactions and decomposition.

  • Substrate Deactivation: If your pyrazolo[1,5-a]pyridine is substituted with strongly electron-withdrawing groups, the ring may be too deactivated for electrophilic halogenation. In such cases, a more reactive halogenating agent or a different synthetic strategy may be necessary.

Workflow for Regioselective C3 Halogenation:

Caption: Decision workflow for C3-halogenation.

Scenario 2: Nitration

Problem: "My nitration reaction is giving me a mixture of 3-nitro and 6-nitro isomers, and I only want one."

Causality and Troubleshooting:

The nitration of pyrazolo[1,5-a]pyridine is a classic example of condition-dependent regioselectivity. The choice of nitrating agent and reaction medium dictates the position of substitution.

  • For C3-Nitration: Use a mixture of nitric acid and sulfuric acid. In this strongly acidic medium, the pyrazolo[1,5-a]pyridine is protonated, and the electrophilic attack of the nitronium ion (NO₂⁺) is directed to the C3 position.

  • For C6-Nitration: Use nitric acid in acetic anhydride. This reagent combination is less acidic, and the reaction proceeds through a different mechanism, favoring substitution at the C6 position of the pyrimidine ring.

Table 1: Regiocontrol in Nitration of Pyrazolo[1,5-a]pyridine

Desired ProductReagentsSolventTemperatureReference
3-Nitro-HNO₃ / H₂SO₄-0 °C to rt
6-Nitro-HNO₃ / Ac₂OAcetic Anhydride0 °C to rt
Scenario 3: Palladium-Catalyzed C-H Arylation

Problem: "I am attempting a direct C-H arylation of my pyrazolo[1,5-a]pyridine, but I am struggling to control the selectivity between the C3 and C7 positions."

Causality and Troubleshooting:

Palladium-catalyzed direct C-H arylation is a powerful tool for introducing aryl groups onto the pyrazolo[1,5-a]pyridine core. The regioselectivity between the C3 and C7 positions can be effectively controlled by the choice of ligands and additives.

  • For C3-Arylation: This is often the kinetically favored product. A simple palladium catalyst such as Pd(OAc)₂ with an additive like cesium fluoride (CsF) can selectively promote arylation at the C3 position.[4]

  • For C7-Arylation: To achieve arylation at the less reactive C7 position, a more specialized catalytic system is required. The use of a bulky phosphine ligand, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), in combination with a silver salt additive like silver(I) carbonate (Ag₂CO₃), can effectively direct the arylation to the C7 position.[4]

Experimental Protocol for Selective C7-Arylation:

  • To an oven-dried reaction vessel, add the pyrazolo[1,5-a]pyridine substrate (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and Ag₂CO₃ (1.5 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous, degassed solvent (e.g., DMF or dioxane).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C7-arylated pyrazolo[1,5-a]pyridine.

Logical Relationship for C-H Arylation Regioselectivity:

G cluster_conditions Reaction Conditions cluster_outcomes Regioselective Outcome Catalyst Catalyst C3-Arylation C3-Arylation Catalyst->C3-Arylation Pd(OAc)2 C7-Arylation C7-Arylation Catalyst->C7-Arylation Pd(OAc)2 Ligand Ligand Ligand->C7-Arylation SPhos Additive Additive Additive->C3-Arylation CsF Additive->C7-Arylation Ag2CO3

Caption: Controlling C-H arylation regioselectivity.

Scenario 4: Using Directing Groups

Problem: "I need to functionalize a specific position on the pyrazolo[1,5-a]pyridine ring that is not electronically favored, and the existing methods are not working."

Causality and Troubleshooting:

When the inherent reactivity of the pyrazolo[1,5-a]pyridine core does not lead to the desired regioisomer, the use of a directing group can be a powerful strategy. A directing group is a functional group that is temporarily installed on the molecule to direct a metal catalyst to a specific C-H bond, often through chelation.

  • Choice of Directing Group: For pyrazolo[1,5-a]pyridines, a common directing group is a pyridine ring attached at a suitable position. The nitrogen atom of the directing pyridine can coordinate to the metal catalyst, facilitating C-H activation at a nearby position. Other potential directing groups include amides, esters, and sulfoxides.[5]

  • Installation and Removal: The directing group must be installed in a way that allows for its subsequent removal or conversion to a desired functional group after the C-H functionalization step. This adds extra steps to the synthesis but provides access to otherwise unattainable isomers.

  • Reaction Optimization: The conditions for directing group-assisted C-H functionalization, including the choice of catalyst, solvent, and temperature, will need to be carefully optimized for each specific substrate and directing group combination.

Conceptual Workflow for Directing Group Strategy:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyrazole Scaffolds: A Comparative Analysis of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Pyrazoles in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic properties, including the presence of both a hydrogen bond donor (pyrrole-like N-1) and a hydrogen bond acceptor (pyridine-like N-2), allow it to serve as a versatile pharmacophore.[1][4] Pyrazole-containing compounds have demonstrated a vast spectrum of biological activities, leading to blockbuster drugs such as the anti-inflammatory agent Celecoxib.[5]

Fusing the pyrazole ring with other heterocyclic systems, such as pyridine, generates scaffolds like pyrazolo[1,5-a]pyridine. This fusion creates a rigid, planar structure with a distinct three-dimensional arrangement of functional groups, making it a "privileged scaffold" for engaging with biological targets.[6][7] These fused systems are of significant interest for their potential as anticancer, antiviral, and anti-inflammatory agents.[8][9]

This guide provides an in-depth comparison of a specific, highly functionalized member of this class, Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate , against other relevant pyrazole isomers. We will delve into a comparative analysis of their synthesis, structural characterization, and biological potential, supported by detailed experimental protocols and expert insights for researchers in the field.

The Critical Role of Isomerism in Pyrazole Chemistry

A fundamental challenge and opportunity in pyrazole chemistry is isomerism. The precise arrangement of atoms and substituents dramatically influences a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. For drug development professionals, controlling and unequivocally identifying isomers is paramount.

There are several key types of isomerism to consider:

  • Tautomerism: In unsymmetrically substituted pyrazoles, proton migration can lead to a mixture of tautomers (e.g., 3-methylpyrazole and 5-methylpyrazole), which can influence reactivity.[2]

  • Regioisomerism: During synthesis, particularly in classical condensation reactions, reactants can combine in different orientations, leading to distinct regioisomers. For example, the reaction of an unsymmetrical 1,3-diketone with hydrazine can yield two different pyrazole products.[10]

  • Fused-Ring Isomerism: The pyrazolo-pyridine system itself can exist in multiple isomeric forms based on the fusion points of the two rings, such as pyrazolo[1,5-a]pyridine, pyrazolo[3,4-b]pyridine, and pyrazolo[4,3-d]pyrimidine, each presenting a unique spatial and electronic profile.[8]

The following diagram illustrates these isomeric relationships, highlighting the structural diversity that can arise from the same core components.

G cluster_main Isomerism in Pyrazole Systems cluster_fused Fused-Ring Isomers cluster_regio Synthetic Regioisomers cluster_tauto Tautomers PyrazoloPyridine This compound P34b Pyrazolo[3,4-b]pyridine PyrazoloPyridine->P34b Regio1 1,3,5-Trisubstituted Pyrazole PyrazoloPyridine->Regio1 Tauto1 3-Substituted Pyrazole PyrazoloPyridine->Tauto1 P43d Pyrazolo[4,3-d]pyrimidine P15a_pyrimidine Pyrazolo[1,5-a]pyrimidine Regio2 1,3,4-Trisubstituted Pyrazole Tauto2 5-Substituted Pyrazole

Caption: Key isomeric relationships relevant to pyrazole-based scaffolds.

Comparative Analysis: Synthesis and Properties

The synthetic route to a specific isomer is a critical consideration, impacting yield, purity, and scalability. Here, we compare the targeted synthesis of our lead compound with a general method that often produces isomeric mixtures.

PropertyThis compoundGeneral Substituted Pyrazole Isomer (e.g., from Knorr Synthesis)
IUPAC Name This compound[11]Varies (e.g., 1,5-diphenyl-3-methyl-1H-pyrazole)
Molecular Formula C₁₁H₁₂N₂O₂[11][12]Varies
Molecular Weight 204.23 g/mol [11][12]Varies
Synthetic Strategy 1,3-Dipolar CycloadditionCyclocondensation (e.g., Knorr Synthesis)
Regiocontrol HighOften low; can produce isomeric mixtures
Key Application Potential antitubercular agent[6][13]Broad (Anti-inflammatory, Analgesic, etc.)[14][15]
Synthetic Approach 1: Regioselective Synthesis of this compound

The modern synthesis of pyrazolo[1,5-a]pyridines often employs a highly regioselective 1,3-dipolar cycloaddition. This method involves the N-amination of a substituted pyridine followed by reaction with an electron-deficient alkyne, such as an ethyl propiolate.[6] This strategy offers excellent control over the final isomeric product.

Synthetic Approach 2: Classical Pyrazole Synthesis (Knorr)

The Knorr pyrazole synthesis, first reported in 1883, involves the cyclocondensation of a β-diketone with a hydrazine derivative.[10] While robust and widely used, if the β-diketone is unsymmetrical, the reaction can proceed via two different pathways, leading to a mixture of two regioisomeric pyrazoles.[10] Separating these isomers can be challenging, requiring extensive chromatography.

The workflow below outlines the general steps from synthesis to characterization, emphasizing the critical isomer differentiation step.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_characterization Characterization Stage cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Pyridine, Hydrazine) Reaction Chemical Reaction (e.g., Cycloaddition) Start->Reaction Crude Crude Product (Potential Isomer Mixture) Reaction->Crude Purify Purification (e.g., Column Chromatography) Crude->Purify Pure Isolated Compound(s) Purify->Pure NMR Spectroscopic Analysis (1H, 13C, 2D NMR) Pure->NMR Structure Structure Elucidation & Isomer Confirmation NMR->Structure Bioassay In Vitro / In Vivo Assays Structure->Bioassay Data Activity Data (MIC, IC50) Bioassay->Data

Caption: General workflow from synthesis to biological evaluation.

Experimental Protocols

The following protocols provide detailed, validated methodologies. The "Expert Insights" sections explain the rationale behind key steps, adhering to the principles of trustworthiness and expertise.

Protocol 1: Synthesis of this compound

(Based on the general strategy for pyrazolo[1,5-a]pyridines[6])

Objective: To synthesize the target compound via a regioselective 1,3-dipolar cycloaddition.

Materials:

  • 4-methylpyridine

  • O-mesitylenesulfonylhydroxylamine (MSH)

  • Ethyl propiolate

  • Dichloromethane (DCM), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Standard glassware for organic synthesis

Procedure:

  • N-amination of Pyridine:

    • Dissolve 4-methylpyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of MSH (1.1 eq) in DCM.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 16 hours.

    • The resulting slurry contains the N-aminopyridinium salt.

  • Cycloaddition:

    • To the slurry from Step 1, add K₂CO₃ (3.0 eq) followed by the dropwise addition of ethyl propiolate (1.2 eq).

    • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor progress by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure product.

Expert Insights:

  • Causality: The use of MSH is a reliable method for the in situ generation of the N-aminopyridinium ylide. This intermediate is the key 1,3-dipole for the subsequent cycloaddition.

  • Trustworthiness: K₂CO₃ acts as a base to deprotonate the N-aminopyridinium salt, forming the reactive ylide. Its presence is essential for the reaction to proceed. The regioselectivity is dictated by the electronic properties of the ylide and the propiolate, reliably favoring the formation of the pyrazolo[1,5-a]pyridine scaffold.

Protocol 2: Spectroscopic Characterization and Isomer Differentiation

Objective: To confirm the structure of the synthesized product and differentiate it from potential isomers using Nuclear Magnetic Resonance (NMR) spectroscopy.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • 1D NMR Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum. Look for characteristic signals: the ethyl ester (triplet and quartet), the methyl group on the pyridine ring (singlet), and distinct aromatic protons.

    • Acquire a standard carbon-¹³ (¹³C) NMR spectrum. Identify the carbonyl carbon of the ester, and the carbons of the fused heterocyclic core.

  • 2D NMR for Unambiguous Assignment (if necessary):

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying isomers. It shows correlations between protons and carbons that are 2 or 3 bonds away. For example, a correlation between the protons of the 7-methyl group and the carbons of the fused ring system can confirm the substituent's position.[16]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between atoms that are close in space. It can be used to confirm the regiochemistry by observing spatial proximity between, for example, protons on the pyrazole ring and protons on the pyridine ring.[16]

Expert Insights:

  • Self-Validation: While ¹H NMR provides initial confirmation, it may not be sufficient to distinguish between closely related isomers. 2D NMR techniques like HMBC are self-validating systems. The observation of a specific long-range coupling (e.g., from the methyl protons to C7 and C8a of the ring system) provides unambiguous proof of the structure, eliminating other possibilities. This level of rigor is essential for publications and patent applications.

Comparative Biological Activity

The pyrazolo[1,5-a]pyridine scaffold is gaining significant attention for its potent biological activities. Recent studies have highlighted derivatives of this class as promising new agents against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[6][13]

  • This compound and Analogs: Compounds within the pyrazolo[1,5-a]pyridine-3-carboxamide series (a closely related analog) have shown excellent in vitro inhibitory activities against Mtb, with Minimum Inhibitory Concentration (MIC) values in the low nanomolar range.[6] One promising compound from this class demonstrated a significant reduction in bacterial load in a mouse infection model.[6] The proposed mechanism for some of these compounds involves targeting the QcrB subunit, a critical component of mycobacterial energy metabolism.[6]

  • Other Pyrazole Isomers: The broader class of pyrazole isomers exhibits an extensive range of pharmacological effects.[14] They are well-established as:

    • Anti-inflammatory agents (e.g., Celecoxib, Phenylbutazone)[15]

    • Analgesics and Antipyretics (e.g., Antipyrine)[15]

    • Anticancer agents [3]

    • Antimicrobial agents [14]

The specific biological activity is highly dependent on the substitution pattern and the overall isomeric structure. The fused pyrazolo[1,5-a]pyridine system appears to confer potent anti-tubercular properties, distinguishing it from many simple pyrazole isomers whose activities lie in other therapeutic areas.

Conclusion

The comparison between this compound and other pyrazole isomers underscores a critical principle in drug discovery: structure dictates function. While the general pyrazole class is a rich source of diverse bioactive compounds, the specific fused-ring architecture of the pyrazolo[1,5-a]pyridine scaffold directs its biological activity towards specific targets, such as those found in Mycobacterium tuberculosis.

For researchers, the key takeaway is the necessity of precise synthetic control and rigorous structural characterization. The choice of synthetic methodology directly impacts the isomeric purity of the final compound, while advanced spectroscopic techniques like 2D NMR are indispensable for validating the desired structure. Understanding these nuances is essential for the logical design and successful development of novel therapeutic agents based on these privileged heterocyclic systems.

References

  • Kumar, A., & Sharma, G. (Year). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Source not specified. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs5lOusjeUmBmDeG2BfDzHBYI9dnnO7ZU8TBnft3pIehRhE9EpBDIjwgM5yVzxQ3keJistLs-MG9KVnAqOyElVZw4SunXY-usBiULo1UATXyfcWxbucjWfxCUwr3oqRG3szFX_JJBxCwl1OW69wdJCjRas3VNN7KN4LxNET6Yq3DYdJrMOdAxlOO4oz-5fq1GNX1lkFkML95ugu1Vvgz0QhTF9udO69ghCKQhELeFqNAwpJdxr6lO62MS4nc2vOOgDFA==]
  • Barakat, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4884. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398939/]
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm]
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [URL: https://www.pharmaguideline.com/2022/07/synthesis-reactions-and-medicinal-uses-of-pyrazole.html]
  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(1), 24-43. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d1md00219g]
  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery. [URL: https://www.pharmablock.com/media/wysiwyg/Pyrazoles_in_Drug_Discovery.pdf]
  • SWAYAM Prabha IIT Madras Channels. (2021). Pyrazoles Syntheses, reactions and uses. YouTube. [URL: https://www.youtube.
  • Al-Otaibi, A. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-20. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10754020/]
  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4617. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6943265/]
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. [URL: https://www.scbt.
  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4617. [URL: https://www.mdpi.com/1420-3049/24/24/4617]
  • ResearchGate. (n.d.). Medicinally important pyrazole derivatives. [URL: https://www.researchgate.
  • Molbase. (n.d.). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. [URL: https://www.molbase.
  • Advanced ChemBlocks Inc. (n.d.). ethyl 7-methylH-pyrazolo[1,5-a]pyridine-3-carboxylate. [URL: https://www.achemblock.com/products/O31687.html]
  • ResearchGate. (2021). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. [URL: https://www.researchgate.
  • G. Padmavathi, et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5893. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9504780/]
  • Wang, B., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 9(2), 148-153. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5810237/]
  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(2), 594-629. [URL: https://www.mdpi.com/2624-8549/4/2/41]
  • Semantic Scholar. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [URL: https://www.semanticscholar.org/paper/Design%2C-Synthesis%2C-and-Development-of-Derivatives-Moszczynski-P%C4%99tkowski-Bojarski/1852467d16562098d575512250109a1506a72e70]
  • ResearchGate. (2008). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. [URL: https://www.researchgate.net/publication/225381678_Molecular_structure_of_pyrazolo15-apyrimidines_X-ray_diffractometry_and_theoretical_study]
  • Al-Hourani, B. J., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 1-15. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9201083/]
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. [URL: https://www.scbt.
  • ChemicalBook. (n.d.). ETHYL PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLATE. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717521.htm]
  • National Center for Biotechnology Information. (n.d.). Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.
  • Chu, X., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 15289-15303. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b02430]
  • Li, Y., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 41-48. [URL: https://pubmed.ncbi.nlm.nih.gov/27657805/]
  • Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/17232]
  • ResearchGate. (2016). Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. [URL: https://www.researchgate.net/publication/299525412_Synthesis_Crystal_Structure_and_bIological_Activity_of_5-4-fluorophenyl-NN-dimethyl-7-trifluoromethylPyrazolo15-aPyrimidine-3-carboxamide]
  • National Center for Biotechnology Information. (n.d.). Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/58063474]
  • Cnsreagent. (n.d.). Ethyl 7-methylH-pyrazolo[1,5-a]pyridine-3-carboxylate. [URL: https://www.cnsreagent.
  • MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [URL: https://www.mdpi.com/1420-3049/27/19/6257]
  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [URL: https://www.mdpi.com/1420-3049/26/11/3342]

Sources

A Comparative Guide to the Biological Activities of Pyrazolo[1,5-a]pyridine and Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Two Privileged Heterocycles in Drug Discovery

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine and indazole scaffolds have emerged as "privileged structures" due to their remarkable versatility and presence in a multitude of biologically active compounds.[1][2] Their structural similarities, both featuring a fused pyrazole ring system, belie significant differences in their electronic properties and spatial arrangement, which in turn dictate their interactions with biological targets. This guide provides a comparative analysis of the biological activities of these two important heterocyclic systems, supported by experimental data and mechanistic insights, to aid researchers in the strategic design of novel therapeutics.

Structural and Electronic Distinctions: The Foundation of Divergent Activities

At a glance, the pyrazolo[1,5-a]pyridine and indazole cores appear closely related. Both are bicyclic aromatic systems containing a pyrazole ring fused to a six-membered ring. However, the key distinction lies in the nature of the six-membered ring and the position of the nitrogen atoms.

  • Indazole: This scaffold consists of a pyrazole ring fused to a benzene ring. The two nitrogen atoms are adjacent within the five-membered ring. This arrangement imparts a unique electronic distribution and hydrogen bonding capability. Indazole-containing compounds are known for a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[3]

  • Pyrazolo[1,5-a]pyridine: In this case, the pyrazole ring is fused to a pyridine ring. The placement of the nitrogen in the six-membered ring significantly alters the molecule's electronics and steric profile compared to indazole. Pyrazolo[1,5-a]pyrimidines, a closely related and extensively studied class, are particularly recognized for their potent protein kinase inhibitory activity.[1][4]

These fundamental structural differences are the primary determinants of the distinct pharmacological profiles observed for derivatives of these two scaffolds.

Comparative Analysis of Key Biological Activities

Anticancer Activity: A Tale of Diverse Mechanisms

Both pyrazolo[1,5-a]pyridines and indazoles have yielded a wealth of potent anticancer agents, though they often achieve this through distinct mechanisms of action.

Pyrazolo[1,5-a]pyridines as Kinase Inhibitors:

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors for targeted cancer therapy.[4] Its structure can effectively mimic the purine core of ATP, enabling competitive binding to the ATP-binding pocket of various kinases.[5] This has led to the development of inhibitors for a range of kinases implicated in cancer, including EGFR, B-Raf, MEK, and CDKs.[1][4] For example, a series of pyrazolo[1,5-a]pyridines were identified as selective inhibitors of PI3 kinase p110α, with compound 5x showing an IC50 of 0.9 nM and demonstrating in vivo activity in a human xenograft model.[6]

Indazoles in Oncology: Beyond Kinase Inhibition:

Indazole-based anticancer agents also exhibit significant activity, with several approved drugs like axitinib and pazopanib featuring this core structure.[7][8] While some indazoles do function as kinase inhibitors, their anticancer effects can also be mediated through other mechanisms. For instance, some indazole derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[9] Others have demonstrated the ability to disrupt cancer cell migration and invasion by modulating matrix metalloproteinases.[9]

dot

PzP Pyrazolo[1,5-a]pyridine Kinase Protein Kinase PzP->Kinase Inhibits Ind Indazole Ind->Kinase Inhibits Apoptosis Apoptosis Induction Ind->Apoptosis Induces Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis->Proliferation Inhibits Cancer Cancer Progression Proliferation->Cancer

Caption: Mechanisms of Anticancer Activity.

Table 1: Comparative Anticancer Activity of Representative Compounds

Compound ClassTarget/MechanismCell Line(s)IC50/GI50Reference
Pyrazolo[1,5-a]pyridinePI3Kα inhibitorHCT-1160.9 nM[6]
Pyrazolo[1,5-a]pyrimidineCDK2/TRKA inhibitorVariousMean GI% 43.9[10]
Pyrazolo[1,5-a]pyrimidineAnticancerMCF-7, Hep-210.80-19.84 µM (MCF-7)[11]
Indazole DerivativeAntiproliferativeVarious0.23–1.15 μM[9]
Indazole DerivativeEGFR kinase inhibitorHCC827, H19752.5 µM, 9.8 µM[12]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[11]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized pyrazolo[1,5-a]pyrimidine or indazole derivatives are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[13]

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Both scaffolds have demonstrated significant potential in the development of anti-inflammatory agents.

Indazoles as COX and Cytokine Inhibitors:

Indazole derivatives have a well-documented history of anti-inflammatory activity.[14][15] Their mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[16][17][18] Some indazoles also exhibit free radical scavenging activity, which contributes to their anti-inflammatory effects.[16]

Pyrazolo[1,5-a]pyridines in Inflammation:

While perhaps more renowned for their anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives also possess anti-inflammatory capabilities.[1] Similar to indazoles, their mechanism can involve the inhibition of COX-2.[19] The structural versatility of this scaffold allows for the design of compounds that can modulate various inflammatory pathways.

dot

PzP Pyrazolo[1,5-a]pyridine COX2 COX-2 PzP->COX2 Inhibits Ind Indazole Ind->COX2 Inhibits Cytokines Pro-inflammatory Cytokines Ind->Cytokines Inhibits Inflammation Inflammatory Response COX2->Inflammation Mediates Cytokines->Inflammation Mediates

Caption: Anti-inflammatory Mechanisms.

Table 2: Comparative Anti-inflammatory Activity

Compound ClassTarget/MechanismIn Vivo/In Vitro ModelActivityReference
Indazole DerivativesCOX-2, Cytokine InhibitionCarrageenan-induced paw edemaSignificant inhibition[16][18]
Indazole DerivativeiNOS inhibitorIn vitro enzyme assaySelective for iNOS[20]
Pyrazolo[1,5-a]pyrimidineCOX-2 inhibitorIn vitro enzyme assaySelective for COX-2[19]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Sprague Dawley rats are used for the in vivo assessment of acute inflammation.[21]

  • Compound Administration: The test compounds (indazole or pyrazolo[1,5-a]pyridine derivatives) and a standard anti-inflammatory drug (e.g., etoricoxib) are administered orally or intraperitoneally at a specific dose.[21]

  • Induction of Inflammation: After a set time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Paw Volume Measurement: The volume of the paw is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group that received only the vehicle.[21]

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of both pyrazolo[1,5-a]pyridine and indazole have shown promising activity against a range of microbial pathogens.

Indazoles as Antimicrobial Agents:

Indazole derivatives have been reported to possess antibacterial, antifungal, and antiprotozoal activities.[22] Some have been identified as DNA gyrase B inhibitors, a key bacterial enzyme.[22] Their broad spectrum of activity makes them attractive scaffolds for the development of new anti-infective agents.

Pyrazolo[1,5-a]pyrimidines in Antimicrobial Research:

The pyrazolo[1,5-a]pyrimidine core is also a valuable template for the design of antimicrobial compounds.[23][24] Certain derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[23] The mechanism of action for some pyrazolo[1,5-a]pyrimidines is believed to involve the inhibition of MurA, an essential enzyme in bacterial cell wall biosynthesis.[25]

Table 3: Comparative Antimicrobial Activity

Compound ClassTarget Organism(s)MIC/ActivityReference
Indazole DerivativesG. intestinalis, E. histolytica, T. vaginalisMore potent than metronidazole[22]
Indazole DerivativesCandida albicans, R. oryzaePotential antifungal activity[26]
Pyrazolo[1,5-a]pyrimidineGram-positive and Gram-negative bacteriaPotent activity[23]
Pyrazolo[1,5-a]pyrimidineEscherichia coliMIC = 1.95 µg/mL[25]

Conclusion: Guiding Future Drug Design

The pyrazolo[1,5-a]pyridine and indazole scaffolds, while structurally related, offer distinct advantages and opportunities for drug discovery. The pyrazolo[1,5-a]pyridine framework, particularly the pyrazolo[1,5-a]pyrimidine variant, is exceptionally well-suited for the development of kinase inhibitors due to its ability to effectively occupy the ATP binding site. In contrast, the indazole scaffold has demonstrated a broader range of mechanisms for its anticancer and anti-inflammatory effects, extending beyond kinase inhibition to include the modulation of apoptosis and cytokine production.

For researchers and drug development professionals, the choice between these two scaffolds should be guided by the specific biological target and desired mechanism of action. The extensive body of literature on both systems provides a solid foundation for structure-activity relationship (SAR) studies and the rational design of new, more potent, and selective therapeutic agents. The continued exploration of these privileged scaffolds will undoubtedly lead to the discovery of novel drugs to address a wide range of diseases.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Recent Advances in the Development of Indazole‐based Anticancer Agents. ChemistrySelect.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry.
  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing.
  • A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. Innovat International Journal Of Medical & Pharmaceutical Sciences.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed.
  • Synthesis and biological evaluation of indazole deriv
  • A Review of Indazole derivatives in Pharmacotherapy of inflammation.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed.
  • [Synthesis and anti-inflammatory activity of some indazole deriv
  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused deriv
  • Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines.
  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles.
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines.
  • In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evalu
  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley r
  • Structures of the antimicrobial pyrazolo[1,5-a]pyrimidines and the target pyrazolo[1,5-a]pyrimidines 5a–d, 10a–f, 15a, b and 16a–d.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre

Sources

A Senior Application Scientist's Guide to the Validation of Pyrazolo[1,5-a]pyridine Derivatives as p38 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the validation of a new inhibitor class is a multi-faceted process demanding rigorous biochemical and cellular characterization. This guide provides an in-depth, experience-driven comparison of pyrazolo[1,5-a]pyridine derivatives as inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical node in the cellular response to stress and inflammation. We will dissect the validation workflow, compare performance against established inhibitors, and provide detailed experimental protocols to ensure reproducibility.

The Rationale: Why Target p38 MAPK?

The p38 MAPK signaling pathway is a cornerstone of the cellular response to inflammatory cytokines and environmental stress.[1] As part of the broader MAPK superfamily, the p38 pathway is integral to regulating a vast array of cellular processes, including inflammation, apoptosis, and cell cycle progression.[2][3] Its activation by stimuli like lipopolysaccharides (LPS), UV light, and pro-inflammatory cytokines such as TNF-α and IL-1β triggers a kinase cascade.[4][5] This cascade typically involves a MAP3K (e.g., TAK1) activating a MAP2K (primarily MKK3 and MKK6), which in turn dually phosphorylates p38 MAPK at conserved threonine and tyrosine residues (Thr180/Tyr182) to activate it.[1][6]

Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, leading to the production of key inflammatory mediators like TNF-α and IL-6.[3][4] Given its central role in driving inflammation, p38 MAPK is a compelling therapeutic target for autoimmune and inflammatory diseases.[4] However, the development of safe and effective p38 inhibitors has been challenging, often hindered by off-target effects and a lack of clinical efficacy.[7][] This necessitates the exploration of novel chemical scaffolds like the pyrazolo[1,5-a]pyridines.[9][10]

p38_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects stress Environmental Stress (UV, Osmotic Shock) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k P p38 p38 MAPK (α, β, γ, δ) map2k->p38 P (Thr180/Tyr182) substrates Downstream Substrates (MK2, ATF-2, p53) p38->substrates P transcription Transcription Factors (CREB, AP-1) substrates->transcription response Cellular Response (Inflammation, Apoptosis) transcription->response inhibitor Pyrazolo[1,5-a]pyridines (p38 Inhibitors) inhibitor->p38

Caption: The p38 MAPK signaling cascade and point of inhibition.

The Validation Funnel: A Step-Wise Approach

Validating a new inhibitor class is a hierarchical process. We begin with purified components to understand direct biochemical potency and progress to complex cellular systems to assess physiological relevance, and finally to in vivo models for efficacy.

Validation_Workflow start Pyrazolo[1,5-a]pyridine Scaffold Library biochem Step 1: In Vitro Biochemical Assay (Direct Target Engagement) start->biochem biochem_exp e.g., p38α Kinase Assay (ADP-Glo) Measures IC₅₀ on purified enzyme biochem->biochem_exp cell_based Step 2: Cell-Based Target Validation (Activity in a Biological Context) biochem->cell_based Lead Compounds cell_based_exp e.g., p-p38 Western Blot Confirms target inhibition in cells cell_based->cell_based_exp cell_func Step 3: Cellular Functional Assay (Downstream Pathway Effect) cell_based->cell_func cell_func_exp e.g., LPS-induced TNF-α Release (ELISA) Measures inhibition of inflammatory response cell_func->cell_func_exp invivo Step 4: In Vivo Efficacy Models (Therapeutic Potential) cell_func->invivo Optimized Leads invivo_exp e.g., Collagen-Induced Arthritis (CIA) Model Assesses reduction of disease symptoms invivo->invivo_exp

Sources

A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine Analogs as p110α-Selective PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) for a potent class of molecules built on the pyrazolo[1,5-a]pyridine scaffold. We will focus on analogs of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate, contextualizing their activity as highly selective inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3Kα). This guide will dissect the causal relationships behind structural modifications and their impact on potency and selectivity, compare these analogs to other classes of PI3K inhibitors, and provide detailed experimental protocols for key biological assays.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in PI3Kα Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway, often through mutations in the PIK3CA gene which encodes the p110α catalytic subunit, is a hallmark of many human cancers.[2] This makes PI3Kα a high-priority target for anticancer drug development.

The pyrazolo[1,5-a]pyridine core has emerged as a privileged scaffold for developing potent and, crucially, isoform-selective PI3K inhibitors.[3] Unlike pan-PI3K inhibitors that target multiple isoforms and often suffer from significant toxicities like hyperglycemia due to off-target inhibition of PI3Kα in normal tissues, highly selective p110α inhibitors offer a promising therapeutic window, particularly for PIK3CA-mutant tumors.[2][4] This guide focuses on a series of pyrazolo[1,5-a]pyridine analogs, exploring the nuanced structural modifications that govern their potent inhibitory activity against p110α.

Synthesis of the Pyrazolo[1,5-a]pyridine Core

The construction of the pyrazolo[1,5-a]pyridine heterocyclic system is most commonly and efficiently achieved through a [3+2] cycloaddition reaction.[5][6] This method involves the reaction of an N-aminopyridinium ylide (the 1,3-dipole) with an electron-deficient alkyne, such as ethyl propiolate, which serves as the dipolarophile.

The causality behind this experimental choice lies in its high efficiency and regioselectivity. The N-aminopyridinium salt is first treated with a base (e.g., potassium carbonate) to generate the reactive N-ylide intermediate in situ. This ylide then undergoes a concerted cycloaddition with the alkyne, followed by an oxidative aromatization step to yield the stable pyrazolo[1,5-a]pyridine ring system. This approach allows for the modular construction of analogs by varying the substituents on both the N-aminopyridine precursor and the alkyne.

G cluster_0 Synthesis Workflow N_amino N-Aminopyridinium Salt Ylide N-Ylide Intermediate (1,3-dipole) N_amino->Ylide Deprotonation Base Base (e.g., K2CO3) Base->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Alkyne Electron-Deficient Alkyne (e.g., Ethyl Propiolate) Alkyne->Cycloaddition Oxidation Oxidative Aromatization Cycloaddition->Oxidation Product Pyrazolo[1,5-a]pyridine Core Oxidation->Product G SAR_Summary SAR_Summary G cluster_1 PI3Kα Inhibition Assay Workflow Start Plate Compound/ Vehicle (0.5 µL) AddEnzyme Add Enzyme/Lipid Substrate (4 µL) Start->AddEnzyme AddATP Initiate with ATP (0.5 µL) AddEnzyme->AddATP Incubate1 Incubate (60 min, RT) AddATP->Incubate1 AddADP Add ADP-Glo™ Reagent (5 µL) Incubate1->AddADP Incubate2 Incubate (40 min, RT) AddADP->Incubate2 AddDetect Add Kinase Detection Reagent (10 µL) Incubate2->AddDetect Incubate3 Incubate (30 min, RT) AddDetect->Incubate3 Read Measure Luminescence Incubate3->Read

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Structure in Kinase Inhibitor Design

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyridine core has emerged as a "privileged scaffold".[1][2] This N-heterocyclic system, a fusion of pyrazole and pyrimidine rings, offers a rigid, planar framework amenable to extensive synthetic modification.[1] Its versatility has led to the development of numerous potent inhibitors targeting a wide array of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[3][4] Several approved drugs and clinical candidates feature this core, highlighting its significance in medicinal chemistry.[5]

However, the very nature of the kinome, with its highly conserved ATP-binding pocket across over 500 members, presents a formidable challenge: achieving inhibitor selectivity.[6] Cross-reactivity, or the inhibition of unintended "off-target" kinases, can lead to unforeseen toxicities or, in some cases, unexpected therapeutic benefits.[3][6] This guide provides a comparative analysis of the cross-reactivity profiles of several pyrazolo[1,5-a]pyridine-based kinase inhibitors, supported by experimental data. We will delve into the methodologies used to assess selectivity and explore the signaling pathway context to understand the implications of on- and off-target inhibition.

Comparative Analysis of Inhibitor Selectivity

The potency and selectivity of a kinase inhibitor are typically quantified by its half-maximal inhibitory concentration (IC50) against the intended target and a panel of other kinases. A lower IC50 value indicates higher potency. The ratio of IC50 values between off-target and on-target kinases serves as a measure of selectivity.

Here, we compare a selection of pyrazolo[1,5-a]pyridine derivatives that have been evaluated against various kinases.

Table 1: Cross-Reactivity Profile of Pyrazolo[1,5-a]pyrimidine Derivatives Targeting CDK2 and TRKA
CompoundTarget Kinase(s)CDK2 IC50 (µM)TRKA IC50 (µM)Notes
6d Dual CDK2/TRKA0.550.57Demonstrates potent dual inhibition with minimal selectivity between the two kinases.[7]
6n Dual CDK2/TRKA0.780.98Replacement of a cyano group (in 6d) with an ethoxycarbonyl group slightly reduces potency.[7]
6p Dual CDK2/TRKA0.671.34Bromo-substitution on the phenyl ring shows better activity than the chloro-substituted analog (6o).[7]
Milciclib CDK2/TRKA--A known oral agent with cross-reactivity against other CDKs and potent inhibition of TRKA and TRKC.[7]

Data synthesized from a study on dual CDK2/TRKA inhibitors.[7]

Table 2: Selectivity of Pyrazolo[1,5-a]pyridine-Based PI3K Inhibitors
CompoundTarget Isoformp110α IC50 (nM)p110β IC50 (nM)p110δ IC50 (nM)p110γ IC50 (nM)
Compound 5x p110α0.9>1000>1000>1000
CPL302415 (6) p110δ1422254401816902

Compound 5x demonstrates high selectivity for the p110α isoform of PI3K.[8] In contrast, CPL302415 (6) is a potent and selective inhibitor of the p110δ isoform.[9]

These tables illustrate the diverse selectivity profiles that can be achieved with the pyrazolo[1,5-a]pyridine scaffold. While some derivatives are designed as potent dual inhibitors, others can be finely tuned to selectively target specific kinase isoforms.[7][8]

Methodologies for Assessing Kinase Inhibitor Cross-Reactivity

Objective evaluation of inhibitor selectivity relies on robust and standardized experimental protocols. Here, we outline two widely used methodologies.

Experimental Workflow: Kinome-Wide Profiling

Kinome-wide profiling assays are essential for a comprehensive understanding of an inhibitor's selectivity. These assays screen a compound against a large panel of kinases.

G cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis compound Pyrazolo[1,5-a]pyridine Inhibitor Stock (in DMSO) binding_assay Competition Binding Assay (e.g., KINOMEscan) compound->binding_assay kinase_panel Panel of >400 Recombinant Kinases kinase_panel->binding_assay quantification Quantitative PCR or Fluorescence Reading binding_assay->quantification calculation Calculate % Inhibition or Dissociation Constant (Kd) quantification->calculation visualization Generate Selectivity Profile (e.g., TREEspot) calculation->visualization

Caption: Workflow for Kinome-Wide Inhibitor Profiling.

KINOMEscan™ Competition Binding Assay Protocol:

This method quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase.[10][11]

  • Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to generate an affinity resin.[10] The beads are then blocked to reduce non-specific binding.[10]

  • Binding Reaction: The assay is assembled by combining the DNA-tagged kinase, the liganded affinity beads, and the test compound (at various concentrations) in a binding buffer.[10] This mixture is incubated to allow for competitive binding.[10]

  • Washing: The affinity beads are washed to remove any unbound kinase.[10]

  • Elution: The bound kinase is eluted from the beads.[10]

  • Quantification: The concentration of the eluted kinase is measured via quantitative PCR (qPCR) of the DNA tag.[10][11] A lower amount of eluted kinase compared to a control (e.g., DMSO) indicates that the test compound has bound to the kinase and prevented its capture by the affinity resin.[11]

  • Data Analysis: The results are used to calculate the percent inhibition or the dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase in the panel.[11]

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay Protocol:

HTRF assays are a popular method for determining the IC50 of an inhibitor against a specific kinase in a high-throughput format.[1]

  • Compound Dispensing: Dispense the pyrazolo[1,5-a]pyridine inhibitor at various concentrations into a microplate.[1]

  • Enzyme Addition: Add the target kinase, diluted in the appropriate enzymatic buffer, to the wells containing the inhibitor.[1] Incubate briefly to allow for inhibitor-enzyme binding.[1]

  • Reaction Initiation: Add a mixture of the kinase substrate (e.g., a biotinylated peptide) and ATP to start the enzymatic reaction.[1][3] Incubate at room temperature to allow for substrate phosphorylation.[1]

  • Detection: Stop the reaction and detect the phosphorylated product by adding a detection reagent mixture.[1] This typically contains a europium (Eu)-conjugated anti-phospho-antibody (donor) and streptavidin-XL665 (acceptor).[1]

  • Signal Reading: After a final incubation period, measure the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[1]

  • Data Analysis: The HTRF ratio (intensity at 665 nm / intensity at 620 nm) is calculated.[1] This ratio is proportional to the amount of phosphorylated substrate. Plotting the HTRF ratio against the inhibitor concentration allows for the determination of the IC50 value.[12]

Signaling Pathway Context: The Impact of Cross-Reactivity

Understanding the signaling pathways in which the target and off-target kinases operate is crucial for predicting the biological consequences of cross-reactivity.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation.[13][14]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) Downstream Cell Survival, Growth, Proliferation Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473)

Caption: Simplified PI3K/Akt Signaling Pathway.

Inhibition of different PI3K isoforms can have distinct effects. For example, p110α is frequently mutated in cancer, making it a key therapeutic target.[8] Conversely, p110δ is primarily expressed in hematopoietic cells, and its inhibition is a strategy for treating certain leukemias and inflammatory diseases.[9] An inhibitor designed for p110α that also potently inhibits p110δ could lead to unintended immunosuppressive effects.

TrkA Signaling Pathway

TrkA is the high-affinity receptor for Nerve Growth Factor (NGF) and is crucial for neuronal survival and differentiation.[8][15]

G NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Dimerization Dimerization & Autophosphorylation TrkA->Dimerization Ras_MAPK Ras/MAPK Pathway Dimerization->Ras_MAPK PI3K_Akt_path PI3K/Akt Pathway Dimerization->PI3K_Akt_path PLCg PLCγ Pathway Dimerization->PLCg Differentiation Neuronal Differentiation Ras_MAPK->Differentiation Survival Neuronal Survival PI3K_Akt_path->Survival

Caption: Overview of TrkA Signaling Pathways.

While TrkA is a validated target in cancers with NTRK gene fusions, off-target inhibition of TrkA by an inhibitor designed for another kinase could potentially interfere with normal neuronal function.[16] Conversely, a dual inhibitor of TrkA and another cancer-relevant kinase, like CDK2, could offer a synergistic anti-tumor effect.[7]

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold is a remarkably versatile platform for the design of potent kinase inhibitors. The examples presented in this guide demonstrate that while some derivatives can be engineered for high selectivity, cross-reactivity remains a critical consideration. A thorough understanding of an inhibitor's selectivity profile, generated through comprehensive and standardized assays, is paramount for the development of safe and effective therapeutics.

Future research will likely focus on leveraging computational modeling and structure-based design to further refine the selectivity of pyrazolo[1,5-a]pyridine-based inhibitors.[3] The continued development of advanced profiling techniques will also be essential for accurately predicting the on- and off-target effects of these promising compounds, ultimately paving the way for the next generation of targeted therapies.

References

  • Al-Obaidi, H., & Al-Shammari, A. M. (2021). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Barros, T. A., & de Oliveira, R. A. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Singh, U. P., & Gahtori, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Kumar, A., Sharma, S., & Singh, R. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Molecular Diversity. Available at: [Link]

  • Li, Y., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Huang, E. J., & Reichardt, L. F. (2003). TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION. Annual Review of Biochemistry. Available at: [Link]

  • López-López, D., et al. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Hylands, L., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Liu, Y., et al. (2020). Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry. Scribd. Available at: [Link]

  • Celon, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules. Available at: [Link]

  • Harris, S. F., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Paruch, K., et al. (2007). Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ghorab, M. M., et al. (2018). Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. Bioorganic Chemistry. Available at: [Link]

  • Nishiguchi, N., et al. (2008). The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Available at: [Link]

  • Hylands, L., et al. (2012). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Efficacy and Tolerability of Pyrazolo[1,5- a ]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. Available at: [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Available at: [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase. Available at: [Link]

  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Available at: [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • KEGG. (n.d.). PI3K-Akt signaling pathway - Homo sapiens (human). Available at: [Link]

  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Available at: [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Available at: [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry. Available at: [Link]

  • HMS LINCS Project. (n.d.). Assays. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Available at: [Link]

  • Shokat, K. M., et al. (2013). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Reports. Available at: [Link]

  • ResearchGate. (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible... Available at: [Link]

  • Krišt'an, O., & Koča, J. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • edX. (n.d.). IC50 Determination. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-b]pyridine Derivatives in Kinase Inhibition and Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as the basis for potent and selective therapeutic agents is perpetual. Among these, the fused bicyclic systems of pyrazolopyrimidines and pyrazolopyridines have emerged as "privileged structures" due to their remarkable and diverse biological activities. This guide provides a comprehensive comparison of the efficacy of two prominent isomeric scaffolds: pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. Drawing upon a wealth of experimental data, we will delve into their synthesis, anticancer activities, and mechanisms of action, with a particular focus on their role as protein kinase inhibitors.

The Tale of Two Scaffolds: Structural Nuances and Synthetic Accessibility

The fundamental difference between pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines lies in the fusion of the pyrazole and six-membered heteroaromatic rings, which dictates their three-dimensional shape and electronic properties. This structural variance influences their interaction with biological targets and provides distinct opportunities for chemical modification.[1][2]

Pyrazolo[1,5-a]pyrimidines are characterized by a fused bicyclic system incorporating both pyrazole and pyrimidine rings.[1] Their synthesis is often achieved through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, a versatile and widely adopted strategy.[3] Other synthetic methodologies include cyclization reactions, microwave-assisted synthesis, and multi-component reactions, which allow for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[3][4]

Pyrazolo[3,4-b]pyridines , on the other hand, feature a fusion between a pyrazole and a pyridine ring.[2] Similar to their pyrimidine counterparts, their synthesis frequently involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds.[2] The regioselectivity of these reactions can be influenced by the nature of the substituents on the starting materials.[2]

Comparative Efficacy in Oncology: A Focus on Kinase Inhibition

Both scaffolds have proven to be fertile ground for the discovery of potent anticancer agents, largely through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3][4]

Pyrazolo[1,5-a]pyrimidine Derivatives: A Multi-Kinase Targeting Powerhouse

The pyrazolo[1,5-a]pyrimidine core has been successfully exploited to develop inhibitors against a wide array of kinases. These derivatives have demonstrated exceptional potential as ATP-competitive and allosteric inhibitors of protein kinases.[3][4]

Key kinase targets for pyrazolo[1,5-a]pyrimidine derivatives include:

  • Tropomyosin Receptor Kinases (TRKs): This scaffold is a cornerstone in the development of TRK inhibitors for treating solid tumors with NTRK gene fusions.[5] Notably, the FDA-approved drugs Larotrectinib and Entrectinib, used for NTRK fusion cancers, feature the pyrazolo[1,5-a]pyrimidine nucleus.[5]

  • Cyclin-Dependent Kinases (CDKs): Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, such as CDK2, playing a role in cell cycle regulation.[6][7]

  • Pim-1 Kinase: This serine/threonine kinase is an attractive target in oncology, and pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective Pim-1 inhibitors.[8]

  • FLT3 Kinase: Internal tandem duplications of the FLT3 gene (FLT3-ITD) are common in acute myeloid leukemia (AML). Pyrazolo[1,5-a]pyrimidine derivatives have been discovered as potent inhibitors of FLT3-ITD, including mutations that confer resistance to other inhibitors.[9]

  • Other Kinases: This versatile scaffold has also yielded inhibitors for EGFR, B-Raf, and MEK, highlighting its broad applicability in targeting various oncogenic signaling pathways.[1][3][4]

Pyrazolo[3,4-b]pyridine Derivatives: Potent and Selective Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has also demonstrated significant promise in the development of kinase inhibitors with notable anticancer activity.

Key kinase targets for pyrazolo[3,4-b]pyridine derivatives include:

  • Tropomyosin Receptor Kinases (TRKs): Similar to their pyrimidine isomers, pyrazolo[3,4-b]pyridines have been successfully designed as potent TRK inhibitors.[10][11]

  • Cyclin-Dependent Kinases (CDKs): A number of 3,5-disubstituted pyrazolo[3,4-b]pyridines have been synthesized and shown to be potent and selective inhibitors of CDK1 and CDK2, leading to cell cycle arrest and apoptosis in tumor cells.[12][13][14] Some derivatives have also been identified as dual CDK2/PIM1 inhibitors.[15]

  • Fibroblast Growth Factor Receptors (FGFRs): This class of compounds has yielded potent and selective inhibitors of FGFR kinases, with some demonstrating significant antitumor activity in in vivo models.[16]

  • Topoisomerase IIα: Certain pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit Topoisomerase IIα, an essential enzyme for DNA replication and repair, leading to DNA damage and apoptosis in cancer cells.[17]

Quantitative Comparison of In Vitro Efficacy

To provide a clear comparison of the potency of derivatives from both scaffolds, the following tables summarize their in vitro activity against various cancer cell lines and protein kinases, as reported in the literature.

Table 1: In Vitro Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDCancer Cell LineCancer TypeIC50 / GI50 (µM)Reference Drug (IC50 / GI50 in µM)
14a HCT116Human Colon Tumor0.0020Not specified
Compound 6n 56 cell linesVariousMean Growth Inhibition = 43.9%Not specified
Compound 6t Not specifiedNot specifiedCDK2 IC50 = 0.09Ribociclib (0.07)
Compound 6s Not specifiedNot specifiedTRKA IC50 = 0.45Larotrectinib (0.07)

Data extracted from multiple sources for illustrative comparison.[7][18]

Table 2: In Vitro Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget/Cell LineActivityValueReference Drug
C03 TRKAIC5056 nMNot specified
C03 Km-12 cell lineIC500.304 µMNot specified
Compound 8c NCI 60-cell panelGI50 MG-MID1.33 µMNot specified
Compound 9a HelaIC502.59 µMDoxorubicin (2.35 µM)
Compound 14g HCT-116IC501.98 µMDoxorubicin (2.11 µM)
Compound 6b HCT-116Selectivity Index15.05Staurosporine

Data extracted from multiple sources for illustrative comparison.[10][11][14][15][17]

Mechanistic Insights: Signaling Pathways and Cellular Effects

The anticancer efficacy of these derivatives stems from their ability to modulate critical cellular signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of proliferation.

Key Signaling Pathway: TRK Signaling in Cancer

Tropomyosin receptor kinases (TRKs) are activated by neurotrophins and play a crucial role in cell proliferation and differentiation.[10] Chromosomal rearrangements leading to NTRK gene fusions result in constitutively active TRK fusion proteins that drive tumorigenesis. Both pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine-based inhibitors block the ATP-binding site of TRK kinases, thereby inhibiting downstream signaling pathways such as the MAPK and PI3K/AKT pathways.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Derivatives Pyrazolo_pyrimidine->TRK Inhibit Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivatives Pyrazolo_pyridine->TRK Inhibit RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the TRK signaling pathway by pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine derivatives.

Experimental Protocols: A Guide to Key Assays

The evaluation of the efficacy of these compounds relies on a battery of standardized in vitro and in vivo assays. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (Example: TRKA)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human TRKA enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, the TRKA enzyme, and the test compound.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed (or ATP consumed) using a suitable detection reagent and a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxic or cytostatic effects of a compound.

Materials:

  • Cancer cell line of interest (e.g., Km-12)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (e.g., TRKA, CDK2) Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Kinase_Assay->Cell_Cycle_Analysis Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) Proliferation_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle_Analysis->Apoptosis_Assay Lead_Compound Lead Compound Identification Apoptosis_Assay->Lead_Compound Xenograft_Model Tumor Xenograft Model in Mice PK_Studies Pharmacokinetic Studies Xenograft_Model->PK_Studies Toxicity_Studies Toxicity Studies PK_Studies->Toxicity_Studies Start Compound Synthesis (Pyrazolo[1,5-a]pyrimidine or Pyrazolo[3,4-b]pyridine) Start->Kinase_Assay Start->Proliferation_Assay Lead_Compound->Xenograft_Model

Sources

A Comparative Guide to the Biological Evaluation of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of derivatives stemming from the ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from preclinical studies, offering objective comparisons of compound performance and the experimental methodologies used for their evaluation. We will explore the anticancer, antimicrobial, and anti-inflammatory potential of this promising class of heterocyclic compounds, grounded in experimental data and mechanistic insights.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry, recognized for its structural rigidity, synthetic accessibility, and broad spectrum of biological activities. Its structural similarity to purines allows it to interact with a variety of biological targets. The specific substitution pattern of a 7-methyl group and a 3-carboxylate functional group provides a key starting point for the generation of diverse chemical libraries with distinct pharmacological profiles. This guide will focus on the derivatization of this core structure and the resulting impact on its biological efficacy.

I. Synthesis of the Core Scaffold and Its Derivatives

The foundational step in evaluating these compounds is a robust synthetic strategy. The this compound core is typically synthesized via a 1,3-dipolar cycloaddition reaction. This involves the N-amination of a substituted pyridine followed by reaction with an appropriate propiolate.

General Synthetic Workflow

The general synthetic route to produce pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, which are frequently explored for their biological activity, is outlined below. The initial ester, this compound, is hydrolyzed to its corresponding carboxylic acid, which is then coupled with a variety of amines to generate a library of carboxamide derivatives.[1]

Synthesis_Workflow cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Derivatization 2,4-dimethylpyridine 2,4-dimethylpyridine N_amination N-amination (e.g., MSH) 2,4-dimethylpyridine->N_amination N_aminopyridinium_salt N-aminopyridinium salt N_amination->N_aminopyridinium_salt cycloaddition 1,3-Dipolar Cycloaddition N_aminopyridinium_salt->cycloaddition ethyl_propiolate Ethyl propiolate ethyl_propiolate->cycloaddition core_ester Ethyl 7-methylpyrazolo[1,5-a]- pyridine-3-carboxylate cycloaddition->core_ester hydrolysis Hydrolysis core_ester->hydrolysis carboxylic_acid 7-methylpyrazolo[1,5-a]pyridine- 3-carboxylic acid amidation Amidation (Various Amines) carboxylic_acid->amidation hydrolysis->carboxylic_acid derivatives Carboxamide Derivatives amidation->derivatives

Caption: General synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.

II. Comparative Anticancer Activity

Derivatives of the broader pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine classes have demonstrated significant potential as anticancer agents.[2][3] While specific data for 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate derivatives is limited in publicly accessible literature, the general findings for related structures provide a strong rationale for their investigation.

Mechanistic Insights: Kinase Inhibition

A primary mechanism of action for the anticancer effects of pyrazolo-fused heterocycles is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of B-Raf kinase, a key component of the MAPK/ERK signaling pathway.[4]

MAPK_Pathway MAPK/ERK Signaling Pathway and Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras activates Raf B-Raf / Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Derivatives Inhibitor->Raf inhibits

Caption: Inhibition of the MAPK/ERK pathway by pyrazole derivatives.

Comparative In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative pyrazolo-fused pyrimidine derivatives against various cancer cell lines. This data, while not specific to the 7-methyl series, illustrates the potential of the broader scaffold.

Compound IDScaffoldR GroupCell LineIC₅₀ (µM)Reference
10e Pyrazolo[3,4-d]pyrimidin-4-one5-(4-nitrobenzylideneamino)MCF-711[2]
10d Pyrazolo[3,4-d]pyrimidin-4-one5-(4-chlorobenzylideneamino)MCF-712[2]
5a Pyrazolo[3,4-b]pyridine4-(4-methylphenyl)-6-thioxoHepG-23.42[5]
5b Pyrazolo[3,4-b]pyridine4-(4-chlorophenyl)-6-thioxoHepG-23.56[5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

III. Comparative Antimicrobial Activity

A significant body of research has highlighted the potent antimicrobial properties of pyrazolo[1,5-a]pyridine derivatives, particularly against Mycobacterium tuberculosis. This is a critical area of investigation due to the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Focus on Antitubercular Activity

Recent studies have identified pyrazolo[1,5-a]pyridine-3-carboxamides as a highly promising class of antitubercular agents.[1][6] These compounds have been shown to exhibit potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.

Comparative In Vitro Antitubercular Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 7-methylpyrazolo[1,5-a]pyridine-3-carboxamide derivatives against M. tuberculosis H37Rv. This data clearly demonstrates the impact of substitutions on the carboxamide moiety.

Compound IDR Group (on Carboxamide)MIC (µg/mL) vs. H37RvReference
5k 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline0.006[1]
5p 4-chloro-3-(trifluoromethyl)aniline0.006[1]
6j 2-(4-(trifluoromethoxy)phenyl)pyridin-5-amine<0.002[6][7]
6l 5-(4-(trifluoromethoxy)phenyl)thiophen-2-amine<0.002[7]
Isoniazid (Reference Drug)0.025 - 0.05[1][6]
Rifampicin (Reference Drug)0.05 - 0.1[1][6]

These results indicate that several derivatives possess significantly greater potency than the first-line antitubercular drugs, isoniazid and rifampicin.[1][6]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a suitable solvent and dispense them into a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[8] This can be assessed visually or by using a colorimetric indicator like resazurin.

IV. Comparative Anti-inflammatory Activity

The pyrazolo[1,5-a]pyridine scaffold is also associated with significant anti-inflammatory properties. These effects are often mediated through the inhibition of key inflammatory pathways such as the NF-κB and MAPK signaling cascades.

Mechanistic Insights: Inhibition of Pro-inflammatory Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling pathways that lead to the production of pro-inflammatory cytokines like TNF-α and IL-6. The NF-κB pathway is a central regulator of these processes. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.

NFkB_Pathway NF-κB Signaling Pathway and Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Inflammation Inflammation Inhibitor Pyrazolo[1,5-a]pyridine Derivatives Inhibitor->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Comparative In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rats is a standard acute inflammation model used to evaluate the efficacy of anti-inflammatory compounds. The table below presents data for representative pyrazolo[1,5-a]pyrimidine derivatives.

Compound IDScaffoldDose (mg/kg)Paw Edema Inhibition (%) at 3hReference
5f Pyrazolo[1,5-a]pyrimidine1063.35[9]
7b Pyrazolo[1,5-a]pyrimidine1046.51[9]
10e Pyrazolo[1,5-a]pyrimidine10Strong activity[9]
Indomethacin (Reference Drug)1032.33

These findings suggest that certain derivatives have superior anti-inflammatory activity compared to the standard NSAID, indomethacin.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay measures the ability of a compound to reduce acute inflammation.

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. The control group receives the vehicle. A positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

V. Conclusion and Future Directions

The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents. Derivatives, particularly the 3-carboxamides, have demonstrated exceptional potency as antitubercular agents, with several compounds exhibiting superior activity to current first-line drugs against both sensitive and resistant strains of M. tuberculosis.

While direct experimental data for the anticancer and anti-inflammatory activities of the 7-methyl substituted series is not as prevalent, the strong performance of related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives in these areas provides a compelling rationale for their continued investigation. Future research should focus on:

  • Expanding the SAR: Synthesizing and testing a broader range of derivatives to establish a more comprehensive structure-activity relationship for anticancer and anti-inflammatory effects.

  • Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent compounds.

  • In Vivo Efficacy and Safety: Advancing lead compounds into more complex animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The evidence presented in this guide strongly supports the continued exploration of this compound derivatives as a rich source of potential drug candidates for infectious diseases, oncology, and inflammatory disorders.

References

  • Ghaemmaghami, L. et al. (2012). Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. Tetrahedron Letters, 53(28), 3582-3586.
  • Molnar, J. et al. (1977). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Journal of Medicinal Chemistry, 20(11), 1464-1467.
  • Lu, X. et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814–818. [Link]

  • Wang, B. et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(4), 529–534. [Link]

  • Hassan, A. S. et al. (2018). Anticancer activity of some known pyrazolopyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1258-1268.
  • Koval, O. O. et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 26(11), 3321.
  • Ghorab, M. M. et al. (2013). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 18(7), 7973–7984. [Link]

  • Wang, B. et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(4), 529-534. [Link]

  • Abdel-Wahab, B. F. et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry, 254, 115371.
  • Lu, X. et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. Bioorganic & Medicinal Chemistry Letters, 27(2), 244-247. [Link]

  • Reddy, T. S. et al. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Properties.
  • Agrawal, N. et al. (2022). Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. ResearchGate. [Link]

  • Anwar, M. M. et al. (2023). Multitargeted Anti-Inflammatory Agents: Novel Pyrazole and Pyrazolo[1,5-a]Pyrimidine Carbonic Anhydrase and COX-2 Inhibitors With Optimal In Vivo Efficacy and Low Toxicity. ResearchGate. [Link]

  • Patel, K. et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1016. [Link]

  • Chahal, G. et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery, 23(1), 39-51.
  • Alamshany, Z. M. et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances, 13(20), 13458-13474. [Link]

  • Wang, B. et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(4), 529-534. [Link]

  • Bartolucci, G. et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2421. [Link]

  • Bartolucci, G. et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. PubMed. [Link]

  • Sławiński, J. et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(21), 5032. [Link]

  • El-Sayed, M. A. A. et al. (2023). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules, 28(19), 6825. [Link]

  • Harris, P. A. et al. (2007). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(11), 3127-3131.
  • Zhang, Y. et al. (2022). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Molecules, 27(15), 4945.

Sources

A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine and Imidazo[1,2-a]pyridine Scaffolds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: In the landscape of medicinal chemistry, pyrazolo[1,5-a]pyrimidine and imidazo[1,2-a]pyridine represent two "privileged" heterocyclic scaffolds, each serving as the foundation for numerous biologically active compounds and marketed drugs.[1][2] While structurally related as bicyclic 5-6 fused N-heterocycles, their distinct electronic and steric properties, arising from the arrangement of nitrogen atoms, lead to significant differences in synthetic accessibility, physicochemical characteristics, and pharmacological profiles. This guide provides a head-to-head comparison of these two critical scaffolds, offering insights into their respective strengths and strategic applications in drug discovery, supported by experimental data and synthetic protocols.

Introduction to the Core Scaffolds

Both pyrazolo[1,5-a]pyrimidine and imidazo[1,2-a]pyridine are considered bioisosteres of purines, a feature that contributes to their ability to interact with a wide array of biological targets.[3][4] Their rigid, planar structures provide a well-defined framework for orienting substituents in three-dimensional space to achieve specific molecular interactions.

The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine (PP) core consists of a five-membered pyrazole ring fused with a six-membered pyrimidine ring.[5] This scaffold has gained immense attention, particularly in oncology, for its role as a versatile framework for protein kinase inhibitors.[6] Notably, two of the three FDA-approved Tropomyosin Receptor Kinase (Trk) inhibitors, Larotrectinib and Entrectinib, are built upon this core, highlighting its clinical significance.[7][8]

The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine (IP) scaffold is formed by the fusion of an imidazole and a pyridine ring.[3] It is a well-established "drug prejudice" scaffold, present in a variety of marketed drugs with diverse therapeutic applications, including the well-known sedative-hypnotic Zolpidem, the anti-ulcer agent Zolimidine, and the cardiotonic Olprinone.[9][10][11] Its broad utility extends to treatments for tuberculosis, cancer, and inflammatory diseases.[12][13][14]

Scaffolds cluster_PP Pyrazolo[1,5-a]pyrimidine cluster_IP Imidazo[1,2-a]pyridine PP PP IP IP

Caption: Core structures of Pyrazolo[1,5-a]pyrimidine and Imidazo[1,2-a]pyridine.

Comparative Physicochemical Properties

The arrangement of nitrogen atoms directly influences the physicochemical properties of each scaffold, impacting their solubility, lipophilicity, and metabolic stability—key parameters in drug design.

PropertyPyrazolo[1,5-a]pyrimidineImidazo[1,2-a]pyridineRationale for Difference
Molecular Formula C₆H₅N₃C₇H₆N₂PP has an additional nitrogen atom in its core structure.
Molar Mass 119.12 g/mol [15]118.14 g/mol [16][17]The extra nitrogen atom in PP slightly increases its mass.
logP (calc.) 0.3[15]1.32[18]The additional nitrogen in PP increases its polarity, lowering its logP.
pKa ~1.5-2.0 (for protonation)~4.7[18]The pyridine-like nitrogen in IP is more basic than any nitrogen in the PP core.
Aromaticity Aromatic[2]Aromatic[3][18]Both systems are fused aromatic heterocycles.
Solubility Generally higher in polar solventsGood solubility in polar organic solvents like ethanol and acetone, but poor in water.[18]The increased number of nitrogen atoms in PP can lead to better hydrogen bonding potential and improved aqueous solubility.[19]

Expert Insights: The lower logP and increased number of hydrogen bond acceptors in the pyrazolo[1,5-a]pyrimidine scaffold can be strategically leveraged to improve the aqueous solubility of a lead compound, a common challenge in drug development.[19] Conversely, the higher basicity of the imidazo[1,2-a]pyridine core (pKa ~4.7) means it is more likely to be protonated at physiological pH, which can be advantageous for forming salt formulations but may also lead to off-target interactions or affect cell permeability.

Synthesis Strategies: A Head-to-Head Look

Both scaffolds benefit from versatile and well-established synthetic methodologies, allowing for the creation of diverse chemical libraries.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The most prevalent and robust method for constructing the PP core involves the cyclocondensation of 5-aminopyrazoles with various β-dicarbonyl compounds or their synthetic equivalents (e.g., β-enaminones).[5][20] This approach offers excellent regiocontrol and tolerance for a wide range of functional groups, making it a cornerstone of library synthesis.[5]

PP_Synthesis start1 5-Aminopyrazole intermediate Condensation/ Cyclization start1->intermediate start2 β-Dicarbonyl Compound start2->intermediate product Pyrazolo[1,5-a]pyrimidine intermediate->product Heat/ Acid or Base Catalyst

Caption: General synthetic workflow for Pyrazolo[1,5-a]pyrimidines.

Synthesis of Imidazo[1,2-a]pyridines

The construction of the IP scaffold is classically achieved through the condensation of 2-aminopyridines with α-halocarbonyl compounds .[11][21] Modern variations include multi-component reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, which combines a 2-aminopyridine, an aldehyde, and an isonitrile in a single step to generate highly substituted products.[11][21] Metal-free and solvent-free methods have also been developed to improve the environmental impact of these syntheses.[3][21]

IP_Synthesis start1 2-Aminopyridine intermediate N-Alkylation/ Intramolecular Cyclization start1->intermediate start2 α-Halocarbonyl Compound start2->intermediate product Imidazo[1,2-a]pyridine intermediate->product Heat/Base

Sources

A Researcher's Guide to Confirming the Mechanism of Action of Pyrazolo[1,5-a]pyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, a term given to molecular frameworks that are capable of binding to multiple biological targets.[1][2] This fused heterocyclic system provides a rigid, planar structure that is highly amenable to chemical modification, allowing for the fine-tuning of pharmacological properties.[3] As a result, pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent agents for a wide range of therapeutic areas, particularly in oncology.[1][3][4] Marketed drugs such as the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib feature this core structure, highlighting its clinical significance.[5][6]

This guide provides an in-depth comparison of the methodologies used to confirm the primary mechanism of action for this drug class—protein kinase inhibition. We will explore the causality behind experimental choices, from initial in vitro validation to complex cellular assays, and provide detailed, field-proven protocols to ensure your research is built on a foundation of scientific integrity.

Primary Mechanism of Action: Protein Kinase Inhibition

The vast majority of pyrazolo[1,5-a]pyrimidine-based drugs exert their therapeutic effects by inhibiting protein kinases.[4][7] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Pyrazolo[1,5-a]pyrimidines have been shown to function as both ATP-competitive and allosteric inhibitors.[4]

  • ATP-Competitive Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold mimics the purine ring of adenosine triphosphate (ATP), allowing it to bind to the ATP-binding pocket of a kinase. This direct competition prevents the kinase from binding its natural substrate, ATP, thereby blocking the phosphorylation of downstream targets.

  • Allosteric Inhibition: Some derivatives bind to a site on the kinase distinct from the ATP pocket. This binding induces a conformational change in the enzyme that reduces its catalytic activity.

A prominent example is the inhibition of the Trk signaling pathway, which is critical in certain cancers driven by NTRK gene fusions.[5]

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor PLCg PLCγ Trk->PLCg PI3K PI3K Trk->PI3K RAS RAS Trk->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Drug Pyrazolo[1,5-a]pyrimidine (e.g., Larotrectinib) Drug->Trk Inhibits Phosphorylation Ligand Neurotrophin Ligand->Trk Binds & Dimerizes

Caption: Inhibition of the Trk signaling pathway by pyrazolo[1,5-a]pyrimidine drugs.

A Validated Workflow for Confirming Mechanism of Action

To rigorously confirm that a pyrazolo[1,5-a]pyrimidine compound acts as a kinase inhibitor, a multi-step, hierarchical approach is required. This workflow moves from simplified, isolated systems to the complex environment of a living cell, providing layers of evidence that validate the drug's mechanism.

Experimental_Workflow cluster_0 Step 1: In Vitro Validation cluster_1 Step 2: Cellular Target Engagement cluster_2 Step 3: Cellular Functional Outcome KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) Objective1 Objective: Measure direct enzyme inhibition. Determine IC50. KinaseAssay->Objective1 TargetEngagement Target Engagement Assay (NanoBRET or CETSA) KinaseAssay->TargetEngagement Validates Target Objective2 Objective: Confirm drug binds to target in a live cell. Determine cellular affinity. TargetEngagement->Objective2 CellViability Cell-Based Functional Assay (e.g., MTT Assay) TargetEngagement->CellViability Links Target to Function Objective3 Objective: Measure downstream effect of target inhibition (e.g., anti-proliferative). CellViability->Objective3

Caption: A hierarchical workflow for confirming mechanism of action.

Experimental Protocols: The Self-Validating System

Here we provide detailed protocols for the key assays in our validation workflow. Each protocol is designed to be a self-contained system, explaining the "why" behind the "how."

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

Causality: This is the foundational experiment. It uses a purified, recombinant kinase to determine if your compound can directly inhibit its enzymatic activity in a clean, controlled system. We use a luminescence-based assay that measures the production of ADP, a direct product of kinase activity.[8] A low luminescent signal indicates high kinase inhibition.

Materials:

  • Kinase of interest and its specific substrate peptide.

  • ATP.

  • Pyrazolo[1,5-a]pyrimidine compound (stock solution in DMSO).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit.

  • White, opaque 384-well plates.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 1:3 serial dilution of your compound in DMSO. Prepare a DMSO-only control.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

  • Enzyme Addition: Add 2 µL of the kinase in assay buffer to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The optimal concentrations should be determined empirically, but a starting point is often the Km value of ATP for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

Causality: An IC50 from an in vitro assay doesn't prove the drug can enter a cell and bind its target. Cellular target engagement assays are essential to confirm this. The NanoBRET™ assay measures compound binding at a specific kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[9][10] It provides a quantitative measure of compound affinity and target occupancy in a physiological context.[9]

Materials:

  • Cells expressing the kinase of interest fused to NanoLuc® luciferase.

  • NanoBRET® fluorescent tracer specific for the kinase.

  • Opti-MEM® I Reduced Serum Medium.

  • Pyrazolo[1,5-a]pyrimidine compound.

  • White, 96-well cell culture plates.

Step-by-Step Methodology:

  • Cell Plating: Seed the NanoLuc®-kinase fusion cells into a 96-well plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of your test compound in Opti-MEM®. Add these to the cells.

  • Tracer Addition: Immediately after adding the compound, add the NanoBRET® tracer. The tracer competes with your compound for binding to the kinase.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Detection: Add the NanoBRET® Nano-Glo® Substrate and immediately measure both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths using a BRET-capable plate reader.

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates that your compound is displacing the fluorescent tracer from the target kinase.[10] Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Protocol 3: Cell-Based Functional Assay (MTT Proliferation Assay)

Causality: After confirming direct target binding in cells, you must demonstrate that this engagement leads to a functional cellular outcome. For kinase inhibitors in oncology, the most common outcome is the inhibition of cancer cell proliferation. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[11][12]

Materials:

  • Cancer cell line of interest (whose growth is dependent on the target kinase).

  • Complete cell culture medium.

  • Pyrazolo[1,5-a]pyrimidine compound.

  • 96-well flat-bottom sterile microplates.

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of your compound in culture medium. Treat the cells and include a vehicle control (DMSO). Incubate for a period relevant to the cell doubling time (e.g., 72 hours).[13]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Living cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[11][14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Performance Comparison: Pyrazolo[1,5-a]pyrimidines vs. Alternatives

The pyrazolo[1,5-a]pyrimidine scaffold is just one of many "privileged structures" used to design kinase inhibitors. Understanding its performance relative to alternatives is key for drug development professionals.

FeaturePyrazolo[1,5-a]pyrimidineQuinazolineIndolinone
Primary MOA ATP-competitive kinase inhibitionATP-competitive kinase inhibitionATP-competitive kinase inhibition
Key Targets Trk, CDK, EGFR, B-Raf, MEK[4][5][15]EGFR, VEGFRVEGFR, PDGFR, c-Kit
Example Drugs Larotrectinib, Entrectinib[5]Gefitinib, ErlotinibSunitinib, Sutent
Key Advantage High structural diversity and amenability to modification allows for targeting a wide range of kinases.[1][3]Well-established scaffold with proven clinical success against EGFR.Potent inhibitors of receptor tyrosine kinases involved in angiogenesis.
Potential Challenge Off-target effects and acquired resistance can occur, similar to other kinase inhibitors.[3][4]Acquired resistance through mutations (e.g., T790M in EGFR) is a major clinical issue.Can have significant off-target toxicities (e.g., cardiotoxicity).

Alternative Methodologies for Target Engagement

While NanoBRET is a powerful tool, other methods can also provide crucial data on target engagement.

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that when a drug binds to its target protein, it stabilizes the protein against heat-induced denaturation.[16][17] In a typical CETSA experiment, cells are treated with the drug, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified, often by Western blot or mass spectrometry.[18][19] A shift in the melting temperature of the protein in the presence of the drug confirms target engagement.[16][20] This method has the advantage of not requiring any genetic modification of the target protein.[19]

AssayPrincipleThroughputKey Advantage
NanoBRET Bioluminescence Resonance Energy Transfer (BRET)[21]HighProvides quantitative affinity data in live cells.[9]
CETSA Ligand-induced thermal stabilization[17]Low to MediumLabel-free; works with endogenous proteins in cells and tissues.[20]
FRET Förster Resonance Energy Transfer[22]HighSimilar to BRET but uses an external light source for excitation.[23]

Conclusion

Confirming the mechanism of action for pyrazolo[1,5-a]pyrimidine-based drugs is a systematic process that builds a chain of evidence from the test tube to the living cell. By following a hierarchical workflow—beginning with direct enzymatic inhibition, confirming target binding in a cellular context, and finally linking that engagement to a functional outcome—researchers can generate a robust, self-validating data package. This rigorous approach is essential for the successful development of novel therapeutics and for providing the authoritative grounding required by drug development professionals and regulatory bodies.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed.
  • Kinase Target Engagement | Kinase Affinity Assay. Promega Corporation.
  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv.
  • What are the common methods available to detect kinase activities?. AAT Bioquest.
  • Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. Benchchem.
  • Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically... ResearchGate.
  • Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Massachusetts Biotechnology Council.
  • Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • MTT Cell Assay Protocol. Texas Children's Hospital.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • (PDF) Guideline for anticancer assays in cells. ResearchGate.
  • BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies GmbH & Co.KG.
  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. NIH.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • CETSA. Pelago Bioscience.
  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. MDPI.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Research Square.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS No: 16205-45-1). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is built on the foundational principles of chemical hazard assessment, waste segregation, and adherence to federal and institutional standards.

Core Principle: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. This compound belongs to the pyrazolo[1,5-a]pyridine class of heterocyclic compounds.[1][2][3] While comprehensive toxicological data for this specific molecule may not be fully established, the precautionary principle dictates that it be treated as a hazardous substance.

Safety Data Sheets (SDS) for structurally related compounds, such as Pyrazolo[1,5-a]pyridine-3-carboxylic acid, classify them as causing skin and eye irritation (Category 2) and potentially causing respiratory irritation.[4] Therefore, we must operate under the assumption that this compound presents similar hazards.

Key Assessed Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or chemical burns.[4]

  • Respiratory Irritation: Inhalation of dust or aerosols should be avoided.[4][5]

  • Environmental Hazard: Discharge into drains or the environment is prohibited as its ecological impact is not fully known.[4][6]

  • Reactivity: Incompatible with strong oxidizing agents.[4][7]

  • Combustion Products: Fire may produce toxic nitrogen oxides (NOx) and carbon monoxide/dioxide.[4]

Property Summary: this compound
CAS Number 16205-45-1[5][8][9]
Molecular Formula C₁₁H₁₂N₂O₂[5][9]
Appearance Solid (Assumed)
Known Hazards Potential Skin, Eye, and Respiratory Irritant[4]
Incompatibilities Strong oxidizing agents[4][7]
Primary Disposal Route Licensed Hazardous Waste Vendor (Incineration)[6]
Prohibited Disposal Drain or regular trash disposal[4][10]

Pre-Disposal Operations: PPE and Handling

Proper personal protective equipment (PPE) is non-negotiable when handling the pure compound or its waste. The goal is to create a barrier that prevents any route of exposure.

Mandatory PPE Ensemble:

  • Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are appropriate for handling organic chemicals.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[4]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be treated as a formal laboratory procedure. The following workflow ensures compliance with the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations.[11][12][13]

Step 1: Hazardous Waste Determination

As the generator, you are legally responsible for determining that this chemical is a hazardous waste.[12] Due to its potential irritant properties and its classification as a laboratory chemical, it must be managed as a regulated hazardous waste.

Step 2: Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.[14][15]

  • Solid Waste: Collect waste this compound, along with any contaminated items (e.g., weighing paper, gloves, paper towels used for minor cleanup), in a dedicated solid waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a compatible liquid waste container.

    • Critical: Do NOT mix this waste stream with incompatible chemicals, particularly strong oxidizing agents.[15]

    • Segregate halogenated and non-halogenated solvent wastes unless your institution's policy allows for mixing.[14]

Step 3: Containerization

All hazardous waste must be stored in appropriate containers while awaiting pickup.[14][15]

  • Container Material: Use a container made of a compatible material (e.g., HDPE or glass for solids; appropriate plastic or glass for liquids) with a tightly sealing screw-top cap.[14][15]

  • Container Condition: The container must be in good condition, with no leaks or external chemical residue.

  • Fill Level: Do not fill containers beyond 90% capacity to allow for expansion.[16]

  • Closure: Keep the waste container closed at all times except when adding waste.[10][17] Leaving a funnel in the opening is a common but serious violation.

Step 4: Labeling

Accurate labeling is an absolute requirement under EPA regulations.[18][19]

  • The container must be clearly marked with the words "Hazardous Waste." [19]

  • List all contents by their full chemical name (e.g., "Waste this compound"). Do not use abbreviations or formulas.

  • Indicate the approximate percentage or volume of each component.

  • Include appropriate hazard warnings (e.g., "Irritant").[19]

Step 5: Accumulation and Storage

Laboratories must store waste in a designated Satellite Accumulation Area (SAA) .[15][19]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15][17]

  • A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[17][18]

  • Partially filled containers may remain in the SAA for up to one year, but once a container is full, it must be removed within three days.[11][15]

Step 6: Final Disposal

The final step is the transfer of the waste to your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.

  • Never pour this chemical down the drain. [10]

  • Never dispose of this chemical in the regular trash.

  • Schedule a pickup with your institution's EH&S office. The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be disposed of via high-temperature incineration.[19]

Emergency Procedures: Spill Management

In the event of a small spill, immediate and correct action can prevent a more serious incident. These procedures are aligned with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.[12][20]

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Don PPE: If not already wearing it, put on the full PPE ensemble described in Section 2.

  • Contain and Absorb: For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container.[4] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand), then sweep the mixture into the waste container.

  • Clean Area: Decontaminate the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department, as per institutional policy.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Disposition Pathway Start Waste Generated (Ethyl 7-methylpyrazolo [1,5-a]pyridine-3-carboxylate) Hazard_Det Perform Hazardous Waste Determination Start->Hazard_Det Is_Hazardous Is it Hazardous? Hazard_Det->Is_Hazardous Segregate Segregate from Incompatible Waste (e.g., Oxidizers) Is_Hazardous->Segregate Yes (Precautionary Principle) Container Select Compatible, Sealed Container Segregate->Container Label Label with 'Hazardous Waste' and Full Chemical Name Container->Label Store_SAA Store in Designated Satellite Accumulation Area (SAA) Label->Store_SAA Check_Full Is Container Full or Ready for Disposal? Store_SAA->Check_Full Check_Full->Store_SAA No Contact_EHS Contact Institutional EH&S for Waste Pickup Check_Full->Contact_EHS Yes Vendor Disposal by Licensed Professional Waste Vendor Contact_EHS->Vendor Incinerate Final Disposition (e.g., Incineration) Vendor->Incinerate

Caption: Decision workflow for compliant chemical waste disposal.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
  • Laboratory Waste Management: The New Regul
  • EPA tweaks hazardous waste rules for academic labs. Chemistry World.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • OSHA Rules for Hazardous Chemicals. DuraLabel.
  • Managing Hazardous Chemical Waste in the Lab. LabManager.
  • Regulation of Labor
  • Safety Data Sheet: Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Fisher Scientific.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Safety Data Sheet: Ethyl pyrazolo[1,5-a]pyridine-3-carboxyl
  • Hazardous Waste - Overview.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • Safety D
  • Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxyl
  • MSDS of 5-Methyl-pyrazolo[1,5-A]pyridine-3-carboxylic acid ethyl ester. Capot Chemical Co., Ltd.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • ethyl 7-methylH-pyrazolo[1,5-a]pyridine-3-carboxyl
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Ethyl 7-methylpyrazolo[1, 5-a]pyridine-3-carboxyl
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety.
  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. European Journal of Medicinal Chemistry.
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Deriv

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical plans for the handling and disposal of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 16205-45-1). As a novel heterocyclic compound, it is imperative to approach its handling with a comprehensive understanding of its potential hazards and the necessary protective measures. This document is designed to empower laboratory personnel with the knowledge to work safely, ensuring both personal and environmental protection.

Hazard Assessment and GHS Classification

While a comprehensive toxicological profile for this compound is not extensively documented, the available safety information and data from structurally similar pyrazolo[1,5-a]pyridine derivatives allow for a robust hazard assessment.[1][2] The primary known hazards associated with this compound are skin, eye, and respiratory irritation.[3]

Globally Harmonized System (GHS) Classification:

The GHS provides a standardized approach to hazard communication.[4] For this compound, the following classifications are indicated:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation2GHS07WarningCauses skin irritation.[3]
Serious Eye Damage/Irritation2AGHS07WarningCauses serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)3GHS07WarningMay cause respiratory irritation.[3]

It is crucial to consult the Safety Data Sheet (SDS) for the specific batch of the chemical being used, as hazard information may be updated.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure.[5] The following recommendations are based on a comprehensive evaluation of the potential hazards.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye and face protection is mandatory.

  • Primary Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when handling the compound.[2][6]

  • Secondary Protection: A face shield worn over chemical splash goggles is necessary when there is a heightened risk of splashes or aerosol generation, such as during heating, agitation, or transfer of larger quantities.[6][7]

Skin and Body Protection

Preventing skin contact is critical to avoid irritation.

  • Gloves: Chemically resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling heterocyclic aromatic compounds.[7][8] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.[9]

  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required to protect against splashes and to prevent contamination of personal clothing.[7][9]

  • Footwear: Closed-toe and closed-heel shoes must be worn in the laboratory at all times.[6][9]

Respiratory Protection

To prevent respiratory irritation, all handling of solid this compound should be conducted in a certified chemical fume hood.[7][10]

  • If a fume hood is not available or if there is a potential for aerosol generation outside of a contained system, a NIOSH-approved respirator with a particulate filter may be necessary.[1][2] The use of respirators requires a formal respiratory protection program, including fit testing and training.[9]

Safe Handling and Operational Workflow

Adherence to a standardized workflow is paramount for minimizing exposure and ensuring reproducible safety practices.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area in Fume Hood gather_ppe Gather & Inspect All Necessary PPE prep_area->gather_ppe don_ppe Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves gather_ppe->don_ppe weigh_transfer Weigh & Transfer Compound in Fume Hood don_ppe->weigh_transfer reaction_setup Perform Experimental Setup & Reaction weigh_transfer->reaction_setup monitor Monitor Reaction for any abnormalities reaction_setup->monitor decontaminate Decontaminate Glassware & Work Surfaces monitor->decontaminate segregate_waste Segregate Waste: - Solid - Liquid (Organic/Aqueous) - Sharps decontaminate->segregate_waste dispose Dispose of Waste in Labeled Containers segregate_waste->dispose doff_ppe Doff PPE: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the Safe Handling of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination.

  • Minor Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[7]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.[7]

    • Prevent entry into the affected area until it has been cleared by trained personnel.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper waste management is a critical component of laboratory safety and environmental stewardship.

Waste Segregation

All waste materials contaminated with this compound must be considered hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent materials, and weighing papers should be collected in a clearly labeled, sealed container for solid hazardous waste.[11]

  • Liquid Waste:

    • Organic Solutions: Collect in a designated, labeled container for flammable organic waste. Do not mix with incompatible waste streams such as strong oxidizers or bases.[7]

    • Aqueous Solutions:

      • Concentrated or Contaminated: Treat as hazardous waste and collect in a designated aqueous waste container.[7]

      • Dilute (<10%) and Uncontaminated: Depending on local regulations, neutralization may be an option for drain disposal.[7][12] First, dilute the solution to below 10% if necessary.[12] Then, neutralize with a dilute acid or base to a pH between 6.0 and 8.0.[7] This process should be performed in a fume hood with appropriate PPE.[7]

Container Management
  • Use high-density polyethylene (HDPE) or glass containers that are compatible with the waste.[7]

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[7]

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area away from incompatible materials.[7]

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Paper, etc.) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Solutions (Organic & Aqueous) organic_container Labeled Organic Waste Container liquid_waste->organic_container aqueous_container Labeled Aqueous Waste Container liquid_waste->aqueous_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup organic_container->ehs_pickup aqueous_container->ehs_pickup licensed_facility Transport to a Licensed Hazardous Waste Facility ehs_pickup->licensed_facility

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures

In case of accidental exposure, immediate first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work with this compound, fostering a culture of safety and scientific excellence.

References

  • Vertex AI Search. (2010).
  • BenchChem. (2025).
  • Fisher Scientific. (2023). SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • WAXIE Sanitary Supply. (2014).
  • J.T. Baker. (2011).
  • United States Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (2025).
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • University of Colorado Boulder. (n.d.). Chemical Safety PPE | Environmental Health & Safety.
  • The National Academies Press. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Advanced ChemBlocks. (2026).
  • University of British Columbia. (n.d.).
  • University of Illinois. (2019).
  • Reed College. (2002).
  • ChemSafetyPro.COM. (2015).
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.